molecular formula C10H19NO5S B558264 Boc-Met(O)-Oh CAS No. 34805-21-5

Boc-Met(O)-Oh

Número de catálogo: B558264
Número CAS: 34805-21-5
Peso molecular: 265.33 g/mol
Clave InChI: FVSDTYGQCVACMH-ISJKBYAMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-Met(O)-OH, with the CAS number 34805-21-5, is a protected amino acid derivative essential for peptide synthesis, particularly as a building block in Boc solid-phase peptide synthesis (SPPS) . Its primary research value lies in the controlled introduction of methionine residues while preventing unwanted side reactions during peptide bond formation . The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino terminus, which is stable under basic conditions but can be selectively removed with mild acid, allowing for the sequential assembly of complex peptides . A key characteristic of this reagent is the sulfoxide group on the methionine side chain, which serves to protect the typically oxidation-sensitive thioether moiety from side reactions, thereby enhancing the reliability of the synthesis . This makes this compound particularly valuable in the preparation of modified peptides and in structural-functional studies where methionine integrity is crucial . The product is typically supplied as a white to yellow powder or crystals and should be stored sealed in a dry environment, at cool temperatures between 2-8°C, and protected from light to ensure stability . This product is intended for Research Use Only and is applied in the development of pharmaceutical peptides and other bioactive compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSDTYGQCVACMH-ISJKBYAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCS(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428575
Record name Boc-Met(O)-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34805-21-5
Record name Boc-Met(O)-Oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Met(O)-OH: Chemical Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to N-α-(tert-Butoxycarbonyl)-L-methionine sulfoxide (Boc-Met(O)-OH). This compound serves as a valuable building block in peptide synthesis, particularly in strategies aimed at improving the solubility and handling of aggregation-prone peptide sequences.

Chemical Structure and Properties

This compound is a derivative of the amino acid methionine where the sulfur atom is oxidized to a sulfoxide, and the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This modification significantly alters the polarity and reactivity of the methionine side chain.

Structure:

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and execution.

PropertyValueReferences
CAS Number 34805-21-5[1][2][3]
Molecular Formula C10H19NO5S[1][2][3]
Molecular Weight 265.33 g/mol [1][2][3]
Appearance White to off-white or slight yellow to beige solid/powder[4][5]
Melting Point 116 - 130 °C[1]
pKa 3.70 ± 0.10 (Predicted)[1][2]
Optical Rotation [α]25/D +6.5 to +9.5 ° (c=1 in methanol)[4]
Storage Temperature 2 - 8 °C, Keep in dark place, Sealed in dry[1][2]
Solubility

This compound exhibits good solubility in a range of organic solvents, which is advantageous for its use in peptide synthesis. Quantitative solubility data is not widely reported, but qualitative and semi-quantitative information is available.

SolventSolubilityReferences
ChloroformSoluble[1][2]
Dichloromethane (DCM)Soluble[1][2]
Ethyl AcetateSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1][2]
AcetoneSoluble[1][2]
N,N-Dimethylformamide (DMF)Clearly soluble (1 mmole in 2 ml)[4][5]
Spectroscopic Data

1H NMR (400 MHz, MeOD-d4) - Predicted Chemical Shifts:

  • δ 4.1-4.3 (m, 1H): α-CH

  • δ 2.8-3.1 (m, 2H): γ-CH2

  • δ 2.7 (s, 3H): S-CH3

  • δ 2.1-2.4 (m, 2H): β-CH2

  • δ 1.45 (s, 9H): Boc (C(CH3)3)

13C NMR (100 MHz, MeOD-d4) - Predicted Chemical Shifts:

  • δ 174-176: COOH

  • δ 157-159: Boc C=O

  • δ 80-82: Boc C(CH3)3

  • δ 53-55: α-CH

  • δ 50-52: γ-CH2

  • δ 38-40: S-CH3

  • δ 28-30: β-CH2

  • δ 28.5: Boc C(CH3)3

FTIR (KBr) - Characteristic Absorption Bands:

  • 3300-2500 cm-1 (broad): O-H stretch of the carboxylic acid

  • ~3350 cm-1: N-H stretch of the carbamate

  • ~2980, 2930 cm-1: C-H stretch (aliphatic)

  • ~1710 cm-1: C=O stretch of the carboxylic acid

  • ~1690 cm-1: C=O stretch of the Boc group

  • ~1040 cm-1: S=O stretch

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its reduction back to Boc-Met-OH, crucial for its application in peptide synthesis strategies.

Synthesis of this compound from Boc-Met-OH

This protocol describes the oxidation of the thioether in Boc-L-methionine to a sulfoxide using hydrogen peroxide.

Materials:

  • Boc-L-methionine (Boc-Met-OH)

  • Acetic acid

  • 30-38% Hydrogen peroxide (H2O2) solution

  • Toluene

  • Drying agent (e.g., P4O10 or anhydrous Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Vacuum desiccator

Procedure:

  • Dissolve Boc-L-methionine in acetic acid (e.g., 1 g of Boc-Met-OH in 7 mL of acetic acid) in a round-bottom flask with stirring.

  • Cool the solution in an ice bath to maintain a constant temperature of approximately 20°C.

  • Slowly add a slight molar excess (approximately 1.2 equivalents) of hydrogen peroxide solution dropwise to the stirred solution. For example, for 1.2 mmol of Boc-Met-OH, add approximately 0.094 mL of 38% H2O2.[2]

  • Continue stirring the reaction mixture at 20°C for 30 minutes.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.

  • To remove residual acetic acid, add toluene to the residue and evaporate again under reduced pressure. Repeat this step if necessary.

  • Dry the resulting solid product in a vacuum desiccator over a suitable drying agent to obtain this compound.

Reduction of this compound to Boc-Met-OH

The reduction of the sulfoxide back to the thioether is a key step when this compound is used as a temporary modification in peptide synthesis. This can be achieved both in solution and during the final cleavage from the solid support in solid-phase peptide synthesis (SPPS).

Method 1: Solution-Phase Reduction

This protocol is suitable for the reduction of isolated this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfide (DMS)

  • Ammonium iodide (NH4I)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the this compound in trifluoroacetic acid (TFA) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add an excess of dimethyl sulfide (DMS) to the solution.

  • Add a molar excess of ammonium iodide (NH4I). The use of NH4I with DMS has been shown to be effective for the reduction of methionine sulfoxide.[6]

  • Stir the reaction mixture on ice. The reaction progress can be monitored by HPLC or TLC. The reduction can be slow, potentially taking a couple of hours.[7]

  • Once the reduction is complete, the TFA can be removed under a stream of nitrogen or by rotary evaporation (with caution). The work-up procedure will depend on the subsequent use of the product.

Method 2: In-situ Reduction during TFA Cleavage in SPPS

This protocol is integrated into the final cleavage and deprotection step of Boc-based solid-phase peptide synthesis.

Materials:

  • Peptide-resin containing a Met(O) residue

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfide (DMS)

  • Ammonium iodide (NH4I)

  • Scavengers (e.g., thioanisole, anisole, ethanedithiol - EDT) as required by the peptide sequence

  • Cleavage vessel

  • Cold diethyl ether

Procedure:

  • Prepare a cleavage cocktail. A typical cocktail for reducing Met(O) during cleavage is a mixture of TFA, scavengers, DMS, and NH4I. For example, a reagent H (TFA/phenol/thioanisole/1,2-ethanedithiol/H2O/Me2S/NH4I in a ratio of 81:5:5:2.5:3:2:1.5) has been described for Fmoc-SPPS and a similar principle applies to Boc-SPPS.[6]

  • Add the cleavage cocktail to the peptide-resin in a cleavage vessel.

  • Allow the cleavage and reduction reaction to proceed at room temperature for a specified time (e.g., 3 hours).

  • Following the cleavage reaction, filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash with cold diethyl ether.

  • Dry the peptide under vacuum.

Role in Peptide Synthesis and Biological Context

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The oxidation of methionine to its sulfoxide increases the polarity of the side chain. This can be strategically employed to enhance the solubility of hydrophobic and aggregation-prone peptides during their synthesis, thereby improving coupling efficiencies and overall yield. Once the peptide chain is assembled, the methionine sulfoxide can be reduced back to methionine during the final cleavage and deprotection step.

From a biological perspective, methionine oxidation is a post-translational modification that can occur in vivo due to reactive oxygen species (ROS). This oxidation can affect protein structure and function.[8] The body has enzymatic systems, namely methionine sulfoxide reductases (MsrA and MsrB), to reverse this oxidation.[8][9] While this compound itself is a synthetic molecule and not directly involved in biological signaling pathways, its use in synthesizing peptides that mimic or study the effects of methionine oxidation is a valuable research application. Some studies have explored the potential antioxidant properties of the sulfoxide group in related compounds.[10]

Workflow and Signaling Pathway Diagrams

Experimental Workflow: Oxidation and Reduction of Boc-Protected Methionine

The following diagram illustrates the chemical transformations involved in the synthesis of this compound from Boc-Met-OH and its subsequent reduction back to Boc-Met-OH.

Oxidation_Reduction_Workflow cluster_oxidation Oxidation cluster_reduction Reduction BocMet Boc-Met-OH OxidizingAgent H₂O₂ in Acetic Acid BocMet->OxidizingAgent BocMetO This compound ReducingAgent NH₄I / DMS in TFA BocMetO->ReducingAgent OxidizingAgent->BocMetO ReducingAgent->BocMet

Caption: Oxidation of Boc-Met-OH to this compound and its subsequent reduction.

Logical Relationship: Application in Solid-Phase Peptide Synthesis

This diagram outlines the strategic use of this compound in SPPS to overcome challenges associated with hydrophobic peptides.

SPPS_Strategy Start Start with Hydrophobic Peptide Sequence Problem Problem: Aggregation & Poor Solubility during SPPS Start->Problem Strategy Strategy: Incorporate Met(O) instead of Met Problem->Strategy BocMetO_Incorp Use this compound during Synthesis Strategy->BocMetO_Incorp Improved_Sol Increased Polarity Improves Solubility and Coupling Efficiency BocMetO_Incorp->Improved_Sol Peptide_Assembly Successful Peptide Chain Assembly Improved_Sol->Peptide_Assembly Final_Step Final Cleavage and Deprotection Peptide_Assembly->Final_Step Reduction In-situ Reduction of Met(O) to Met Final_Step->Reduction Final_Peptide Purified Native Peptide Reduction->Final_Peptide

Caption: Strategic use of this compound in SPPS for hydrophobic peptides.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-Met(O)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-t-Boc-L-methionine sulfoxide (Boc-Met(O)-OH), a crucial building block in peptide synthesis, particularly for peptides containing methionine where oxidation is a consideration.[1][2] This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to ensure clarity and reproducibility in the laboratory setting.

Introduction

Methionine, with its thioether side chain, is susceptible to oxidation, leading to the formation of methionine sulfoxide.[3] In solid-phase peptide synthesis (SPPS), this oxidation can occur as an unintended side reaction. The use of pre-synthesized this compound allows for the direct incorporation of the oxidized methionine residue, providing better control over the final peptide's purity and characterization. This guide details two common methods for the synthesis of this compound from Boc-L-methionine (Boc-Met-OH), followed by robust purification protocols.

Physicochemical Properties:

PropertyBoc-L-Methionine (Starting Material)Boc-L-Methionine Sulfoxide (Product)
Molecular Formula C₁₀H₁₉NO₄SC₁₀H₁₉NO₅S
Molecular Weight 249.33 g/mol [4][5][6]265.33 g/mol [1]
CAS Number 2488-15-5[4][5][6]34805-21-5
Appearance White to off-white crystalline solidWhite to slight yellow powder
Melting Point 47-50 °C[4]120-130 °C
Optical Rotation [α]²⁰/D −22° (c = 1 in methanol)[5][α]²⁵/D +6.5 - +9.5° (c=1 in methanol)

Synthesis of this compound

The synthesis of this compound involves the controlled oxidation of the sulfur atom in the side chain of Boc-L-methionine. Two widely used and effective methods are presented below.

Method 1: Oxidation with Hydrogen Peroxide

This method utilizes hydrogen peroxide in an acidic medium to achieve the oxidation.

Reaction Scheme:

Synthesis_of_Boc-Met(O)-OH_with_H2O2 BocMetOH Boc-Met-OH reagents H₂O₂ / Acetic Acid BocMetOH->reagents BocMetOOH This compound reagents->BocMetOOH

Figure 1: Synthesis of this compound using hydrogen peroxide.

Experimental Protocol:

  • Dissolution: Dissolve Boc-L-methionine (1.0 eq) in glacial acetic acid (approximately 10 mL per gram of Boc-L-methionine).

  • Oxidation: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Quench the excess peroxide by adding a small amount of sodium bisulfite solution or by carefully adding palladium on carbon (Pd/C) and stirring for 30 minutes.

  • Work-up: Remove the acetic acid under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

Typical Yield: 85-95%

Method 2: Oxidation with Sodium Periodate

Sodium periodate is another effective oxidizing agent for this transformation, often yielding clean reactions.

Reaction Scheme:

Synthesis_of_Boc-Met(O)-OH_with_NaIO4 BocMetOH Boc-Met-OH reagents NaIO₄ / MeOH:H₂O BocMetOH->reagents BocMetOOH This compound reagents->BocMetOOH

Figure 2: Synthesis of this compound using sodium periodate.

Experimental Protocol:

  • Dissolution: Dissolve Boc-L-methionine (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Oxidation: Cool the solution to 0 °C. Add a solution of sodium periodate (1.05 eq) in water dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: A precipitate of sodium iodate will form. Filter the reaction mixture and wash the solid with a small amount of cold methanol. Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Typical Yield: 90-98%

Purification of this compound

The crude this compound can be purified by either flash column chromatography or crystallization to obtain a high-purity product suitable for peptide synthesis.

Method 1: Flash Column Chromatography

This method is effective for separating the product from unreacted starting material and any byproducts.

Purification Workflow:

Purification_Workflow Crude Crude this compound Dissolve Dissolve in minimum DCM Crude->Dissolve Load Load onto Silica Gel Column Dissolve->Load Elute Elute with Ethyl Acetate/Hexane Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Figure 3: Workflow for purification by flash column chromatography.

Experimental Protocol:

  • Column Preparation: Pack a silica gel column with a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient could be from 20% to 80% ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. The product, being more polar than the starting material, will elute at a higher concentration of ethyl acetate.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Chromatography Parameters:

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 20% to 80%)
Elution Order 1. Boc-Met-OH (less polar) 2. This compound (more polar)
Method 2: Crystallization

Crystallization is an effective method for obtaining highly pure, crystalline this compound.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethyl acetate.

  • Crystallization: Slowly add a non-polar solvent, such as hexane, until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.

  • Seeding (Optional): If the product is slow to crystallize, adding a seed crystal of pure this compound can induce crystallization.[7]

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed by various analytical techniques.

Summary of Analytical Data:

TechniqueStarting Material: Boc-Met-OHProduct: this compound
¹H NMR (CDCl₃, δ ppm) ~5.3 (d, 1H, NH), ~4.4 (m, 1H, α-CH), ~2.5 (t, 2H, γ-CH₂), ~2.1 (s, 3H, S-CH₃), ~2.0 (m, 2H, β-CH₂), ~1.45 (s, 9H, Boc)[6][8][9]~5.4 (d, 1H, NH), ~4.5 (m, 1H, α-CH), ~2.9-3.1 (m, 2H, γ-CH₂), ~2.7 (s, 3H, S(O)-CH₃), ~2.2-2.4 (m, 2H, β-CH₂), ~1.45 (s, 9H, Boc)
¹³C NMR (CDCl₃, δ ppm) ~175 (COOH), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~53 (α-CH), ~31 (γ-CH₂), ~30 (β-CH₂), ~28 (C(CH₃)₃), ~15 (S-CH₃)[7]~174 (COOH), ~156 (C=O, Boc), ~81 (C(CH₃)₃), ~52 (α-CH), ~49 (γ-CH₂), ~39 (S(O)-CH₃), ~28 (C(CH₃)₃), ~25 (β-CH₂)
FTIR (KBr, cm⁻¹) ~3300 (O-H), ~2980 (C-H), ~1710 (C=O, acid), ~1690 (C=O, carbamate), ~1160 (C-O)[4]~3300 (O-H), ~2980 (C-H), ~1715 (C=O, acid), ~1695 (C=O, carbamate), ~1030 (S=O) , ~1160 (C-O)[10][11]
ESI-MS (m/z) 250.1 [M+H]⁺, 272.1 [M+Na]⁺266.1 [M+H]⁺, 288.1 [M+Na]⁺

Note on Diastereomers: The oxidation of the sulfur atom in methionine creates a new chiral center, resulting in a mixture of two diastereomers (R and S at the sulfur). This can sometimes be observed as peak splitting or broadening in NMR spectra. For most applications in SPPS, the diastereomeric mixture is used without separation.

Conclusion

This guide provides detailed and reliable protocols for the synthesis and purification of this compound. By following these procedures, researchers can confidently prepare high-purity material for their peptide synthesis needs. The provided analytical data serves as a benchmark for quality control, ensuring the successful synthesis of this important amino acid derivative.

References

Spectroscopic and Analytical Profile of Boc-Met(O)-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the spectroscopic data for N-tert-Butoxycarbonyl-L-methionine sulfoxide (Boc-Met(O)-OH), a key building block in solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization.

Physicochemical Properties

This compound is a standard building block used for the introduction of methionine sulfoxide residues in peptide chains via Boc SPPS. It typically appears as a white to slightly yellow or beige powder.

PropertyValueReference
Molecular Formula C₁₀H₁₉NO₅S[1]
Molecular Weight 265.33 g/mol [1]
CAS Number 34805-21-5[1]
Purity ≥98% (TLC)
Optical Rotation [α]25/D +6.5 to +9.5° (c=1 in methanol)
Solubility Clearly soluble in DMF

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of complete spectral data for this compound in the searched literature, representative data for the closely related, non-oxidized precursor, Boc-Met-OH, is provided for NMR analysis as a comparative reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR spectral data for Boc-Met-OH in deuterated chloroform (CDCl₃).

¹H NMR Data for Boc-L-Methionine (CDCl₃, 400 MHz)

AssignmentChemical Shift (ppm)
-COOH10.0
-NH-5.24
α-CH4.45
γ-CH₂2.58
β-CH₂2.18, 2.00
S-CH₃2.11
-C(CH₃)₃1.46

Data sourced from ChemicalBook for Boc-L-Methionine.[2]

¹³C NMR Data for Boc-Amino Acids

General ranges for ¹³C NMR chemical shifts for Boc-protected amino acids are provided below, as specific data for this compound was not found in the search results.

AssignmentChemical Shift (ppm)
Carboxyl Carbonyl (-COOH)~175
Boc Carbonyl (-O-(C=O)-)~157
Quaternary Boc Carbon (-C(CH₃)₃)~80
α-Carbon~53
Side Chain CarbonsVariable
Boc Methyls (-C(CH₃)₃)~28

These are typical values for Boc-protected amino acids.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for this compound was not available, the table below lists the expected characteristic absorption bands based on its structure. The identity of this compound is routinely confirmed by IR spectroscopy.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
N-H (Amide)Stretching3400-3200
C-H (Alkyl)Stretching3000-2850
C=O (Carboxylic Acid)Stretching1725-1700
C=O (Urethane, Boc)Stretching1715-1680
S=O (Sulfoxide)Stretching1070-1030
C-NStretching1250-1020
C-OStretching1300-1000

Expected ranges are based on standard IR correlation tables.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

IonCalculated m/z
[M+H]⁺266.10
[M+Na]⁺288.08
[M-H]⁻264.09

Calculated based on a molecular weight of 265.33 g/mol for C₁₀H₁₉NO₅S.[1]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These are generalized protocols based on standard practices for similar compounds.

Synthesis of this compound

The synthesis of this compound typically involves the oxidation of the sulfur atom in Boc-Met-OH. A general procedure is as follows:

  • Dissolution: Dissolve Boc-Met-OH in a suitable solvent mixture, such as methanol/water.

  • Oxidation: Cool the solution in an ice bath and add an oxidizing agent (e.g., hydrogen peroxide or sodium periodate) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench any excess oxidizing agent.

  • Purification: The product can be purified by recrystallization or column chromatography to yield this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.[6]

  • Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known values and correlation spectra (e.g., COSY, HSQC) if necessary.[6]

IR Spectroscopy
  • Sample Preparation: Prepare the sample using an appropriate technique, such as forming a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk, or by using an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile, with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum using an appropriate ionization technique, such as Electrospray Ionization (ESI).[6]

  • Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺).

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_characterization Spectroscopic Characterization start Start: Boc-Met-OH synthesis Oxidation (e.g., H₂O₂) start->synthesis product This compound synthesis->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis end_point End: Characterized Product data_analysis->end_point

References

Navigating the Chemistry of Boc-Met(O)-OH: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-α-(tert-Butoxycarbonyl)-L-methionine sulfoxide (Boc-Met(O)-OH), a critical building block in peptide synthesis. Understanding these core physicochemical properties is paramount for optimizing reaction conditions, ensuring the integrity of synthetic processes, and developing robust purification and storage protocols. This document compiles available data, outlines detailed experimental methodologies, and provides visual workflows to support laboratory applications.

Physicochemical and Solubility Profile

This compound is a derivative of L-methionine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain sulfur is oxidized to a sulfoxide. This modification significantly influences its solubility, rendering it more soluble in a range of organic solvents compared to its unprotected amino acid counterpart.

Quantitative Solubility Data

Quantitative solubility data for this compound is not extensively reported in publicly available literature. The following table summarizes available qualitative and semi-quantitative information. Researchers are encouraged to determine precise solubility for their specific applications using the protocol outlined in Section 3.1.

SolventChemical FormulaTypeInferred SolubilityTemperatureNotes / Citation
Dimethylformamide (DMF) C₃H₇NOPolar Aprotic≥ 133 mg/mLRoom Temp.Calculated from "clearly soluble" at 1 mmole in 2 mL.
Dimethyl Sulfoxide (DMSO) C₂H₆OSPolar AproticSolubleRoom Temp.Qualitative data from supplier information.[1][2]
Chloroform CHCl₃ChlorinatedSolubleRoom Temp.Qualitative data from supplier information.[1][2]
Dichloromethane (DCM) CH₂Cl₂ChlorinatedSolubleRoom Temp.Qualitative data from supplier information.[1][2]
Ethyl Acetate C₄H₈O₂EsterSolubleRoom Temp.Qualitative data from supplier information.[1][2]
Acetone C₃H₆OKetoneSolubleRoom Temp.Qualitative data from supplier information.[1][2]
Methanol CH₃OHPolar ProticLikely SolubleRoom Temp.Used for optical rotation measurements, implying solubility.
Water H₂OPolar ProticSparingly SolubleRoom Temp.Inferred from the hydrophobic Boc group and polar sulfoxide.

Note: The solubility in DMF was calculated based on the molecular weight of 265.33 g/mol .[1][2][3]

Stability Profile

The stability of this compound is primarily influenced by the acid-labile nature of the Boc protecting group and the redox activity of the methionine sulfoxide side chain.

pH Stability
  • Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions, typically using reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. This deprotection is a fundamental step in Boc-based solid-phase peptide synthesis (SPPS). The reaction proceeds via protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.

  • Neutral and Basic Conditions: The Boc group is generally stable under neutral and basic conditions, making it orthogonal to other protecting groups like Fmoc, which is base-labile. This stability allows for selective deprotection strategies in complex syntheses.

Thermal and Photolytic Stability
  • Thermal Stability: While generally stable at recommended storage temperatures (2-8°C), prolonged exposure to elevated temperatures can lead to degradation. High temperatures (e.g., >120°C) can induce thermal cleavage of the Boc group.

  • Photolytic Stability: this compound should be stored in the dark.[1][2] Methionine and its derivatives can be susceptible to photo-oxidation. UV irradiation can generate reactive oxygen species, which may lead to further oxidation of the sulfoxide to a sulfone or other degradation products.

Redox Stability

The methionine sulfoxide moiety represents an intermediate oxidation state for the sulfur atom.

  • Oxidation: The sulfoxide can be further oxidized to methionine sulfone (Met(O₂)). This is a potential side reaction during synthesis if strong oxidizing agents are present.

  • Reduction: The sulfoxide can be reduced back to methionine. In peptide synthesis, this compound is sometimes used intentionally to prevent the oxidation of methionine during synthesis; the sulfoxide is then reduced to methionine in a subsequent step.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for determining the equilibrium solubility of this compound in a specific solvent.

Objective: To determine the quantitative solubility of this compound.

Materials:

  • This compound

  • Analytical grade solvents of interest

  • Calibrated analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (vacuum oven, desiccator).

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess of what will dissolve is required.

    • Add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible throughout the equilibration period.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids.

  • Quantification (HPLC Method):

    • Prepare a series of calibration standards of this compound of known concentrations in the solvent of interest.

    • Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the standards and the diluted sample by HPLC. A typical starting condition would be a C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA), monitoring at ~214 nm.

    • Construct a calibration curve by plotting peak area versus concentration for the standards.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated supernatant.

  • Quantification (Gravimetric Method):

    • Accurately transfer a known volume of the filtered supernatant to a pre-weighed, dry vial.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation.

    • Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature and then weigh it.

    • The difference in weight corresponds to the mass of dissolved this compound. Calculate the solubility in mg/mL.

Protocol for Stability Assessment (Forced Degradation Study by HPLC)

This protocol describes a forced degradation study to identify potential degradation products and evaluate the stability of this compound under various stress conditions.

Objective: To assess the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • HPLC grade solvents (acetonitrile, water, methanol)

  • Reagents for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a vial of the solid compound and a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a vial of the solid compound and a vial of the stock solution to light in a photostability chamber according to ICH guidelines.

    • Control Sample: Keep a sample of the stock solution at 2-8°C, protected from light.

  • Sample Analysis by HPLC:

    • Before injection, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples (stressed and control) by HPLC.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: 214 nm

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of degradation by comparing the peak area of the intact this compound.

    • Assess peak purity of the parent peak and identify any new peaks, which represent degradation products.

Visualizations

Chemical Degradation Pathway

The primary, well-characterized degradation pathway for this compound under laboratory conditions is the acid-catalyzed cleavage of the Boc group.

G cluster_start Starting Material cluster_reagents Stress Condition cluster_products Degradation Products BocMetO This compound MetO Met(O)-OH Salt BocMetO->MetO Deprotection Isobutene Isobutene BocMetO->Isobutene Fragmentation CO2 Carbon Dioxide BocMetO->CO2 Fragmentation Acid Strong Acid (e.g., TFA, HCl) Acid->BocMetO

Caption: Acid-catalyzed degradation pathway of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound.

G start Add Excess Solid This compound to Solvent equilibrate Equilibrate (24-48h with agitation) start->equilibrate settle Settle Excess Solid (≥2h) equilibrate->settle filter Filter Supernatant (0.22 µm syringe filter) settle->filter quantify Quantify Concentration (HPLC or Gravimetric) filter->quantify end Determine Solubility (mg/mL) quantify->end

Caption: Workflow for the shake-flask solubility determination method.

References

The Strategic Use of Boc-Met(O)-OH to Mitigate Methionine Oxidation in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the strategic role of N-α-Boc-L-methionine sulfoxide (Boc-Met(O)-OH) in managing the pervasive issue of methionine oxidation during solid-phase peptide synthesis (SPPS). Rather than a direct preventative measure, the use of this compound represents a proactive strategy to ensure the homogeneity and purity of the final peptide product. This is achieved by introducing a uniformly oxidized methionine residue, which is then quantitatively reduced back to methionine in a controlled, post-synthetic step. This approach is particularly advantageous for the synthesis of complex, aggregation-prone, or methionine-rich peptides.

The Challenge of Methionine Oxidation

Methionine, with its thioether side chain, is highly susceptible to oxidation, primarily converting to methionine sulfoxide (Met(O)).[] This oxidation can be triggered by various factors encountered during peptide synthesis, including:

  • Atmospheric Oxygen: Prolonged exposure to air, especially in solution.[]

  • Reagents: Oxidizing species present as impurities in solvents or reagents.

  • Acidic Cleavage: The strong acidic conditions used for cleavage from the resin, such as with trifluoroacetic acid (TFA), can promote oxidation.[]

The formation of Met(O) introduces an unwanted modification that alters the peptide's physicochemical properties, including its polarity, structure, and biological activity, leading to a heterogeneous mixture that is difficult to purify.[]

The this compound Strategy: A Paradigm Shift

The conventional approach to combat methionine oxidation involves the addition of scavengers to the cleavage cocktail.[2] While often effective, this method may not completely suppress oxidation, leading to varying levels of Met(O) in the crude product.

The this compound strategy offers a more robust solution. By incorporating the pre-oxidized this compound building block during synthesis, a single, uniformly oxidized peptide species is produced.[3][4] This approach offers several key advantages:

  • Improved Solubility and Reduced Aggregation: The increased polarity of the sulfoxide form can enhance the solubility of the peptide, which is particularly beneficial for hydrophobic and aggregation-prone sequences, facilitating both synthesis and purification.[3][5]

  • Homogeneous Crude Product: The synthesis yields a single primary product, the fully oxidized peptide, simplifying the purification process.[3]

  • Controlled Reduction: The purified, oxidized peptide is then subjected to a quantitative reduction step to yield the desired native methionine-containing peptide.[3]

This two-step synthesis and post-purification reduction workflow is a powerful method for producing high-purity, methionine-containing peptides that are otherwise challenging to synthesize.[3]

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Reduction start Resin aa1 Couple Boc-AA-OH start->aa1 deprotect1 Boc Deprotection (TFA) aa1->deprotect1 aa2 Couple this compound deprotect1->aa2 deprotect2 Boc Deprotection (TFA) aa2->deprotect2 aa3 Couple Boc-AA-OH deprotect2->aa3 cleavage Cleavage from Resin (e.g., HF) aa3->cleavage crude_ox_peptide Crude Oxidized Peptide cleavage->crude_ox_peptide hplc HPLC Purification crude_ox_peptide->hplc reduction Reduction of Met(O) hplc->reduction final_peptide Pure Native Peptide reduction->final_peptide

Caption: Workflow for peptide synthesis using the this compound strategy.

Data Presentation: Efficacy of Oxidation Management Strategies

The choice between using scavengers during cleavage and employing the this compound/reduction strategy depends on the specific peptide sequence and synthesis conditions. The following table summarizes quantitative data from studies comparing different cleavage cocktails in preventing methionine oxidation.

Cleavage CocktailCompositionPeptide% Methionine Sulfoxide (Met(O)) FormedReference
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Model Pentadecapeptide15-55%[6][7]
Reagent R TFA/Thioanisole/EDT/Anisole (90:5:3:2)Model Pentadecapeptide15-55%[6][7]
Reagent B TFA/TIS/H₂O (95:2.5:2.5)Model Pentadecapeptide15-55%[6][7]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)Model PentadecapeptideNot Detected[6][7]
TFA/An/TMSCl/Me₂S TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + PPh₃Ac-MEEPD-OHNot Detected[8]
TFA/TIS/H₂O TFA/TIS/H₂O (95:2.5:2.5)Ac-EEMPD-OH2.9%[8]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethyl Sulfide

As the data indicates, specialized cleavage cocktails like Reagent H can be highly effective at preventing methionine oxidation.[6][7] However, for particularly sensitive or aggregation-prone peptides, the this compound strategy provides a reliable alternative to ensure a homogeneous final product.

Experimental Protocols

General Protocol for Boc-SPPS

The incorporation of this compound follows standard Boc solid-phase peptide synthesis protocols.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Boc Deprotection: Remove the Boc protecting group using a solution of 50% TFA in DCM.[2]

  • Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in dimethylformamide (DMF).

  • Iterative Coupling and Deprotection: Repeat the coupling, deprotection, and neutralization steps for each subsequent amino acid, including this compound, until the desired sequence is assembled.

  • Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF).[9]

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize to obtain the crude oxidized peptide.[9]

Post-Synthesis Reduction of Methionine Sulfoxide

Several methods are available for the reduction of Met(O) to methionine in the purified peptide.

Method 1: Ammonium Iodide and Dimethyl Sulfide (DMS) Reduction [3][5]

This is a mild and effective procedure suitable for peptides with sensitive modifications.[3][5]

  • Dissolve the purified, lyophilized peptide containing Met(O) in a mixture of TFA and DMS.

  • Add ammonium iodide (NH₄I) to the solution. A typical ratio is TFA/DMS/NH₄I.

  • Stir the reaction at room temperature and monitor its progress by HPLC and mass spectrometry. The reaction is typically complete within a few hours.

  • Once the reduction is complete, remove the TFA and DMS under a stream of nitrogen or by rotary evaporation.

  • Precipitate the final peptide in cold diethyl ether, wash, and lyophilize.

MetO Peptide-Met(O) intermediate1 [Peptide-Met(S⁺)-I] MetO->intermediate1 + 2I⁻ + 2H⁺ I_minus I⁻ (from NH₄I) I2 I₂ DMS S(CH₃)₂ (DMS) DMSO O=S(CH₃)₂ (DMSO) DMS->DMSO + I₂ Met Peptide-Met intermediate1->Met - I₂ - H₂O I2->I_minus + S(CH₃)₂ (DMS)

References

The Strategic Use of Boc-Met(O)-OH in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those prone to aggregation, presents a significant challenge in drug development and research. The hydrophobic nature of certain amino acid residues can lead to poor solubility and incomplete reactions during solid-phase peptide synthesis (SPPS), resulting in low yields and difficult purification. A key strategy to mitigate these issues involves the temporary and reversible oxidation of methionine (Met) to its sulfoxide form (Met(O)). This guide provides a comprehensive overview of the mechanism of action of Boc-Met(O)-OH in peptide synthesis, offering a robust methodology to improve the synthesis of challenging peptides.

Core Principle: Leveraging Polarity for Enhanced Synthesis

The foundational principle behind using this compound is the significant increase in polarity imparted by the sulfoxide group. Methionine's thioether side chain is nonpolar, contributing to the overall hydrophobicity of a peptide. In contrast, the sulfoxide group is highly polar. By incorporating this compound during SPPS, the growing peptide chain becomes more soluble in the synthesis solvents, disrupting the intermolecular hydrogen bonding that leads to aggregation.[1][2] This "solubilizing" effect facilitates more efficient coupling and deprotection steps, leading to a higher quality crude product.[1][2] Following synthesis and purification in its oxidized and more manageable form, the methionine sulfoxide residues are then reduced back to their native methionine form.[1]

Quantitative Advantages of the this compound Strategy

The use of this compound offers quantifiable improvements in the synthesis of aggregation-prone peptides. The following table summarizes the yield comparisons for several challenging peptide sequences when synthesized using standard Boc-Met-OH versus the two-step oxidation-reduction approach with this compound.

Peptide SequenceSynthesis MethodOverall Yield (%)Reference
hPrP (125-155)Standard SPPS with Met2[1]
Two-step with Met(O) 14 [1]
human Calcitonin (hCT)Standard SPPS with Met5[1]
Two-step with Met(O) 10 [1]
TDP-43 (307-347)Standard SPPS with Met1-2[1]
Two-step with Met(O) 4-6 [1]

Experimental Protocols

This section provides detailed methodologies for the key stages of peptide synthesis using the this compound strategy.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into the peptide chain follows standard Boc-SPPS protocols.

a. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA resin) in dichloromethane (DCM) for 30-60 minutes.

b. Boc Deprotection:

  • Treat the resin-bound peptide with a solution of 25-50% trifluoroacetic acid (TFA) in DCM.

  • Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).

  • Wash the resin thoroughly with DCM to remove residual TFA.

c. Neutralization:

  • Neutralize the resulting trifluoroacetate salt to the free amine.

  • Wash the resin with Isopropanol (IPA) and then DCM.

  • Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.

d. Coupling of this compound:

  • Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF). Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times).

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage of the Met(O)-Containing Peptide from the Resin

The cleavage cocktail must be chosen carefully to avoid unwanted side reactions with sensitive amino acid residues.

Recommended Cleavage Cocktail (Reagent K):

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-ethanedithiol (EDT): 2.5%

Procedure:

  • Dry the peptide-resin under vacuum for at least 1 hour.

  • In a fume hood, add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

  • Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.

  • Centrifuge the peptide suspension to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Reduction of Methionine Sulfoxide to Methionine

The reduction of Met(O) back to Met can be performed either on-resin before cleavage or in solution after cleavage and purification. Solution-phase reduction after purification of the more soluble Met(O)-containing peptide is often preferred as it simplifies the purification of the final product.[3]

Solution-Phase Reduction Protocols:

Three common methods for the reduction of Met(O) in solution are presented below. The choice of method may depend on the specific peptide sequence and the presence of other sensitive functional groups.

MethodReducing Agent/SystemConditionsEfficacyReference
Procedure 1 Ammonium Iodide and Dimethyl Sulfide2 hours, room temperatureSlow, may result in incomplete reduction[1]
Procedure 2 Tetrabutylammonium Bromide and 1,2-Ethanedithiol5 minutes, room temperatureRapid and effective[4]
Procedure 3 Trimethylsilyl Bromide (TMSBr) and 1,2-EthanedithiolRapidHighly efficient, considered the most effective of the three[1]

Detailed Protocol for Procedure 3 (TMSBr and 1,2-Ethanedithiol):

  • Dissolve the purified Met(O)-containing peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Add 1,2-ethanedithiol to the peptide solution.

  • Add TMSBr to initiate the reduction.

  • Monitor the reaction by HPLC until completion.

  • Quench the reaction and purify the final reduced peptide by preparative HPLC.

Visualizing the Workflow and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and the overall workflow of the this compound strategy in peptide synthesis.

Boc_Met_O_OH_SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Support Boc_Deprotection Boc Deprotection (TFA/DCM) Resin->Boc_Deprotection Neutralization Neutralization (DIEA) Boc_Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Elongation Peptide Elongation (Repeat Cycles) Coupling->Elongation Cleavage Cleavage from Resin (e.g., Reagent K) Elongation->Cleavage Purification Purification of Met(O)-Peptide Cleavage->Purification Reduction Reduction of Met(O) (e.g., TMSBr/EDT) Purification->Reduction Final_Peptide Final Purified Met-Peptide Reduction->Final_Peptide

Caption: Overall workflow of the this compound strategy in peptide synthesis.

Boc_Met_O_OH_Coupling_Mechanism Boc_Met_O_OH This compound R-S(=O)-CH3 Activated_Ester Activated Ester R-S(=O)-CH3 Boc_Met_O_OH->Activated_Ester Activation Coupling_Agent Coupling Agent (e.g., HBTU) Coupling_Agent->Activated_Ester Coupled_Product Coupled Product Boc-Met(O)-Peptide-Resin Activated_Ester->Coupled_Product Coupling Peptide_Resin Deprotected Peptide-Resin H2N-Peptide-Resin Peptide_Resin->Coupled_Product

Caption: Simplified mechanism for the coupling of this compound in SPPS.

Met_O_Reduction_Mechanism Met_O_Peptide Met(O)-Peptide R-S(=O)-CH3 Reduced_Met_Peptide Met-Peptide R-S-CH3 Met_O_Peptide->Reduced_Met_Peptide Reduction Reducing_Agent Reducing Agent (e.g., TMSBr/EDT) Reducing_Agent->Reduced_Met_Peptide

Caption: General mechanism for the reduction of methionine sulfoxide to methionine.

Conclusion

The incorporation of this compound represents a powerful and effective strategy to overcome the challenges associated with the synthesis of aggregation-prone and hydrophobic peptides. By temporarily increasing the polarity of the growing peptide chain, this method leads to improved solubility, higher crude product quality, and simplified purification. The subsequent quantitative reduction of the sulfoxide back to the native methionine residue ensures the integrity of the final peptide. For researchers and drug development professionals working with "difficult" peptide sequences, the this compound approach is an invaluable tool to enhance synthetic success and accelerate the development of novel peptide-based therapeutics.

References

An In-depth Technical Guide to Boc Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, moving from laborious solution-phase methods to a more efficient and automated process.[][2][3] The foundational "Merrifield" method, more formally known as Boc/Benzyl chemistry, was a pioneering approach that enabled the stepwise assembly of amino acids on an insoluble solid support.[3] This guide provides a comprehensive overview of the principles, practices, and critical considerations of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis, a robust and reliable method for synthesizing peptides, particularly for complex and lengthy sequences.[4]

Core Principles of Boc Solid-Phase Peptide Synthesis

Boc SPPS is a cyclical process where a peptide chain is assembled stepwise from the C-terminus to the N-terminus while anchored to an insoluble resin.[4][] The defining characteristic of this strategy is the use of the acid-labile Boc group for the temporary protection of the α-amino group of the incoming amino acid.[4] Side-chain functional groups are protected by more acid-stable groups, typically benzyl-based ethers, esters, and carbamates.[4] This difference in acid lability is the cornerstone of the Boc/Bzl protection strategy, allowing for the selective deprotection of the α-amino group in each cycle without disturbing the side-chain protecting groups.[4]

The general workflow of Boc SPPS involves the following key steps in each cycle:

  • Nα-Boc Deprotection: Removal of the Boc group from the N-terminal amino acid of the growing peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA).[4][6]

  • Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine to enable the subsequent coupling reaction.[7][8]

  • Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[6]

  • Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins.[][7]

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups using a strong acid like hydrogen fluoride (HF).[6][9]

Boc SPPS Workflow

Boc_SPPS_Workflow cluster_setup Setup cluster_cycle Synthesis Cycle (Repeated) cluster_final Final Steps Resin Resin Swelling Deprotection 1. Nα-Boc Deprotection (TFA/DCM) Resin->Deprotection Start Synthesis Neutralization 2. Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling 3. Amino Acid Coupling (Activated Boc-AA) Neutralization->Coupling Wash Washing Coupling->Wash Wash->Deprotection Next Cycle Cleavage Cleavage & Side-Chain Deprotection (e.g., HF) Wash->Cleavage Final Cycle Purification Purification (e.g., RP-HPLC) Cleavage->Purification

Caption: High-level overview of the Boc solid-phase peptide synthesis workflow.

Detailed Experimental Protocols

Resin Preparation and Swelling

The choice of resin is critical and depends on whether the desired product is a peptide acid or a peptide amide. Merrifield resin is commonly used for peptide acids, while MBHA or BHA resins are used for peptide amides.[6][10]

Protocol:

  • Place the desired amount of resin (e.g., Merrifield resin) in a reaction vessel.[6]

  • Add a suitable solvent, typically dichloromethane (DCM) for polystyrene-based resins, to completely cover the resin.[6]

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[6]

  • After swelling, drain the solvent by filtration.[6]

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

Protocol:

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.[6]

  • Agitate the resin with the TFA/DCM solution for 1-2 minutes for a pre-wash, then drain.

  • Add fresh 50% TFA/DCM solution and agitate the mixture for 20-30 minutes to ensure complete deprotection.[6]

  • Drain the TFA/DCM solution.

  • Wash the peptide-resin thoroughly with DCM to remove residual TFA.[6]

Neutralization

After deprotection with TFA, the N-terminal amine is present as a TFA salt, which must be neutralized to the free amine for the coupling reaction to proceed.[7]

Protocol:

  • Wash the peptide-resin with a 5% solution of diisopropylethylamine (DIEA) in DCM.

  • Agitate the mixture for 1-2 minutes.[6]

  • Drain the neutralization solution.[6]

  • Repeat the neutralization wash twice more.

  • Wash the resin with DCM to remove excess DIEA.

Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.

Protocol:

  • Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a mixture of DCM/DMF.[6]

  • Add the solution to the neutralized peptide-resin.[6]

  • Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[6]

  • Agitate the reaction mixture at room temperature for 1-2 hours.[6]

  • Monitor the reaction progress using a qualitative test such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the completion of the coupling.[6]

  • After a negative Kaiser test, drain the coupling solution and wash the peptide-resin with DCM and DMF.

Boc_SPPS_Cycle_Detail Resin_Peptide_Boc Resin-Peptide-NH-Boc TFA_DCM 50% TFA in DCM Resin_Peptide_Boc->TFA_DCM Deprotection Resin_Peptide_NH3_TFA Resin-Peptide-NH3+ TFA- TFA_DCM->Resin_Peptide_NH3_TFA DIEA_DCM DIEA in DCM Resin_Peptide_NH3_TFA->DIEA_DCM Neutralization Resin_Peptide_NH2 Resin-Peptide-NH2 DIEA_DCM->Resin_Peptide_NH2 Boc_AA_Coupling Boc-AA-COOH + Coupling Reagent + DIEA Resin_Peptide_NH2->Boc_AA_Coupling Coupling Resin_Peptide_Next_Boc Resin-Peptide-AA-NH-Boc Boc_AA_Coupling->Resin_Peptide_Next_Boc Next_Cycle Ready for Next Cycle Resin_Peptide_Next_Boc->Next_Cycle

Caption: Detailed chemical steps within a single Boc SPPS synthesis cycle.

Cleavage and Final Deprotection

The final step involves cleaving the completed peptide from the resin and removing the side-chain protecting groups. This is typically achieved using a strong acid.

"Low-High" HF Cleavage Protocol:

This two-step procedure is often used to minimize side reactions.

Step 1: Low HF Cleavage (SN2 Mechanism) This step removes the more acid-labile side-chain protecting groups.

  • Place the dried peptide-resin in an HF reaction vessel.

  • Add a scavenger mixture (e.g., p-cresol and dimethyl sulfide (DMS)).[4]

  • Cool the vessel in a dry ice/acetone bath.

  • Distill a mixture of HF/DMS (typically 1:3 v/v) into the reaction vessel.[4]

  • Allow the reaction to stir at 0°C for 2-4 hours.[4]

  • Evaporate the HF and DMS under a vacuum.[4]

Step 2: High HF Cleavage (SN1 Mechanism) This step cleaves the peptide from the resin and removes the more resistant side-chain protecting groups.[4]

  • To the resin from the low HF step, add a scavenger such as anisole or p-cresol.[4]

  • Cool the reaction vessel in a dry ice/acetone bath.

  • Distill neat anhydrous HF into the vessel.[4]

  • Stir the mixture at 0°C for 1 hour.[4]

  • Evaporate the HF under vacuum.[4]

Work-up:

  • The crude peptide is precipitated from the resin by washing with cold diethyl ether.[4]

  • The peptide is then dissolved in an appropriate aqueous solvent (e.g., 10% acetic acid) and lyophilized.[4]

  • The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Quantitative Data Summary

ParameterReagent/ConditionTypical Value/ConcentrationPurpose
Deprotection Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)50% (v/v)[6][10]Removal of Nα-Boc group
Deprotection Time20-30 minutes[6]Ensure complete deprotection
Neutralization Diisopropylethylamine (DIEA) in Dichloromethane (DCM)5% (v/v)Neutralize TFA salt to free amine
Coupling Nα-Boc Amino Acid2-4 equivalents[6]Ensure complete coupling
Coupling Agent (e.g., HBTU, HOBt)2-4 equivalentsActivate the carboxylic acid
Base (e.g., DIEA)4-6 equivalents[6]Facilitate the coupling reaction
Coupling Time1-2 hours[6]Allow for complete reaction
Low HF Cleavage HF/DMS1:3 (v/v)[4]Remove acid-labile side-chain groups
Reaction Time2-4 hours at 0°C[4]Controlled deprotection
High HF Cleavage Anhydrous HFNeat[4]Cleave peptide from resin and remove remaining side-chain groups
Reaction Time1 hour at 0°C[4]Final cleavage

Common Side Reactions and Mitigation Strategies

Several side reactions can occur during Boc SPPS, potentially leading to impurities in the final product.

  • Diketopiperazine Formation: This is most prevalent after the coupling of the second amino acid. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[4] This is particularly problematic with proline or glycine as the second amino acid.

    • Mitigation: Use of 2-chlorotrityl or other highly sterically hindered resins can suppress this side reaction.

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly susceptible to the formation of a stable five-membered aspartimide ring, which can lead to racemization and the formation of β-aspartyl peptides.

    • Mitigation: Using side-chain protecting groups for Asp that sterically hinder this cyclization can be effective.

  • Alkylation of Tryptophan, Cysteine, and Methionine: During the acidic deprotection steps, the tert-butyl cation generated can alkylate the side chains of sensitive amino acids.[7]

    • Mitigation: The addition of scavengers, such as dithiothreitol (DTE) or anisole, to the deprotection and cleavage solutions can trap these reactive cations.[7]

Conclusion

Boc solid-phase peptide synthesis remains a powerful and relevant technique in peptide chemistry. Its advantages include the use of less expensive reagents and potentially better solvation of the growing peptide chain, which can be beneficial for long or difficult sequences.[9][11] However, the requirement for strong acids like HF for final cleavage necessitates specialized equipment and careful handling.[9][12] By understanding the core principles, detailed protocols, and potential pitfalls, researchers can effectively leverage Boc SPPS for the successful synthesis of a wide range of peptides for research and therapeutic development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Characteristics of Boc-Met(O)-OH Powder

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-α-t-Boc-L-methionine sulfoxide (this compound), a key building block in peptide synthesis. The information herein is intended to support researchers in the effective handling, application, and analysis of this compound.

Physicochemical Properties

This compound is an amino acid derivative used in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group is acid-labile, allowing for controlled, stepwise peptide chain elongation.[] The sulfoxide on the methionine side-chain offers a unique chemical handle and can influence the properties of the final peptide.

Quantitative Data Summary

The key physical and chemical properties of this compound powder are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 34805-21-5[2][3]
Molecular Formula C₁₀H₁₉NO₅S[2][3]
Molecular Weight 265.33 g/mol [2][3]
Appearance White to slight yellow to beige powder
Melting Point 120-130 °C[2][3]
Purity (TLC) ≥ 98%
Optical Rotation α 25/D +6.5 to +9.5 ° (c=1 in methanol)
Predicted Boiling Point 509.3 ± 45.0 °C[2][3]
Predicted Density 1.260 ± 0.06 g/cm³[2][3]
Predicted pKa 3.70 ± 0.10[2][3]
Storage Temperature 2-8 °C, sealed in dry, dark place[2][3]
Solubility Profile

This compound is a solid that is soluble in various organic solvents.[2][3] Qualitative data indicates it is soluble in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.[2][3] A specific solubility test shows it is clearly soluble in dimethylformamide (DMF) at a concentration of 1 mmole in 2 ml.

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of this compound are provided below.

Melting Point Determination (Capillary Method)

The melting point of this compound powder can be determined using a standard melting point apparatus and the capillary method.[4] This procedure provides a melting range, which is indicative of the compound's purity.

Protocol:

  • Sample Preparation: Ensure the this compound powder is completely dry. If necessary, dry the sample in a vacuum desiccator.[2] Gently pulverize a small amount of the powder to ensure a fine, uniform consistency.[5]

  • Capillary Tube Loading: Jab the open end of a capillary tube into the pile of powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[5] Drop the capillary tube through a long, narrow tube to pack the solid tightly into the bottom. Repeat until the packed sample height is 2-3 mm.[5]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[6]

  • Measurement:

    • If the approximate melting point is known (120-130 °C), set the apparatus to heat rapidly to about 20 °C below the expected range.[6]

    • Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.[6]

    • Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).[7]

  • Post-Analysis: Allow the apparatus to cool. A fresh sample must be used for any repeat measurements.[5]

Solubility Assessment

This protocol outlines both a qualitative and a quantitative method for assessing the solubility of this compound.

2.2.1 Qualitative Solubility Test

This test provides a rapid assessment of solubility in various solvents.[8]

Protocol:

  • Preparation: Dispense a small, consistent amount (e.g., 2-5 mg) of this compound powder into several clean, dry test tubes.

  • Solvent Addition: Add 1 mL of a selected solvent (e.g., water, methanol, DMSO, DMF, dichloromethane) to each test tube.

  • Dissolution: Agitate the tubes (e.g., by vortexing or sonication) for 1-2 minutes.

  • Observation: Visually inspect each tube. A clear solution with no visible particles indicates solubility. A cloudy or precipitated suspension indicates insolubility or partial solubility.[8] Record the results for each solvent.

2.2.2 Quantitative Solubility Determination (UV-Vis Spectrophotometry)

This method can be used for solvents in which this compound is soluble and that are compatible with UV-Vis analysis.

Protocol:

  • Prepare a Saturated Solution: Add an excess amount of this compound powder to a known volume of the chosen solvent (e.g., methanol) in a vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Preparation: Centrifuge or filter the saturated solution to remove any undissolved solid.

  • Dilution: Accurately dilute a known volume of the clear supernatant with the same solvent to bring its concentration into the linear range of a previously established standard curve.[9]

  • Measurement: Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound.

  • Calculation: Use the standard curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).[9]

Applications and Workflows

This compound is primarily utilized as a standard building block for introducing methionine sulfoxide residues into a peptide sequence via Boc solid-phase peptide synthesis (SPPS).

Synthesis of this compound

The compound is typically synthesized by the controlled oxidation of Boc-L-methionine.

G cluster_synthesis Synthesis of this compound BocMet Boc-L-methionine in Acetic Acid Reaction Stir at 20°C for 30 min BocMet->Reaction H2O2 38% Hydrogen Peroxide (H₂O₂) H2O2->Reaction Product This compound (Product) Reaction->Product

Caption: Synthesis of this compound from Boc-L-methionine.[2]

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a simplified cycle for incorporating an amino acid like this compound during SPPS.

G cluster_spps Boc-SPPS Cycle Start Start: Resin-Bound Peptide Chain (with free N-terminal amine) Coupling 1. Coupling: Add this compound + Coupling Reagents (e.g., DCC/HOBt) Start->Coupling Introduce new AA Wash1 2. Wash Coupling->Wash1 Deprotection 3. Deprotection: Remove Boc group with Acid (e.g., TFA) Wash1->Deprotection Wash2 4. Wash Deprotection->Wash2 Neutralization 5. Neutralization: (e.g., DIEA) Wash2->Neutralization NextCycle Ready for Next Amino Acid Coupling Neutralization->NextCycle Regenerate free amine NextCycle->Coupling Repeat Cycle

Caption: General workflow for one cycle of Boc-SPPS.

References

Technical Guide: Storage and Handling of Boc-Met(O)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the proper storage, handling, and utilization of N-α-tert-Butoxycarbonyl-L-methionine sulfoxide (Boc-Met(O)-OH), a key building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring successful and reproducible synthetic outcomes.

Physicochemical and Safety Data

Proper storage and handling of this compound begin with a thorough understanding of its physicochemical properties and associated hazards. This data has been compiled from various supplier safety data sheets and chemical databases.

PropertyValue
Chemical Name N-α-tert-Butoxycarbonyl-L-methionine sulfoxide
Synonyms Boc-L-methionine(O)-OH, this compound
CAS Number 34805-21-5
Molecular Formula C₁₀H₁₉NO₅S
Molecular Weight 265.33 g/mol
Appearance White to off-white or beige powder
Melting Point 120-130 °C
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
Storage Temperature 2-8°C is recommended for long-term storage. Some suppliers indicate stability at 2-30°C.[1][2]

Hazard Information:

Hazard StatementDescriptionPrecautionary Statement
H302Harmful if swallowed.[3]P301+P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.[3]
H315Causes skin irritation.[3]P302+P352: IF ON SKIN: wash with plenty of soap and water.[3]
H319Causes serious eye irritation.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
H335May cause respiratory irritation.[3]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P304+P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[3]

Storage and Handling Protocols

To prevent degradation and ensure the quality of this compound, strict adherence to the following storage and handling procedures is essential.

Storage Conditions
  • Temperature: For long-term stability, store this compound in a refrigerator at 2-8°C.[1][3]

  • Light: Keep the container tightly sealed and stored in a dark place to prevent photodegradation.[1][3]

  • Moisture: The compound is sensitive to moisture. Store in a dry environment, and for long-term storage, consider using a desiccator. Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis.

  • Inert Atmosphere: For extended storage, flushing the container with a dry, inert gas such as argon or nitrogen before sealing is recommended to displace moisture and oxygen.

Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. In case of dust formation, use a dust mask (type N95 or equivalent).

  • Ventilation: Handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood to minimize inhalation of dust or vapors.

  • Weighing and Dispensing: When weighing the compound, work efficiently to minimize its exposure to the atmosphere. Use clean, dry spatulas and weighing instruments. Reseal the container promptly and securely after use.

  • Disposal: Dispose of unused or waste material as hazardous chemical waste in accordance with local, state, and federal regulations.

StorageAndHandlingWorkflow Workflow for Proper Storage and Handling of this compound cluster_storage Storage Protocol cluster_handling Handling Protocol storage_start Receive this compound store_refrigerator Store at 2-8°C storage_start->store_refrigerator store_dark Keep in a dark place store_refrigerator->store_dark store_dry Ensure dry conditions (desiccator) store_dark->store_dry handling_start Prepare for use store_dry->handling_start Transfer to lab equilibrate Equilibrate container to room temperature handling_start->equilibrate ppe Wear appropriate PPE equilibrate->ppe fume_hood Work in a fume hood ppe->fume_hood weigh Weigh required amount quickly fume_hood->weigh reseal Reseal container tightly weigh->reseal use Proceed to experimental use reseal->use

Caption: Workflow for Proper Storage and Handling of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in Boc-SPPS, often to avoid the potential oxidation of methionine during the synthesis and cleavage steps. The sulfoxide is then reduced back to methionine in a subsequent step.

Experimental Protocol: Boc-SPPS Cycle and Post-Cleavage Reduction

This protocol outlines a general cycle for the incorporation of this compound into a peptide chain using manual Boc-SPPS, followed by a post-cleavage reduction of the methionine sulfoxide.

Materials:

  • Merrifield or MBHA resin

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Isopropanol (IPA)

  • Cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers)

  • Ammonium iodide (NH₄I)

  • Dimethyl sulfide (DMS)

  • Acetonitrile

  • Water

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[1]

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for an additional 15-25 minutes.[1]

    • Wash the resin thoroughly with DCM followed by IPA to remove residual acid.[1]

  • Neutralization:

    • Wash the resin with DCM.

    • Neutralize the resin-bound amine salt with a 5-10% solution of DIEA in DCM (2 x 2 minutes).

    • Wash the resin with DCM to remove excess base.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (2-4 equivalents) and a coupling agent like HBTU (2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

    • Once complete, wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage:

    • After the final amino acid coupling and Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

    • Cleave the peptide from the resin using an appropriate strong acid cocktail (e.g., HF/anisole or TFMSA/TFA/DMS).

  • Post-Cleavage Reduction of Met(O):

    • After cleavage and precipitation of the crude peptide, dissolve the peptide containing Met(O) in a suitable solvent system.

    • For the reduction, a solution of ammonium iodide and dimethyl sulfide can be used.[2][3] The specific concentrations and reaction time will depend on the peptide sequence and should be optimized.

    • Monitor the reduction by HPLC and/or mass spectrometry.

  • Purification: Purify the final peptide by reverse-phase HPLC.

SPPS_Workflow General Workflow for Boc-SPPS using this compound cluster_synthesis Peptide Synthesis Cycle cluster_cleavage_reduction Cleavage and Reduction start Start with Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Couple this compound (HBTU/DIEA in DMF) neutralization->coupling wash Wash Resin coupling->wash repeat More Amino Acids? wash->repeat repeat->deprotection Yes cleavage Cleavage from Resin (e.g., HF or TFMSA) repeat->cleavage No reduction Post-Cleavage Reduction of Met(O) to Met (e.g., NH4I/DMS) cleavage->reduction purification Purification (RP-HPLC) reduction->purification final_peptide Final Peptide purification->final_peptide

Caption: General Workflow for Boc-SPPS using this compound.

Conclusion

The successful synthesis of high-quality peptides using this compound is contingent upon meticulous attention to storage, handling, and experimental protocols. By implementing the guidelines outlined in this technical guide, researchers can minimize compound degradation, ensure safety, and achieve reliable and reproducible results in their peptide synthesis endeavors. The strategy of incorporating methionine as its sulfoxide and subsequently reducing it can be a valuable tool, particularly for aggregation-prone peptides or sequences susceptible to oxidation.

References

Methodological & Application

Application Notes: Boc-Met(O)-OH Protocol for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. However, the synthesis of hydrophobic and aggregation-prone peptides often presents significant challenges, leading to poor coupling efficiencies, difficult purification, and low overall yields.[1][2] One effective strategy to overcome these issues is the temporary incorporation of a polar residue, which can be converted back to the native residue after synthesis and purification. The use of Nα-Boc-L-methionine sulfoxide (Boc-Met(O)-OH) serves this purpose excellently.[1]

Methionine sulfoxide (Met(O)) is significantly more polar and hydrophilic than methionine (Met). By incorporating this compound into the peptide sequence in place of Boc-Met-OH, the solubility of the growing peptide chain on the solid support is enhanced. This "solubilizing tag" effect disrupts inter-chain aggregation, leading to improved synthesis quality.[1] Following synthesis and cleavage, the more soluble Met(O)-containing peptide is easier to purify via HPLC. The final step involves a quantitative reduction of the methionine sulfoxide back to methionine, yielding the desired native peptide.[1][2] This two-step approach has proven effective for the synthesis of notoriously difficult sequences, such as amyloid-β peptides and human calcitonin.[1][3]

Key Applications

  • Synthesis of Aggregation-Prone Peptides: Significantly improves yields and purity for peptides known to aggregate, such as those from human prion protein and TAR DNA-binding protein 43 (TDP-43).[1][2]

  • Enhanced Solubility and Purification: The increased polarity of the intermediate Met(O)-peptide facilitates HPLC purification by improving its solubility in aqueous-organic mobile phases.[1]

  • Studying Oxidative Stress: Allows for the site-specific introduction of Met(O), a common post-translational modification associated with oxidative stress, to study its effects on peptide structure and function.[1]

Quantitative Data

The use of the this compound strategy leads to demonstrable improvements in peptide synthesis outcomes. The following table summarizes comparative data from the synthesis of human Calcitonin (hCT), illustrating the enhanced yield and purity achieved.

Peptide SequenceSynthesis StrategyCrude PurityOverall YieldReference
human Calcitonin (hCT)Standard SPPS with Boc-Met-OHLow (multiple by-products)5%[1]
human Calcitonin (hCT)SPPS with this compound, followed by reductionSignificantly Reduced By-products10%[1]
TDP-43 (307-347)Standard SPPS with Boc-Met-OHLow Purity, Poor SolubilityNot Reported[1]
TDP-43 (307-347)SPPS with this compound, followed by reduction~40% (Improved Purity & Solubility)Not Reported[1]

Visualized Workflows and Pathways

cluster_SPPS Solid-Phase Synthesis cluster_Cleavage Cleavage & Purification cluster_Reduction Final Reduction start Resin spps_cycle Boc-SPPS Cycles (Incorporate this compound) start->spps_cycle peptidyl_resin Peptidyl-Resin (with Met(O)) spps_cycle->peptidyl_resin cleavage Cleavage from Resin (e.g., HF, TFMSA) peptidyl_resin->cleavage purification HPLC Purification cleavage->purification reduction Reduction of Met(O) to Met (e.g., NH4I, DMS) purification->reduction final_peptide Pure Native Peptide (with Met) reduction->final_peptide

Caption: Overall workflow for the two-step synthesis of methionine-containing peptides.

start Peptidyl-Resin (Free N-terminus) deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling (this compound + Activator) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end_cycle Peptidyl-Resin (Elongated by one residue) wash3->end_cycle

Caption: The standard cycle for incorporating this compound in Boc-SPPS.

Experimental Protocols

Protocol 1: General Cycle for Boc-SPPS using this compound

This protocol outlines a single cycle of amino acid addition. The synthesis is typically performed on a 0.1-0.5 mmol scale using a suitable resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide).[4]

Materials:

  • Peptide-resin with a free N-terminus

  • This compound (3-4 equivalents relative to resin loading)

  • Coupling reagent: HBTU (2.9 equivalents) or DCC (3 equivalents)

  • Activation additive (if using DCC): HOBt (3 equivalents)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[5]

  • Neutralization Solution: 10% DIEA in DCM[6]

  • Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA) of peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel. Drain the solvent.[6]

  • Nα-Boc Deprotection:

    • Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes (pre-wash). Drain.[5]

    • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[4][5]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.[5]

  • Neutralization:

    • Add the 10% DIEA/DCM solution to the resin and agitate for 2 minutes. Drain.[6]

    • Repeat the neutralization step once more.

    • Wash the resin with DCM (3-5x) to remove excess base.[4]

    • Optional: Perform a Kaiser test to confirm the presence of a free primary amine (a positive result gives a blue color).[6]

  • Amino Acid Coupling (HBTU Activation):

    • In a separate vial, dissolve this compound (3-4 eq.) and HBTU (2.9 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution to begin activation. Allow to pre-activate for 1-2 minutes.[4]

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a recoupling step may be necessary.[4]

  • Repeat the cycle for the next amino acid in the sequence.

Protocol 2: Cleavage of Met(O)-Peptide from Resin

After the full peptide sequence is assembled, the peptide is cleaved from the solid support. For Boc chemistry, strong acids like anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) are typically used.[5][7]

Materials:

  • Dried Peptidyl-Resin (containing Met(O))

  • Anhydrous HF or TFMSA

  • Scavengers: Anisole, Thioanisole, or a scavenger cocktail (e.g., 10% p-cresol in HF). Note: Scavengers to prevent Met oxidation are not required at this stage.

  • Cold diethyl ether

  • Specialized HF cleavage apparatus

Procedure (HF Cleavage):

CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood using appropriate personal protective equipment.

  • Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus.

  • Add the appropriate scavengers (e.g., anisole, 1 mL per gram of resin).

  • Cool the reaction vessel to 0°C in an ice bath.

  • Carefully distill the required amount of anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Wash the resin residue with cold diethyl ether to remove cleaved protecting groups and scavengers.

  • Extract the crude peptide from the resin using a suitable solvent (e.g., 10% acetic acid).

  • Precipitate the crude peptide from the cleavage filtrate by adding it to a 10-fold volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.

Protocol 3: Post-Purification Reduction of Met(O) to Met

This step is performed in solution after the Met(O)-containing peptide has been purified by HPLC.[1][8]

Materials:

  • Purified, lyophilized Met(O)-containing peptide

  • Ammonium Iodide (NH₄I) (e.g., 10-20 equivalents per Met(O) residue)

  • Dimethyl Sulfide (DMS) (e.g., 20-40 equivalents per Met(O) residue)

  • Solvent: Deionized water or a suitable buffer (e.g., 0.1 M Tris, pH 7.5)

  • HPLC system for monitoring the reaction

Procedure:

  • Dissolve the purified Met(O)-peptide in deionized water or buffer to a concentration of approximately 0.1-0.5 mg/mL.

  • Add the calculated amounts of NH₄I and DMS to the peptide solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reduction by analytical RP-HPLC. The reduced peptide will have a longer retention time than the more polar Met(O)-peptide. The reaction is typically complete within 4-24 hours.

  • Upon completion, the native peptide can be re-purified by RP-HPLC to remove excess reagents and salts.

  • Characterize the final product by mass spectrometry to confirm the mass decrease of 16 Da per Met(O) residue reduced.[9][10]

References

Application Notes and Protocols for the Coupling of Boc-Met(O)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, is susceptible to oxidation, readily converting to methionine sulfoxide (Met(O)). This oxidation can occur as a post-translational modification in vivo or as an unintended side reaction during solid-phase peptide synthesis (SPPS), particularly during cleavage from the resin. In some instances, the incorporation of methionine sulfoxide into a peptide sequence is desirable to study its biological effects or to enhance solubility. This document provides detailed application notes and protocols for the efficient coupling of Boc-Met(O)-OH in Boc-strategy SPPS. While direct comparative quantitative data for the coupling efficiency of this compound versus Boc-Met-OH is not extensively available in published literature, the protocols and recommendations provided herein are based on established principles for coupling sterically hindered or polar amino acids and are designed to maximize coupling efficiency.

Factors Influencing the Coupling Efficiency of this compound

The presence of the sulfoxide group in this compound introduces polarity and potential steric bulk to the side chain, which can influence its reactivity compared to the thioether side chain of Boc-Met-OH. Key factors affecting the coupling efficiency include:

  • Steric Hindrance: The sulfoxide group, with its pyramidal geometry and associated oxygen atom, can present a greater steric challenge than the thioether of methionine. This may necessitate the use of more potent coupling reagents or longer reaction times to achieve complete coupling.

  • Solvation: The increased polarity of the sulfoxide may affect the solvation of the amino acid and the growing peptide chain on the solid support. Proper solvation is crucial for efficient reagent access and reaction kinetics. The choice of solvent can therefore play a significant role.

  • Coupling Reagents: The selection of the coupling reagent is critical. For potentially challenging couplings, uronium/aminium or phosphonium salt-based reagents are often more effective than carbodiimides alone.

Data Presentation: Comparative Coupling Efficiency

While specific experimental data for this compound is limited, the following table provides a representative comparison of the expected coupling efficiencies of various coupling reagents for sterically hindered or polar Boc-amino acids. This data should be considered a guideline for selecting an appropriate coupling strategy for this compound.

Coupling Reagent/MethodReagent ClassTypical Coupling Yield (%) for Hindered ResiduesRelative Reaction RateKey Considerations
HATU/DIPEA Aminium/Uronium Salt>95%Very FastHighly efficient for sterically hindered couplings; should be used with a non-nucleophilic base like DIPEA.
HBTU/DIPEA Aminium/Uronium Salt90-98%FastA reliable and widely used reagent, slightly less reactive than HATU.
DIC/OxymaPure Carbodiimide/Additive92-97%ModerateOxymaPure enhances coupling efficiency and effectively suppresses racemization; considered a safer alternative to HOBt.
PyBOP/DIPEA Phosphonium Salt90-95%FastByproducts are generally less problematic than those from BOP; effective for hindered residues.
DIC/HOBt Carbodiimide/Additive85-95%ModerateA cost-effective and widely used method; HOBt suppresses racemization.

Experimental Protocols

The following are detailed protocols for the efficient coupling of this compound in manual Boc-SPPS.

Protocol 1: General Boc-SPPS Cycle

This protocol outlines the standard steps for one cycle of amino acid addition in Boc-SPPS.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (3x), and then DMF (3x).

  • Neutralization:

    • Neutralize the resin-bound amine salt with a 10% solution of N,N-diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes).

    • Wash the resin with DMF (5x).

  • Amino Acid Coupling: Proceed with one of the coupling protocols below.

  • Monitoring and Washing: After coupling, wash the resin with DMF (3x) and DCM (3x). Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is required.

cluster_deprotection Boc Deprotection cluster_coupling Coupling Cycle Resin_Swell 1. Resin Swelling (DCM) TFA_Treat_1 2a. 50% TFA/DCM (2 min) Resin_Swell->TFA_Treat_1 TFA_Treat_2 2b. 50% TFA/DCM (20-30 min) TFA_Treat_1->TFA_Treat_2 Wash_1 2c. Wash (DCM, IPA, DMF) TFA_Treat_2->Wash_1 Neutralization 3. Neutralization (10% DIPEA/DMF) Wash_1->Neutralization Coupling 4. Amino Acid Coupling (See Protocol 2 or 3) Neutralization->Coupling Monitoring 5. Monitoring & Washing (Kaiser Test) Coupling->Monitoring Monitoring->Coupling If incomplete (recouple) Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle If complete Start Start with Neutralized Resin Pre-activation 1. Dissolve this compound and HATU in DMF Start->Pre-activation Activation 2. Add DIPEA to activate Pre-activation->Activation Coupling 3. Add activated solution to resin Agitate for 1-2 hours Activation->Coupling Monitoring 4. Kaiser Test Coupling->Monitoring Complete Coupling Complete Proceed to Washing Monitoring->Complete Negative Incomplete Recouple with fresh reagents Monitoring->Incomplete Positive Incomplete->Pre-activation

Application Notes and Protocols for the Introduction of Methionine Sulfoxide using Boc-Met(O)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, leading to the formation of methionine sulfoxide (Met(O)). This post-translational modification can significantly impact a peptide's or protein's structure, function, and susceptibility to further oxidation. The introduction of a methionine sulfoxide residue can be a deliberate strategy in peptide design to enhance solubility, modulate biological activity, or study the effects of oxidative stress. Boc-Met(O)-OH is a key building block for the site-specific incorporation of methionine sulfoxide during solid-phase peptide synthesis (SPPS) using Boc chemistry.

These application notes provide a comprehensive guide to the use of this compound, including its benefits, detailed experimental protocols for its incorporation into peptides, and methods for the subsequent reduction of the sulfoxide back to methionine if desired.

Applications of this compound in Peptide Synthesis

The use of this compound offers several advantages in the synthesis of peptides, particularly those that are hydrophobic or prone to aggregation.

  • Improved Solubility and Reduced Aggregation: The increased polarity of the sulfoxide group in Met(O) can significantly enhance the solubility of growing peptide chains on the solid support and the final crude peptide after cleavage.[1][2] This is especially beneficial for hydrophobic and aggregation-prone sequences, leading to improved synthesis outcomes and easier purification.[1]

  • Study of Oxidative Stress: Incorporating Met(O) at specific sites allows for the investigation of the effects of methionine oxidation on peptide structure, function, and interaction with biological targets. This is crucial for understanding the role of oxidative stress in various physiological and pathological processes.

  • Modulation of Biological Activity: The oxidation state of methionine can directly influence the biological activity of a peptide. By synthesizing peptides with Met(O), researchers can explore how this modification affects receptor binding, enzyme inhibition, or other biological functions.

Data Presentation

The following table summarizes the quantitative benefits of using this compound in the synthesis of aggregation-prone peptides compared to using standard Boc-Met-OH. The data is compiled from studies on different peptide sequences and highlights the general trend of improved yield and solubility.

Peptide SequenceParameterBoc-Met-OHThis compoundReference
Human Calcitonin FragmentOverall Yield5%10%[1]
Aggregation-Prone Peptide from Human Prion ProteinOverall Yield2%7%[1]
Hydrophobic PeptideCrude Peptide PurityModerateSignificantly Improved[1]
Aggregation-Prone PeptideSolubility of Crude PeptideLowSignificantly Improved[1][2]

Experimental Protocols

Protocol 1: Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a standard manual Boc-SPPS cycle for coupling this compound. The synthesis is typically performed in a reaction vessel equipped with a sintered glass frit for efficient washing and filtration.

Materials:

  • Pre-loaded resin (e.g., Merrifield, PAM, or MBHA resin)

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Kaiser test kit (for monitoring coupling completion)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20 minutes.[3]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3 x 1 min) and then DMF (3 x 1 min).

  • Neutralization:

    • Add a solution of 10% DIEA in DMF to the resin.

    • Agitate for 2 minutes, then drain.

    • Repeat the neutralization step.

    • Wash the resin with DMF (3 x 1 min).

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading) and HBTU (2-3 equivalents) in a minimal amount of DMF.

    • Add DIEA (4-6 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates that the coupling reaction is complete.

    • If the Kaiser test is positive (blue/purple beads), continue the coupling for another hour or consider a double coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), thioanisole)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides containing Met(O), a standard Reagent K cocktail can be used: TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Collect the peptide precipitate by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual acid.

    • Dry the peptide pellet under vacuum.

Protocol 3: Post-Cleavage Reduction of Methionine Sulfoxide

This protocol can be used to reduce the Met(O) residue back to methionine after the peptide has been cleaved and purified.

Materials:

  • Purified peptide containing Met(O)

  • Ammonium iodide (NH4I)

  • Dimethyl sulfide (DMS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Water

Procedure:

  • Dissolve the Peptide: Dissolve the purified peptide in a mixture of ACN and water.

  • Prepare the Reduction Solution: In a separate vial, prepare a solution of ammonium iodide and dimethyl sulfide in TFA.

  • Reduction Reaction: Add the reduction solution to the dissolved peptide. The reaction is typically fast and can be monitored by HPLC.

  • Purification: Once the reduction is complete, purify the peptide using reverse-phase HPLC to remove the reducing agents and any byproducts.

  • Lyophilization: Lyophilize the purified peptide to obtain the final product.

Visualizations

Signaling Pathway: Regulation by Methionine Oxidation

Methionine oxidation is a reversible post-translational modification that can act as a molecular switch in cellular signaling pathways, often in conjunction with phosphorylation. Reactive oxygen species (ROS) can lead to the oxidation of specific methionine residues in signaling proteins, altering their conformation and function. This can, for example, inhibit the binding of a kinase to its substrate, thereby downregulating a phosphorylation cascade. This oxidative modification can be reversed by methionine sulfoxide reductases (MsrA/B), restoring the protein to its original state and allowing the signaling pathway to be reactivated.

Methionine_Oxidation_Signaling cluster_signaling Signaling Cascade ROS Reactive Oxygen Species (ROS) Signaling_Protein Signaling Protein (with Methionine) ROS->Signaling_Protein Oxidation Oxidized_Protein Oxidized Protein (Met(O)) Kinase Kinase Signaling_Protein->Kinase Activates Oxidized_Protein->Signaling_Protein Reduction Oxidized_Protein->Kinase Inhibits Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Downstream Cellular Response Phosphorylated_Substrate->Cellular_Response Msr Methionine Sulfoxide Reductases (MsrA/B) Msr->Oxidized_Protein

Caption: Methionine oxidation as a regulatory switch in a signaling pathway.

Experimental Workflow: Synthesis of a Methionine Sulfoxide-Containing Peptide

This workflow outlines the key stages in the synthesis of a peptide containing a methionine sulfoxide residue using this compound, followed by optional reduction.

SPPS_Workflow Start Start: Pre-loaded Resin Boc_SPPS Boc-SPPS Cycles (Deprotection, Neutralization, Coupling) Start->Boc_SPPS Coupling_MetO Couple this compound Boc_SPPS->Coupling_MetO Continue_SPPS Continue Boc-SPPS Cycles Coupling_MetO->Continue_SPPS Cleavage Cleavage from Resin & Deprotection Continue_SPPS->Cleavage Purification_MetO Purification of Met(O)-Peptide (RP-HPLC) Cleavage->Purification_MetO Characterization_MetO Characterization (MS, HPLC) Purification_MetO->Characterization_MetO Reduction Post-Cleavage Reduction (optional) Characterization_MetO->Reduction End End Product Characterization_MetO->End Met(O)-Peptide Purification_Met Purification of Met-Peptide (RP-HPLC) Reduction->Purification_Met Characterization_Met Final Characterization (MS, HPLC) Purification_Met->Characterization_Met Characterization_Met->End Met-Peptide

Caption: Workflow for the synthesis of peptides containing methionine sulfoxide.

References

Application Notes and Protocols for Boc-Met(O)-OH in the Synthesis of Oxidized Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, is susceptible to oxidation, leading to the formation of methionine sulfoxide [Met(O)]. This post-translational modification can significantly impact the biological activity, conformation, and stability of peptides and proteins. In the realm of synthetic peptide chemistry, particularly in drug development, the precise incorporation of methionine sulfoxide is often a desired strategy to mimic natural oxidative states, enhance stability, or modulate biological function. The use of N-α-tert-butyloxycarbonyl-L-methionine sulfoxide (Boc-Met(O)-OH) in solid-phase peptide synthesis (SPPS) provides a direct and controlled method for introducing this modification.

These application notes provide detailed protocols and technical guidance for the effective use of this compound in the synthesis of oxidized peptides using a Boc/Bzl protection strategy.

Advantages of Using this compound

  • Direct Incorporation: Allows for the site-specific introduction of methionine sulfoxide into a peptide sequence, avoiding the often incomplete and non-specific post-synthetic oxidation of methionine residues.

  • Improved Synthesis of Aggregation-Prone Peptides: The increased polarity of Met(O) compared to Met can enhance the solubility of the growing peptide chain, potentially reducing aggregation during synthesis and facilitating purification.[1]

  • Mimicking Biological States: Enables the synthesis of peptides that correspond to naturally occurring oxidized forms, which is crucial for studying their biological roles.

  • Enhanced Stability: The introduction of Met(O) can confer resistance to further oxidation and, in some cases, proteolysis.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is essential for its proper handling and use in peptide synthesis.

PropertyValueReference
CAS Number 34805-21-5[2][3][4]
Molecular Formula C10H19NO5S[2][3]
Molecular Weight 265.33 g/mol [2][3]
Appearance White to light yellow powder/solid[2][4]
Melting Point 120-130 °C[2][3]
Solubility Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone[2][3][4]
Storage 2-8°C, keep in a dark, dry, and sealed container[2][3]
Stability Stable under recommended storage conditions. Gradual decomposition can occur at room temperature.[5]

Experimental Protocols

This section outlines a general protocol for the manual solid-phase synthesis of a hypothetical oxidized peptide, Ac-Tyr-Gly-Gly-Phe-Met(O)-NH2, using this compound.

Materials and Reagents
  • Resin: MBHA (4-methylbenzhydrylamine) resin (for C-terminal amide)

  • Boc-Amino Acids: Boc-Tyr(Bzl)-OH, Boc-Gly-OH, Boc-Phe-OH, this compound

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (1-Hydroxybenzotriazole)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - Recommended for potentially hindered couplings.

  • Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA)

  • Capping Reagent: Acetic anhydride

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a modified low-odor cocktail.[6]

  • Precipitation Solvent: Cold diethyl ether

Synthesis Workflow

Synthesis_Workflow cluster_cycle SPPS Cycle Resin 1. Resin Preparation (Swelling) Deprotection1 2. First Amino Acid (this compound) Coupling Resin->Deprotection1 Wash1 Wash Deprotection1->Wash1 Cycle SPPS Cycle (Repeat for each AA) Wash1->Cycle Deprotection2 Boc Deprotection (TFA/DCM) Cycle->Deprotection2 FinalDeprotection 3. N-terminal Acetylation & Final Deprotection Cycle->FinalDeprotection Final Amino Acid Wash2 Wash Deprotection2->Wash2 Neutralization Neutralization (DIEA/DCM) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Coupling Amino Acid Coupling (e.g., HATU) Wash3->Coupling Wash4 Wash Coupling->Wash4 Wash4->Cycle Next Amino Acid Cleavage 4. Cleavage from Resin FinalDeprotection->Cleavage Precipitation 5. Precipitation & Purification Cleavage->Precipitation

Caption: General workflow for Boc-SPPS of an oxidized peptide.
Step-by-Step Protocol

1. Resin Preparation (Swelling)

  • Place the MBHA resin (e.g., 0.5 g, 0.5 mmol/g substitution) in a reaction vessel.

  • Add DCM (10 mL/g of resin) and allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the DCM.

2. First Amino Acid Coupling (this compound)

  • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIEA (6 eq.) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the swollen resin.

  • Agitate the mixture for 2-4 hours at room temperature. Note: Due to the potential for steric hindrance from the sulfoxide group, a longer coupling time or the use of a more potent coupling reagent like HATU may be necessary. Monitoring the coupling reaction with a Kaiser test is recommended.

  • Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (2x).

3. SPPS Cycle for Peptide Elongation (for Gly, Gly, Phe, Tyr)

For each subsequent amino acid:

  • Boc Deprotection:

    • Add 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).

    • Drain and add a fresh solution of 50% TFA in DCM. Agitate for 30 minutes.

    • Drain the TFA solution and wash the resin with DCM (5x).

  • Neutralization:

    • Add 10% DIEA in DCM to the resin and agitate for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Coupling:

    • Perform the coupling of the next Boc-protected amino acid as described in Step 2. Standard coupling times of 1-2 hours are typically sufficient for non-hindered amino acids.

4. N-terminal Acetylation

  • After the final amino acid (Boc-Tyr(Bzl)-OH) has been coupled and the Boc group removed, wash the resin with DCM.

  • Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DCM.

  • Agitate for 30 minutes.

  • Drain and wash the resin with DCM (3x) and IPA (2x). Dry the resin under vacuum.

5. Cleavage and Deprotection

  • Place the dried peptide-resin in a cleavage vessel.

  • Add a cold cleavage cocktail (e.g., Reagent K, 10 mL/g of resin). Caution: Handle strong acids and scavengers in a fume hood with appropriate personal protective equipment.

  • Stir the mixture for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates.

6. Peptide Precipitation and Purification

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether (2x).

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the final product by mass spectrometry to confirm the correct mass, including the +16 Da modification for the methionine sulfoxide.

Quantitative Data Summary

The following table provides expected outcomes for the synthesis of a pentapeptide containing this compound. Actual results may vary depending on the specific sequence and synthesis conditions.

ParameterExpected Value/RangeNotes
This compound Coupling Efficiency >98%May require extended coupling times or stronger coupling reagents (e.g., HATU). Monitor with Kaiser test.
Standard Amino Acid Coupling Efficiency >99%Monitored by Kaiser test.
Overall Crude Peptide Yield 60-80%Highly sequence-dependent.
Crude Peptide Purity (by HPLC) 50-70%Purification is required to remove deletion and truncated sequences.
Final Purity (post-HPLC) >95%

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete coupling of this compound Steric hindrance from the sulfoxide group; insufficient coupling time or reagent strength.Extend coupling time to 4 hours or overnight. Use a more powerful coupling reagent like HATU or COMU. Perform a double coupling.
Low crude peptide yield Incomplete coupling at one or more steps; loss of peptide from the resin during synthesis.Ensure complete coupling at each step using the Kaiser test. Use a more stable linker if significant loss is observed.
Side reactions during cleavage Inadequate scavenging of reactive cations.Use a cleavage cocktail with appropriate scavengers for the amino acids present in the sequence (e.g., Reagent K for peptides with Tyr and Met).
Presence of unexpected masses in MS Incomplete deprotection of side chains; modification of sensitive residues.Ensure sufficient cleavage time and the use of an appropriate cleavage cocktail. Optimize scavenger composition.

Logical Relationships in Boc-SPPS

Logical_Relationships cluster_strategy Synthesis Strategy cluster_cycle Synthetic Cycle cluster_outcome Outcome Protecting_Group Nα-Protecting Group (Boc) Deprotection Deprotection (Acidic: TFA) Protecting_Group->Deprotection determines Resin Solid Support (e.g., MBHA) Yield Peptide Yield Resin->Yield influences Side_Chain_Protection Side-Chain Protection (e.g., Bzl for Tyr) Purity Peptide Purity Side_Chain_Protection->Purity protects Coupling Coupling (Activating Agent) Deprotection->Coupling precedes Coupling->Yield impacts Coupling->Purity impacts

Caption: Key relationships in Boc solid-phase peptide synthesis.

Conclusion

The use of this compound is a valuable strategy for the synthesis of peptides containing methionine sulfoxide. It offers a direct and controlled method for incorporating this important modification, which can be critical for research in drug discovery and chemical biology. While the coupling of this compound may require optimization due to potential steric effects, the benefits of improved synthesis of challenging sequences and the ability to generate well-defined oxidized peptides make it an important tool for peptide chemists. The protocols and data presented here provide a comprehensive guide for the successful application of this compound in your research endeavors.

References

Standard Operating Procedure for the Solid-Phase Coupling of Boc-Met(O)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of methionine sulfoxide, in the form of N-α-tert-butyloxycarbonyl-L-methionine sulfoxide (Boc-Met(O)-OH), into peptide sequences is a strategic approach in solid-phase peptide synthesis (SPPS). Utilizing the pre-oxidized form of methionine can offer significant advantages, particularly for sequences prone to aggregation. The increased polarity of the sulfoxide group can enhance the solubility of the growing peptide chain, thereby improving synthesis quality and the purity of the crude product.[1] Following synthesis, the methionine sulfoxide residue can be readily reduced back to methionine if the native sequence is desired.

This document provides a detailed standard operating procedure for the efficient coupling of this compound in Boc-SPPS. While direct quantitative comparisons of coupling reagents for this specific amino acid derivative are not extensively available in the literature, this protocol is based on well-established methods for sterically hindered and polar amino acids.

Key Considerations for this compound Coupling:

  • Steric Hindrance: The sulfoxide group adds bulk to the amino acid side chain, which may lead to slower reaction kinetics compared to standard amino acids. Therefore, the use of potent coupling reagents and potentially longer coupling times or double coupling is recommended.

  • Solubility: this compound is generally soluble in common SPPS solvents such as N,N-dimethylformamide (DMF).

  • Monitoring the Reaction: The completion of the coupling reaction should be meticulously monitored using a qualitative method such as the Kaiser test to ensure complete acylation of the free amine.

  • Post-Synthesis Reduction: If the final peptide requires methionine instead of methionine sulfoxide, a post-cleavage reduction step will be necessary.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of this compound. The ideal reagent should provide high coupling efficiency, minimize racemization, and be suitable for potentially challenging couplings.

Coupling Reagent ClassExamplesRelative Speed & EfficiencyKey Considerations
Aminium/Uronium Salts HBTU, HATU, HCTUVery Fast & Highly EfficientGenerally the recommended choice for sterically hindered amino acids.[2][3] HATU is often considered more reactive than HBTU.[4] These reagents are pre-activated with a base like N,N-diisopropylethylamine (DIEA).
Phosphonium Salts PyBOP, PyAOPFast & EfficientAlso highly effective for difficult couplings and less prone to side reactions like guanidinylation compared to aminium salts.
Carbodiimides DIC, DCCModerate & Effective with AdditivesA cost-effective option. Must be used with a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[2] The urea byproduct of DCC is insoluble, making DIC a better choice for SPPS.

Experimental Protocols

This section details the standard operating procedure for the manual solid-phase coupling of this compound to a resin-bound peptide chain.

Materials and Reagents
  • Peptide-resin with a free N-terminal amine

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagent (e.g., HBTU)

  • Kaiser test kit

  • Solid-phase peptide synthesis vessel

  • Shaker

Protocol 1: this compound Coupling using HBTU

This protocol describes a single coupling cycle.

  • Resin Preparation:

    • Ensure the N-terminal Boc group of the preceding amino acid has been removed using a solution of 25-50% TFA in DCM.

    • Wash the deprotected peptide-resin thoroughly with DCM (3x) followed by DMF (3x) to remove residual acid and prepare for the coupling step.

    • Neutralize the resin with a solution of 5-10% DIEA in DMF (2 x 2 minutes).

    • Wash the resin with DMF (5x) to remove excess base.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6.0 equivalents) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature.

    • Add the pre-activated amino acid solution to the resin in the reaction vessel.

    • Agitate the reaction mixture at room temperature for 1-4 hours. The extended time is recommended due to the potential steric hindrance of the sulfoxide group.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test to monitor the reaction progress.[5]

      • Carefully remove a few beads of resin and wash them with DMF.

      • Add the Kaiser test reagents as per the manufacturer's instructions and heat.

      • A yellow or colorless result indicates a complete reaction (no free primary amines). A blue or purple color indicates an incomplete reaction.

    • If the Kaiser test is positive after the initial coupling time, a second coupling (recoupling) is recommended. To recouple, drain the reaction solution, wash the resin with DMF, and repeat the activation and coupling steps with fresh reagents.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution.

    • Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove any excess reagents and byproducts. The resin is now ready for the next deprotection step in the synthesis cycle.

Protocol 2: Kaiser Test for Monitoring Coupling Completion
  • Sample Preparation:

    • Withdraw a small sample of the peptide-resin (approximately 5-10 mg) from the reaction vessel.

    • Place the resin beads in a small glass test tube.

    • Wash the beads with ethanol.

  • Reagent Addition:

    • Add 2-3 drops of ninhydrin in ethanol solution.

    • Add 2-3 drops of phenol in ethanol solution.

    • Add 2-3 drops of potassium cyanide in pyridine solution.

  • Development:

    • Heat the test tube in a heating block at 100-110°C for 5 minutes.

  • Observation:

    • Negative Result (Complete Coupling): The resin beads and the solution will be colorless or yellow.

    • Positive Result (Incomplete Coupling): The resin beads and/or the solution will turn a dark blue or purple color, indicating the presence of free primary amines.

Workflow Diagrams

Boc_SPPS_Coupling_Workflow start Start with Deprotected Peptide-Resin neutralization Neutralization (5-10% DIEA in DMF) start->neutralization wash1 DMF Wash neutralization->wash1 coupling Coupling to Resin (1-4 hours at RT) wash1->coupling preactivation Pre-activation of this compound (this compound, HBTU, DIEA in DMF) preactivation->coupling monitoring Monitor with Kaiser Test coupling->monitoring recouple Recouple with Fresh Reagents monitoring->recouple Positive wash2 DMF/DCM Wash monitoring->wash2 Negative recouple->coupling next_cycle Proceed to Next Deprotection Cycle wash2->next_cycle

Caption: Experimental workflow for the coupling of this compound in Boc-SPPS.

Logic_Diagram cluster_reagents Reagent Selection cluster_considerations Key Considerations aminium Aminium Salts (HBTU, HATU) High Reactivity steric_hindrance Steric Hindrance (Longer Coupling Time/Recouple) aminium->steric_hindrance phosphonium Phosphonium Salts (PyBOP, PyAOP) High Reactivity, Low Side Reactions phosphonium->steric_hindrance carbodiimide Carbodiimides (DIC + HOBt/Oxyma) Cost-Effective carbodiimide->steric_hindrance monitoring Reaction Monitoring (Kaiser Test) steric_hindrance->monitoring solubility Improved Peptide Solubility

Caption: Logical relationship between reagent choice and key experimental considerations.

References

Application Notes and Protocols for In Situ Neutralization of Boc-Met(O)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the incorporation of Boc-L-methionine sulfoxide (Boc-Met(O)-OH) into a growing peptide chain using an in situ neutralization strategy in Boc-based solid-phase peptide synthesis (SPPS). The use of this compound is a proactive approach to prevent the unintended oxidation of methionine residues during synthesis and cleavage. This method enhances the purity of the crude peptide, particularly in sequences prone to oxidation. These application notes outline the principles of this strategy, provide a detailed experimental protocol, and discuss critical parameters such as coupling efficiency, potential side reactions like racemization, and post-synthesis reduction of the sulfoxide.

Introduction

Methionine is susceptible to oxidation to its corresponding sulfoxide (Met(O)) during the repetitive acidolytic deprotection steps and the final cleavage in Boc-SPPS.[1] To circumvent this, a common strategy is to incorporate the pre-oxidized form, this compound, directly into the peptide sequence.[2] The resulting peptide, containing Met(O), can be purified and, if the native methionine is required, the sulfoxide can be selectively reduced back to methionine in a post-purification step.[2]

The in situ neutralization protocol for Boc-SPPS is a highly efficient method that combines the neutralization of the N-terminal trifluoroacetate salt and the coupling of the subsequent amino acid into a single step.[3] This approach is known to reduce cycle times and can improve coupling efficiency, especially for challenging sequences prone to aggregation.[3] This document details the application of the in situ neutralization protocol for the coupling of this compound.

Key Advantages of Using this compound

  • Prevents Undesired Oxidation: Eliminates the formation of methionine sulfoxide as a side product during synthesis and cleavage.

  • Improves Crude Peptide Purity: Leads to a more homogeneous crude product, simplifying subsequent purification.

  • Strategic Incorporation: Allows for the site-specific placement of methionine sulfoxide, which may be desirable for studying its biological effects.

Experimental Protocols

Materials and Reagents
  • This compound

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Peptide synthesis grade Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Appropriate solid support (e.g., MBHA resin for peptide amides, PAM resin for peptide acids)

  • Washing solvents (e.g., Isopropanol (IPA))

  • Kaiser test kit

  • Cleavage cocktail (e.g., HF/anisole)

  • Reducing agent (e.g., Ammonium iodide and dimethyl sulfide)

Protocol 1: In Situ Neutralization Coupling of this compound

This protocol is adapted from standard, rapid in situ neutralization procedures for Boc-SPPS.[3][4]

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM (v/v) for 1-2 minutes.

    • Drain the solution.

    • Treat the resin again with 50% TFA in DCM for 20-30 minutes.

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).

  • In Situ Neutralization and Coupling:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (1.95 equivalents) in DMF.

    • Add the this compound/HBTU solution to the deprotected peptide-resin.

    • Immediately add DIEA (4-6 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 10-60 minutes.

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue/purple beads), extend the coupling time or perform a recoupling step.

  • Washing: After complete coupling, drain the reaction mixture and wash the peptide-resin thoroughly with DMF (3-5 times).

  • Cycle Repetition: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

Protocol 2: Post-Cleavage Reduction of Met(O) to Methionine

If the final peptide requires native methionine, the Met(O) residue can be reduced after cleavage and purification.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., HF/anisole).

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide by reverse-phase HPLC.

  • Reduction of Met(O):

    • Dissolve the purified peptide containing Met(O) in a suitable solvent.

    • Treat the peptide solution with a reducing agent cocktail, such as ammonium iodide and dimethyl sulfide (DMS) in TFA.[1]

    • Monitor the reduction by HPLC and/or mass spectrometry.

    • Once the reduction is complete, repurify the peptide to remove any residual reagents.

Data Presentation

ParameterRecommended Value/RangeNotes
This compound Equivalents 2 - 4 eq.Higher equivalents may be necessary for difficult couplings.
HBTU Equivalents 1.95 eq.Relative to the amino acid.
DIEA Equivalents 4 - 6 eq.Ensure the base is not limiting.
Coupling Time 10 - 60 minMonitor with Kaiser test for completion.
Expected Coupling Efficiency >99%Dependent on the sequence and resin.
Potential Racemization Low but possibleMonitor by chiral HPLC or GC-MS after hydrolysis.

Mandatory Visualization

InSituNeutralizationWorkflow start Start: Deprotected Peptide-Resin (TFA Salt) pre_activation Prepare Coupling Solution: This compound + HBTU in DMF in_situ_step In Situ Neutralization & Coupling: Add Coupling Solution and DIEA to Resin start->in_situ_step agitation Agitate at Room Temperature (10-60 min) in_situ_step->agitation monitoring Monitor with Kaiser Test agitation->monitoring wash Wash Resin with DMF monitoring->wash Negative recouple Recouple or Extend Time monitoring->recouple Positive next_cycle Proceed to Next Cycle wash->next_cycle recouple->agitation

Caption: In Situ Neutralization Workflow for this compound Coupling.

PostSynthesisWorkflow start Start: Peptide-Resin with Met(O) cleavage Cleavage from Resin (e.g., HF/anisole) start->cleavage purification1 Crude Peptide Purification (RP-HPLC) cleavage->purification1 reduction Reduction of Met(O) to Met (e.g., NH4I/DMS in TFA) purification1->reduction optional Optional Step purification1->optional purification2 Final Peptide Purification (RP-HPLC) reduction->purification2 final_product Final Peptide with Methionine purification2->final_product optional->reduction

Caption: Post-Synthesis Workflow for Peptides Containing Met(O).

Discussion and Troubleshooting

  • Coupling Efficiency: While this compound is generally expected to couple with high efficiency using standard activating agents like HBTU, monitoring each coupling step is crucial. Incomplete coupling can lead to deletion sequences. If the Kaiser test remains positive after the initial coupling time, a second coupling with freshly prepared reagents is recommended.

  • Racemization: Although racemization is generally low for most amino acids during coupling with uronium salt reagents, it can be a concern for certain residues. Methionine sulfoxide has the potential to undergo epimerization, especially under basic conditions. The use of a hindered base like DIEA in the in situ neutralization protocol helps to minimize this risk. However, for sequences where stereochemical purity is absolutely critical, it is advisable to analyze the final peptide for racemization. This can be achieved by methods such as chiral HPLC or GC-MS analysis of the amino acid hydrolysate.[5][6]

  • Reduction of Met(O): The reduction of Met(O) is typically performed after purification of the Met(O)-containing peptide to avoid side reactions with other sensitive residues. The choice of reducing agent and conditions should be optimized to ensure complete conversion without affecting other parts of the peptide, such as disulfide bonds.

Conclusion

The use of this compound in conjunction with an in situ neutralization protocol is an effective strategy to mitigate the oxidative side reactions commonly associated with methionine-containing peptides in Boc-SPPS. This approach leads to higher purity of the crude product and provides a reliable method for the synthesis of peptides where methionine oxidation is a concern. By following the detailed protocols and considering the key parameters discussed, researchers can successfully incorporate methionine sulfoxide and, if desired, efficiently reduce it to native methionine in the final peptide.

References

Manual vs. Automated Synthesis: A Guide to Incorporating Boc-Met(O)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, is susceptible to oxidation, forming methionine sulfoxide (Met(O)). This post-translational modification can occur both in vivo and in vitro during peptide synthesis. While often considered an undesirable side reaction, the incorporation of methionine sulfoxide, in the form of Boc-Met(O)-OH, into a peptide sequence can offer significant advantages, particularly for aggregating or hydrophobic peptides. The increased polarity of Met(O) can disrupt secondary structures that lead to aggregation, thereby improving synthesis efficiency, solubility, and final purity.[1][2]

This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of this compound. We present quantitative data, detailed experimental protocols, and visual workflows to guide researchers in selecting the optimal synthesis strategy for their specific research and development needs.

Data Presentation: Quantitative Comparison of Manual vs. Automated Synthesis

The choice between manual and automated synthesis methodologies for incorporating this compound depends on several factors, including the desired scale, throughput, and the complexity of the peptide. The following table summarizes the key quantitative differences between the two approaches. The values presented are representative and can vary based on the specific peptide sequence, coupling conditions, and the model of the automated synthesizer.

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase SynthesisKey Considerations
Coupling Efficiency Variable (typically >98% with optimization)[3]Consistently high (often >99%)[3]Manual synthesis allows for real-time monitoring (e.g., Kaiser test) and immediate adjustments, such as double coupling for challenging residues. Automated systems rely on pre-programmed protocols.[3]
Crude Peptide Purity Generally 60-80%[3]Generally 70-90%[3]Automated synthesizers with optimized protocols and efficient washing cycles typically yield higher purity crude products.[3] Manual synthesis purity is highly dependent on operator skill.
Overall Yield Dependent on scale and operator skill[3]Generally higher and more reproducible[3]Automation minimizes material loss during reagent and solvent transfers and washes, leading to improved overall yields, especially for longer peptides.[3]
Synthesis Time (per peptide) Longer (several hours to days)[3]Shorter (a few hours)[3]Automation significantly reduces the hands-on time required for each synthesis cycle.[3] A manual coupling cycle can take 80-150 minutes, while automated systems can complete a cycle in under an hour.[4]
Flexibility & Optimization High[3]Low to Medium[3]Manual synthesis provides complete control over all reaction parameters, allowing for on-the-fly adjustments and the use of non-standard reagents. Automated synthesizers generally have more rigid protocols.[3]
Reagent Consumption Can be optimized to minimize excessOften uses a standardized excess of reagentsManual synthesis allows for more precise control over reagent volumes, which can be advantageous for expensive building blocks like this compound.
Reproducibility Operator-dependent[4]High[4]Automated systems excel in providing high batch-to-batch consistency.[4]

Experimental Protocols

The following protocols outline the general procedures for incorporating this compound into a peptide sequence using both manual and automated Boc-SPPS.

Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale using this compound.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • This compound

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for optional capping)

  • Acetic anhydride (for optional capping)

  • Cold diethyl ether

  • Scavengers (e.g., triisopropylsilane (TIS), water, phenol)

Procedure:

  • Resin Swelling: Swell the resin (0.1 mmol) in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes.[5]

    • Drain the TFA solution.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[5]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[5]

  • Neutralization:

    • Wash the resin with isopropanol (2 times) and then DCM (3 times).[5]

    • Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.[5]

    • Drain the neutralization solution and repeat the step.

    • Wash the resin with DCM (3-5 times) to remove excess base.[5]

  • Amino Acid Coupling (this compound):

    • In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

    • Add DIEA (0.8 mmol, 8 eq.) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail. A common cocktail is Reagent B (88% TFA, 5% Phenol, 5% Water, 2% TIS).[5]

    • Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and agitate for 2-4 hours at room temperature.[5]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide, decant the ether, and wash the pellet with cold diethyl ether twice more.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: Automated Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol provides a general guideline for automated synthesis on a 0.1 mmol scale. Specific parameters may need to be adjusted based on the synthesizer model.

Procedure:

  • Resin Loading: Load the appropriate resin into the reaction vessel of the automated peptide synthesizer.

  • Reagent Preparation: Prepare and load vials containing this compound and other Boc-amino acids, activator (e.g., HBTU/HOBt in DMF), base (e.g., DIEA in DMF), deprotection solution (25-50% TFA in DCM), and washing solvents (DCM, DMF) into their designated positions on the synthesizer.

  • Synthesis Program: Program the synthesizer with the desired peptide sequence and synthesis parameters. A typical cycle for a 0.1 mmol scale synthesis is as follows:

    • Resin Swelling: Swell the resin in DCM or DMF.

    • Boc Deprotection: Treat the resin with 25-50% TFA in DCM (e.g., 1 x 2 min, 1 x 20 min).

    • Washing: Wash the resin with DCM and DMF.

    • Neutralization: Treat the resin with 5-10% DIEA in DCM or DMF (e.g., 2 x 5 min).

    • Washing: Wash the resin with DMF.

    • Coupling: Deliver the pre-activated this compound solution to the reaction vessel and allow it to react for a specified time (e.g., 60-120 minutes).

    • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Final Cleavage and Deprotection: Once the automated synthesis is complete, the resin is typically removed from the synthesizer for manual cleavage and deprotection as described in the manual protocol (Step 8).

Mandatory Visualizations

Manual_SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Amino Acid Coupling (this compound + HBTU/HOBt/DIEA) neutralization->coupling wash1 Wash (DMF/DCM) coupling->wash1 kaiser Kaiser Test wash1->kaiser kaiser->coupling Positive (Recouple) wash2 Wash (DMF/DCM) kaiser->wash2 Negative next_cycle Next Amino Acid? wash2->next_cycle next_cycle->deprotection Yes cleavage Final Cleavage (TFA Cocktail) next_cycle->cleavage No precipitation Precipitation (Cold Ether) cleavage->precipitation end End: Purify Peptide precipitation->end

Caption: Manual Solid-Phase Peptide Synthesis Workflow for this compound.

Automated_SPPS_Workflow start Start: Load Resin & Reagents program Program Synthesizer start->program synthesis_cycle Automated Synthesis Cycle: - Deprotection - Wash - Neutralization - Coupling - Wash program->synthesis_cycle loop Repeat for each Amino Acid synthesis_cycle->loop loop->synthesis_cycle Next Amino Acid manual_cleavage Manual Cleavage & Precipitation loop->manual_cleavage Sequence Complete end End: Purify Peptide manual_cleavage->end

Caption: Automated Solid-Phase Peptide Synthesis Workflow for this compound.

Methionine_Oxidation_Signaling cluster_redox_cycle Methionine Redox Cycle ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Met Protein-bound Methionine (Met) ROS->Met MetO Methionine Sulfoxide (MetO) Met->MetO Oxidation MetO->Met Reduction Kinase Protein Kinase MetO->Kinase Inhibits Binding/Activity Protein_Function Altered Protein Function / Activity MetO->Protein_Function Msr Methionine Sulfoxide Reductase (Msr) Msr->MetO Phosphorylation Protein Phosphorylation Kinase->Phosphorylation Signaling Downstream Signaling Phosphorylation->Signaling Signaling->Protein_Function

Caption: Methionine Oxidation as a Modulator of Protein Phosphorylation Signaling.

Conclusion

The decision to employ manual or automated synthesis for incorporating this compound is a strategic one, balancing the need for flexibility and control with the demands for throughput and reproducibility. Manual synthesis offers an unparalleled level of control, making it ideal for optimizing the incorporation of this unique building block, especially for complex or novel peptide sequences.[3] In contrast, automated synthesis provides a highly efficient, reproducible, and less labor-intensive approach, which is advantageous for the routine synthesis of multiple peptides.[4]

The use of this compound as a pseudoproline-like building block can be a powerful strategy to overcome challenges associated with peptide aggregation and solubility.[1][2] By carefully considering the quantitative metrics and procedural outlines provided in this guide, researchers can make an informed decision to best suit their project goals, ultimately accelerating their research and development efforts in the field of peptide science.

References

Application Notes and Protocols for the Use of Boc-Met(O)-OH in the Synthesis of Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, readily converting its thioether side chain to a sulfoxide. This modification, forming methionine sulfoxide [Met(O)], is a significant post-translational modification that can occur in vivo under conditions of oxidative stress, potentially altering a peptide's or protein's structure, function, and interaction with receptors. The intentional incorporation of Met(O) into synthetic peptides is therefore a valuable tool for studying the biological consequences of this oxidative modification, developing probes for oxidative stress, and creating peptide analogs with altered properties.

N-α-tert-butyloxycarbonyl-L-methionine sulfoxide (Boc-Met(O)-OH) is a key building block for the direct incorporation of Met(O) into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). This strategy avoids the potential for incomplete or non-specific on-resin oxidation of methionine, providing precise control over the location and stoichiometry of the sulfoxide. Boc-SPPS is a robust method for assembling peptide chains, and while it involves the use of strong acids for the final cleavage, it remains a powerful technique, particularly for complex or hydrophobic sequences.

These application notes provide a comprehensive guide to the use of this compound in SPPS, including detailed protocols, expected outcomes, and the biological context of methionine oxidation.

Data Presentation

The efficiency of incorporating this compound is generally comparable to that of other standard Boc-protected amino acids. The following table summarizes representative quantitative data for a typical Boc-SPPS cycle. While specific yields for every peptide will be sequence-dependent, these values provide a benchmark for researchers.

ParameterExpected Efficiency/PurityMonitoring MethodNotes
Coupling Efficiency >99%Kaiser (Ninhydrin) Test or Chloranil TestA negative Kaiser test indicates the successful coupling to a primary amine. For couplings to proline (a secondary amine), the Chloranil test should be used.
Boc Deprotection Efficiency >99%HPLC analysis of a small, cleaved resin sampleIncomplete deprotection can lead to deletion sequences.
Crude Peptide Purity (Post-Cleavage) 70-90%Analytical RP-HPLCPurity is highly sequence-dependent. Peptides prone to aggregation may show lower purity.
Final Purity (Post-Purification) >95-98%Analytical RP-HPLC and Mass SpectrometryPurification is typically achieved by reverse-phase HPLC.

Mandatory Visualizations

Chemical Structure of this compound

cluster_BocMetO This compound BocMetO

Caption: Chemical structure of N-α-Boc-L-methionine sulfoxide.

Experimental Workflow for Boc-SPPS using this compound

Boc_SPPS_Workflow Resin 1. Resin Swelling (e.g., in DCM) Deprotection 2. Nα-Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection Wash1 3. DCM Wash Deprotection->Wash1 Neutralization 4. Neutralization (5-10% DIEA in DCM) Wash1->Neutralization Wash2 5. DCM/DMF Wash Neutralization->Wash2 Coupling 6. Coupling (this compound, Activator, DIEA in DMF) Wash2->Coupling Wash3 7. DMF/DCM Wash Coupling->Wash3 KaiserTest 8. Monitoring (Kaiser Test) Wash3->KaiserTest Repeat Repeat for next amino acid KaiserTest->Repeat Coupling Incomplete Cleavage 9. Final Cleavage & Deprotection (e.g., HF or TFMSA with scavengers) KaiserTest->Cleavage Coupling Complete Repeat->Coupling Purification 10. Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

Caption: General workflow for Boc-SPPS incorporating this compound.

Signaling Pathway: The Methionine Sulfoxide Reductase (Msr) System

Msr_Pathway ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Peptide_Met Bioactive Peptide (with Methionine) ROS->Peptide_Met Oxidation Peptide_MetO Oxidized Peptide (with Met(O)) (Altered/Lost Function) Peptide_Met->Peptide_MetO MsrA MsrA (Methionine-S-sulfoxide reductase) Peptide_MetO->MsrA S-epimer MsrB MsrB (Methionine-R-sulfoxide reductase) Peptide_MetO->MsrB R-epimer MsrA->Peptide_Met Reduction Thioredoxin_ox Thioredoxin (oxidized) MsrA->Thioredoxin_ox MsrB->Peptide_Met Reduction MsrB->Thioredoxin_ox TrxR Thioredoxin Reductase Thioredoxin_ox->TrxR Regeneration Thioredoxin_red Thioredoxin (reduced) Thioredoxin_red->MsrA Thioredoxin_red->MsrB TrxR->Thioredoxin_red NADP NADP+ TrxR->NADP NADPH NADPH NADPH->TrxR

Caption: Enzymatic repair of oxidized peptides by the Msr system.

Experimental Protocols

This section provides a detailed protocol for the manual incorporation of a this compound residue into a peptide chain using Boc-SPPS.

Materials and Reagents
  • Resin: Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide), typically 0.3-1.0 mmol/g loading.

  • This compound and other required Boc-protected amino acids.

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (all peptide synthesis grade).

  • Deprotection Reagent: 25-50% (v/v) Trifluoroacetic acid (TFA) in DCM.

  • Neutralization Reagent: 5-10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM.

  • Coupling/Activation Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC/HOBt (N,N'-Dicyclohexylcarbodiimide/1-Hydroxybenzotriazole).

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole, p-cresol). Caution: HF is extremely hazardous and requires specialized equipment and training.

  • Precipitation/Wash Solvent: Cold diethyl ether.

  • Kaiser Test Kit.

Protocol: Single Coupling Cycle for this compound

This protocol describes one full cycle of amino acid addition.

  • Resin Preparation:

    • Place the desired amount of peptide-resin (from the previous cycle) in a reaction vessel with a sintered glass frit.

    • Swell the resin in DCM for 30-60 minutes if starting a new synthesis.

  • Nα-Boc Deprotection:

    • Drain the storage solvent.

    • Add the deprotection solution (25-50% TFA in DCM) to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.

    • Drain the solution and wash the resin thoroughly with DCM (5-7 times) to remove all traces of acid.

  • Neutralization:

    • Wash the resin with IPA (2 times) and then DCM (3 times).

    • Add the neutralization solution (5-10% DIEA in DCM) to the resin and agitate for 5-10 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DCM (5-7 times) to remove excess base.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to activate it. The solution will typically change color.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test. A blue color indicates incomplete coupling (free primary amines). If the test is positive, the coupling step should be repeated.

    • Once the coupling is complete (Kaiser test is negative/yellow), drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all soluble reagents and byproducts.

    • The peptide-resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

Note: This step should be performed in a specialized apparatus within a fume hood by trained personnel, especially when using HF.

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage:

    • Place the dried resin in the HF cleavage apparatus.

    • Add a scavenger, such as anisole (typically 10% v/v), to protect sensitive side chains from reactive cations generated during cleavage.

    • Cool the vessel to -5 to 0 °C.

    • Carefully distill anhydrous HF into the reaction vessel (approx. 10 mL per gram of resin).

    • Stir the mixture at 0 °C for 1-2 hours.

    • Evaporate the HF under a stream of nitrogen and then under high vacuum.

  • Peptide Precipitation and Purification:

    • Wash the resin/peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the organic scavengers.

    • Filter and collect the crude peptide. Repeat the ether wash several times.

    • Dry the crude peptide under vacuum.

    • Dissolve the peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify by preparative RP-HPLC.

    • Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.

Conclusion

The use of this compound provides a direct and reliable method for incorporating methionine sulfoxide into bioactive peptides. This approach offers precise control over the site of oxidation, which is crucial for accurately studying its effects on peptide structure, function, and metabolism. The robust nature of Boc-SPPS, combined with the protocols outlined above, enables researchers to synthesize high-purity Met(O)-containing peptides for a wide range of applications in chemical biology and drug discovery.

Troubleshooting & Optimization

Technical Support Center: Boc-Methionine Strategies in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-protected methionine, including strategies for utilizing Boc-Met(O)-OH and preventing unwanted side reactions during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

??? question "Q1: What is the primary challenge when using Boc-Met-OH in SPPS?"

??? question "Q2: I've heard of intentionally using this compound. What is the advantage of this approach?"

??? question "Q3: My peptide contains Met(O) after cleavage. Can this be reversed?"

??? question "Q4: What are "scavengers" and why are they critical for methionine-containing peptides?"

??? question "Q5: How do I detect and quantify methionine oxidation in my peptide sample?"

Troubleshooting Guides

Problem 1: High levels of methionine oxidation detected in the crude peptide after cleavage.
  • Likely Cause: The cleavage cocktail used was not optimized to prevent oxidation. Standard TFA/water mixtures or cocktails lacking appropriate reducing agents or scavengers can lead to significant oxidation of methionine residues.[1][2]

  • Solution: Employ a cleavage cocktail specifically designed to minimize methionine oxidation. The addition of reducing agents and specific scavengers is crucial.

Reagent NameComposition (v/v unless specified)Key Features & Recommendations
Reagent B TFA (95%), Water (2.5%), Triisopropylsilane (TIS) (2.5%)Not recommended for Met-containing peptides. Will not prevent oxidation.[3]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)A general-purpose cocktail for sensitive residues, offering some protection against oxidation.[4]
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), Dimethylsulfide (DMS) (2%), Ammonium Iodide (NH₄I) (1.5% w/w)Specifically designed to prevent Met oxidation. Has been shown to yield peptides with no detectable Met(O).[1][2]
TMSCl/PPh₃ Method TFA (85%), Anisole (5%), TMSCl (5%), Me₂S (5%) + 1 mg/mL Triphenylphosphine (PPh₃)A modern, highly effective cocktail that can eradicate Met(O) formation.[5][6] TIS (5%) should be added if the peptide contains Cys(Trt).[6]
Problem 2: Significant S-alkylation (tert-butylation) of methionine is observed.
  • Likely Cause: Insufficient scavenging of tert-butyl cations generated during the repetitive TFA deprotection steps of the Boc groups and/or during the final cleavage. This is a greater issue in Boc/Bzl SPPS than in Fmoc/tBu SPPS.[5]

  • Solution 1 (Prevention): Ensure adequate scavengers are present during TFA treatments. Adding 0.5% dithioethane (DTE) or other suitable scavengers to the TFA deprotection solution can help prevent side-product formation.[7] For final cleavage, use cocktails with effective carbocation scavengers like TIS and thioanisole.[8]

  • Solution 2 (Reversal): The formation of the sulfonium salt from S-alkylation can be reversed. Heating the peptide at 40°C for 24 hours in a 5% acetic acid solution can convert the sulfonium salt back to the free methionine-containing peptide.[6]

Problem 3: Poor solubility and aggregation of a methionine-containing peptide during synthesis and purification.
  • Likely Cause: The peptide sequence is inherently hydrophobic or prone to aggregation. The presence of one or more methionine residues can contribute to this property.

  • Solution: The "Oxidize-Purify-Reduce" Strategy. Intentionally synthesize the peptide using this compound. The increased polarity of the peptide-sulfoxide will improve its solubility, disrupt aggregation, and facilitate a much cleaner synthesis and HPLC purification.[9][10] After obtaining the pure, oxidized peptide, perform a global reduction to convert all Met(O) residues back to Met.

Experimental Protocols

Protocol 1: Post-Cleavage Reduction of Methionine Sulfoxide

This protocol is for reducing Met(O) back to Met in a purified peptide.

  • Dissolve the Peptide: Dissolve the lyophilized peptide containing Met(O) in a solution of Trifluoroacetic Acid (TFA).

  • Prepare Reducing Solution: Prepare a solution of Ammonium Iodide (NH₄I) and Dimethyl Sulfide (Me₂S) in TFA. A common formulation is TFA-NH₄I-Me₂S.[5]

  • Reaction: Add the reducing solution to the dissolved peptide. The reaction is typically fast, often complete within minutes at room temperature.[11]

  • Workup: After the reaction is complete, precipitate the peptide from the TFA solution by adding it to a 10-fold excess of cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. The reduced peptide can then be re-purified by RP-HPLC if necessary.

Protocol 2: Optimized Cleavage to Prevent Methionine Oxidation (TMSCl/PPh₃ Method)

This protocol is for the final cleavage and deprotection of a methionine-containing peptide from the resin.[5][6][12]

  • Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: In a fume hood, freshly prepare the cleavage cocktail. For every 1 gram of resin, use approximately 10-20 mL of the cocktail.

    • Composition for peptides without Cys(Trt): TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v) containing 1 mg of Triphenylphosphine (PPh₃) per mL of solution.[6]

    • Composition for peptides with Cys(Trt): TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5 v/v) containing 1 mg of PPh₃ per mL of solution.[6]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 1-2 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates. Precipitate the peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.

  • Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold ether, dry, and then purify using standard RP-HPLC methods.

Visual Guides

Side_Reactions_Workflow Start Boc-Met-Resin Cleavage TFA Cleavage Start->Cleavage Standard Cocktail Desired Desired Peptide (Met) Cleavage->Desired Success Oxidation Oxidation (Met(O)) Cleavage->Oxidation Side Reaction Alkylation S-Alkylation (Sulfonium Salt) Cleavage->Alkylation Side Reaction Reduction Reduction (e.g., NH4I/DMS) Oxidation->Reduction Remediation Reversal Heat in 5% Acetic Acid Alkylation->Reversal Remediation Reduction->Desired Reversal->Desired

Caption: Workflow of potential side reactions for Boc-Met-OH during cleavage and their remediation pathways.

Proactive_MetO_Strategy Start Start with This compound SPPS SPPS of Aggregation- Prone Sequence Start->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Crude Crude Peptide (Met(O)) (Improved Solubility) Cleavage->Crude HPLC HPLC Purification Crude->HPLC Pure_Ox Pure Peptide (Met(O)) HPLC->Pure_Ox Reduction Global Reduction Pure_Ox->Reduction Final Final Pure Peptide (Met) Reduction->Final

Caption: The "Oxidize-Purify-Reduce" strategy for difficult peptide sequences using this compound.

References

Technical Support Center: Troubleshooting Peptide Cleavage with Boc-Met(O)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the cleavage of synthetic peptides containing Boc-protected methionine sulfoxide (Boc-Met(O)-OH). The information is presented in a question-and-answer format to directly address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete cleavage for peptides containing this compound?

Incomplete cleavage of peptides containing methionine sulfoxide can stem from several factors:

  • Standard Cleavage Cocktail Inadequacy: The increased polarity of the methionine sulfoxide residue can alter the peptide's solubility and interaction with the resin. Standard cleavage cocktails may not be optimal for ensuring complete cleavage from the solid support or for the simultaneous reduction of the sulfoxide.

  • Steric Hindrance and Peptide Aggregation: The presence of the bulky and polar Met(O) residue, especially in conjunction with other bulky amino acids, can lead to steric hindrance or promote peptide aggregation on the solid support. This can limit the access of cleavage reagents to the peptide-resin linkage.

  • Suboptimal Reaction Conditions: Factors such as insufficient reaction time, low temperature, or degraded reagents (particularly trifluoroacetic acid - TFA) can lead to incomplete cleavage.

  • Side Reactions: While the primary concern is incomplete cleavage, other side reactions such as S-alkylation (tert-butylation) of the reduced methionine can still occur if the Met(O) is reduced back to Met during the cleavage process and appropriate scavengers are not present.[1]

Q2: How can I confirm that the peptide cleavage is incomplete?

After the standard cleavage and precipitation protocol, a qualitative assessment of the resin can confirm the presence of remaining peptide. The Kaiser test (or ninhydrin test) is a reliable method for detecting free primary amines on the N-terminus of the resin-bound peptide. A positive result (a deep blue or purple color) indicates that a significant amount of peptide remains attached to the resin.[2]

Q3: Can the presence of Met(O) affect the cleavage process differently than Met?

Yes. The sulfoxide group in Met(O) makes the residue significantly more polar than the thioether in methionine. This increased polarity can be advantageous, as it may improve the solubility of the peptide and reduce aggregation during synthesis, potentially leading to a higher quality crude product.[3] However, this alteration in polarity might require adjustments to the cleavage cocktail to ensure efficient cleavage from the resin.

Q4: Should I aim to reduce the Met(O) to Met during cleavage?

In many cases, the desired final product is the peptide with the natural methionine residue. Several cleavage cocktails are specifically designed to simultaneously cleave the peptide from the resin and reduce the methionine sulfoxide to methionine. This one-pot approach is often more efficient than a separate post-cleavage reduction step.

Q5: What are the recommended cleavage cocktails for peptides with this compound?

For peptides containing Met(O), a standard TFA/TIS/H₂O cocktail may not be sufficient. The use of a cleavage cocktail that also facilitates the reduction of the sulfoxide is highly recommended. Reagent H is a well-established cocktail for this purpose.[4][5][6][7] Additionally, cocktails containing ammonium iodide have proven effective in reducing methionine sulfoxide.[1][4][8]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with the cleavage of this compound containing peptides.

Step 1: Diagnose the Incomplete Cleavage
  • Symptom: Low yield of the desired peptide after cleavage and precipitation.

  • Action: Perform a post-cleavage Kaiser test on the resin beads.[2]

    • Positive Result (Blue/Purple beads): Incomplete cleavage is confirmed. Proceed to Step 2.

    • Negative Result (Yellow/Colorless beads): Cleavage was likely successful. The low yield may be due to issues with peptide synthesis (e.g., poor coupling efficiency) or precipitation.

Step 2: Optimize the Cleavage Cocktail and Conditions

If incomplete cleavage is confirmed, modifying the cleavage cocktail and reaction parameters is the next step.

The choice of cleavage cocktail is critical. Below is a comparison of commonly used cocktails.

Cleavage CocktailCompositionKey Advantages & Considerations
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), 1,2-ethanedithiol (EDT) (2.5%), H₂O (3%), Dimethylsulfide (DMS) (2%), Ammonium Iodide (1.5%)Specifically designed to prevent methionine oxidation and reduce existing methionine sulfoxide.[5][6][7] The presence of multiple scavengers also protects other sensitive residues.
TFA / NH₄I / DMS Varies, but includes these key components.Ammonium iodide and dimethylsulfide work in concert to effectively reduce methionine sulfoxide.[3][4]
Reagent K TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%)A robust general-purpose cocktail for peptides with sensitive residues, though may be less effective at reducing Met(O) compared to Reagent H.[9]
Standard TFA Cocktail TFA (95%), TIS (2.5%), H₂O (2.5%)Generally not recommended for peptides with Met(O) as it will not reduce the sulfoxide and may lead to incomplete cleavage.[4]
  • Reaction Time: For peptides containing Met(O), extending the cleavage time to 3-4 hours is recommended to ensure both complete cleavage and reduction of the sulfoxide.[6]

  • Temperature: Cleavage is typically performed at room temperature. Increasing the temperature is generally not recommended as it can lead to an increase in side products.[8]

Step 3: Post-Cleavage Reduction (Alternative Strategy)

If you prefer to cleave the peptide first and then reduce the methionine sulfoxide, this can be done as a separate step.

  • Cleavage: Use a standard cleavage cocktail (e.g., Reagent K or TFA/TIS/H₂O).

  • Reduction: After cleavage and precipitation, the crude peptide containing Met(O) can be dissolved and treated with a reducing agent. A common method involves using ammonium iodide and dimethyl sulfide in a suitable solvent.[3] Another effective method utilizes trimethylsilyl bromide (TMSBr) and ethane-1,2-dithiol.[3]

Experimental Protocols

Safety Precaution: All procedures involving trifluoroacetic acid (TFA) and other cleavage reagents must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Protocol 1: Post-Cleavage Kaiser Test

Objective: To qualitatively assess if the peptide remains on the resin after cleavage.

Materials:

  • Resin sample post-cleavage

  • Reagent A: 5% (w/v) ninhydrin in ethanol

  • Reagent B: 80% (w/v) phenol in ethanol

  • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine

  • Heating block at 100°C

Procedure:

  • Place a small sample of the dried resin (5-10 mg) in a glass test tube.

  • Add 2-3 drops each of Reagent A, B, and C.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the resin beads.

Interpretation:

  • Blue/Purple: Incomplete cleavage.

  • Yellow/Colorless: Complete or near-complete cleavage.

Protocol 2: Cleavage and In-Situ Reduction of Met(O) using a Reagent H-like Cocktail

Objective: To cleave the peptide from the resin while simultaneously reducing methionine sulfoxide.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (Reagent H): TFA (81%), Phenol (5%), Thioanisole (5%), 1,2-ethanedithiol (EDT) (2.5%), H₂O (3%), Dimethylsulfide (DMS) (2%), Ammonium Iodide (1.5%)

  • Cold diethyl ether

Procedure:

  • Swell the dried peptide-resin in dichloromethane (DCM) and then wash and dry under vacuum.

  • Add the freshly prepared cleavage cocktail to the resin (10-20 mL per gram of resin).

  • Agitate the mixture at room temperature for 3-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, wash the pellet with cold ether, and dry under vacuum.

Visualizations

Troubleshooting_Workflow start Low Peptide Yield kaiser_test Perform Post-Cleavage Kaiser Test on Resin start->kaiser_test kaiser_pos Positive (Blue/Purple) Incomplete Cleavage kaiser_test->kaiser_pos Resin is colored kaiser_neg Negative (Yellow) Cleavage Complete kaiser_test->kaiser_neg Resin is colorless optimize_cleavage Optimize Cleavage Cocktail (e.g., use Reagent H) and Extend Reaction Time kaiser_pos->optimize_cleavage analyze_synthesis Troubleshoot Synthesis (Coupling, Deprotection) or Precipitation kaiser_neg->analyze_synthesis re_cleave Re-cleave Peptide optimize_cleavage->re_cleave end_success Successful Cleavage re_cleave->end_success

Caption: Troubleshooting workflow for incomplete peptide cleavage.

Cleavage_Options start Peptide-Resin with this compound option1 One-Pot Cleavage & Reduction (e.g., Reagent H) start->option1 option2 Two-Step Approach start->option2 final_product Final Peptide with Methionine option1->final_product cleavage Cleavage with Standard Cocktail (e.g., Reagent K) option2->cleavage reduction Post-Cleavage Reduction of Met(O) (e.g., NH4I/DMS) cleavage->reduction reduction->final_product

References

Technical Support Center: TFA Cleavage of Peptides Containing Boc-Met(O)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful trifluoroacetic acid (TFA) cleavage of peptides containing Methionine sulfoxide (Met(O)). Special attention is given to the selection and use of scavengers to prevent common side reactions and ensure the integrity of the final peptide product.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions encountered during the TFA cleavage of peptides containing methionine sulfoxide?

A1: During the TFA-mediated cleavage, two main side reactions can affect methionine residues:

  • Incomplete Reduction: The primary goal when starting with Met(O) is its reduction back to methionine. Inadequate reducing agents in the cleavage cocktail will result in the desired peptide being contaminated with the Met(O) form, showing a mass increase of +16 Da.

  • S-alkylation (tert-butylation): Reactive tert-butyl cations are generated from the cleavage of Boc and other tert-butyl-based protecting groups. These cations can electrophilically attack the nucleophilic thioether side chain of the reduced methionine, leading to the formation of a sulfonium salt and a mass increase of +56 Da.[1][2]

Q2: Why is a standard cleavage cocktail often insufficient for peptides with methionine sulfoxide?

A2: Standard cleavage cocktails, such as those containing only TFA, water, and triisopropylsilane (TIS), lack the specific reducing agents required to efficiently convert methionine sulfoxide back to methionine.[3] Furthermore, they may not provide adequate protection against S-alkylation of the newly formed methionine thioether.[4]

Q3: What is "Reagent H" and why is it recommended for methionine-containing peptides?

A3: Reagent H is a specialized cleavage cocktail designed to minimize methionine side-chain oxidation and facilitate the reduction of Met(O).[5][6] Studies have shown that while common cocktails like Reagent K, R, and B can result in 15% to 55% methionine sulfoxide, no Met(O) was detected in the crude peptide when using Reagent H.[6] Its composition includes reducing agents and scavengers that actively protect the methionine residue.

Q4: Can I modify my existing cleavage cocktail to handle Met(O)-containing peptides?

A4: Yes, you can supplement standard cleavage cocktails with specific scavengers to improve results. The addition of dimethylsulfide (DMS) and ammonium iodide (NH₄I) to common cocktails has been shown to effectively reduce or eliminate methionine sulfoxide.[3][6][7]

Troubleshooting Guide

Issue 1: A significant peak at +16 Da from the expected peptide mass is observed in the LC-MS analysis.

  • Cause: This indicates the presence of methionine sulfoxide, meaning the reduction of Met(O) during cleavage was incomplete.[1]

  • Solution:

    • Use a Specialized Cleavage Cocktail: Employ a cleavage cocktail specifically designed for methionine-containing peptides, such as Reagent H, which contains reducing agents like dimethylsulfide and ammonium iodide.[6][8]

    • Supplement Your Cocktail: If using a general cocktail, add scavengers with reducing properties. The addition of 1.5% (w/w) ammonium iodide to cocktails like Reagent K has been shown to prevent Met(O) formation.[6]

    • Post-Cleavage Reduction: If the oxidized peptide has already been isolated, it can be reduced back to methionine in solution using reagents like N-methylmercaptoacetamide.[9]

Issue 2: A peak at +56 Da from the expected peptide mass is present after cleavage.

  • Cause: This corresponds to the S-alkylation (tert-butylation) of the methionine thioether side chain by tert-butyl cations generated during deprotection.[2]

  • Solution:

    • Incorporate Efficient Scavengers: Ensure your cleavage cocktail contains effective carbocation scavengers. Thioanisole and 1,2-ethanedithiol (EDT) are particularly useful for protecting methionine from S-alkylation.[4][10]

    • Optimize Cleavage Time: S-alkylation can be a reversible reaction in an acidic medium. While shorter cleavage times (e.g., 30 minutes) have been shown to reduce the formation of the alkylated by-product, longer reaction times might, in some cases, help reverse the modification.[1]

    • Post-Cleavage Reversal: The S-alkylation can be reversed post-synthesis. Dissolving the crude peptide in a 5% aqueous acetic acid solution and heating it at 40°C for up to 24 hours can convert the sulfonium salt back to the free methionine-containing peptide.[5][11]

Issue 3: Low overall yield of the desired peptide.

  • Cause: This can be due to a combination of factors including incomplete cleavage from the resin, reattachment of the peptide to the resin, or degradation of the peptide under harsh cleavage conditions.

  • Solution:

    • Verify Cleavage Completion: After cleavage, perform a Kaiser test on a small sample of the resin beads to check for any remaining peptide.[12]

    • Optimize Scavenger Composition: For peptides with C-terminal Trp, Tyr, or Met, reattachment to the resin can be a problem. Using an appropriate scavenger cocktail is crucial to minimize this side reaction.[13]

    • Control Reaction Time and Temperature: While longer cleavage times may be necessary for complete deprotection of certain protecting groups, extended exposure to strong acid can lead to peptide degradation. An initial trial with a small amount of resin to determine the optimal cleavage time is recommended.[13]

Scavenger Cocktail Effectiveness

The selection of the appropriate cleavage cocktail is critical for obtaining a high-purity peptide. The following table summarizes the composition and effectiveness of various reagents.

Reagent CocktailComposition (v/v or w/w)Primary Application & Effectiveness for Met(O)Reference(s)
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H₂O (3%), DMS (2%), NH₄I (1.5%)Specifically designed to prevent methionine oxidation and reduce Met(O). No Met(O) was detected in crude peptides.[6]
Reagent K TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%)General purpose for peptides with sensitive residues. Can result in 15-55% Met(O) without modification.[6][14]
Reagent K + NH₄I Reagent K with 1.5% (w/w) NH₄I addedAddition of NH₄I prevents Met(O) formation, though yields may be lower than with Reagent H.[6]
TFA/Anisole/TMSCl/Me₂S + PPh₃ TFA (85%), Anisole (5%), TMSCl (5%), Me₂S (5%) with 1 mg/mL PPh₃A newer formulation reported to eradicate Met(O) and reduce S-alkylation.[5][11][15]
Standard TFA/TIS/H₂O TFA (95%), TIS (2.5%), H₂O (2.5%)General purpose for peptides without sensitive residues. Ineffective for reducing Met(O).[4][12]

Experimental Protocols

Protocol 1: TFA Cleavage Using Reagent H

This protocol is optimized for peptides containing methionine sulfoxide, aiming for its complete reduction and the prevention of side reactions.

  • Resin Preparation: Following solid-phase peptide synthesis (SPPS), wash the peptidyl-resin (e.g., 1 gram) thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 3 hours.[9]

  • Prepare Cleavage Cocktail (Reagent H): In a fume hood, carefully mix the following components:

    • Trifluoroacetic acid (TFA): 8.1 g

    • Phenol: 0.5 g

    • Thioanisole: 0.5 g

    • 1,2-ethanedithiol (EDT): 0.25 g

    • Water: 0.3 g

    • Dimethylsulfide (DMS): 0.2 g

    • Ammonium iodide (NH₄I): 0.15 g

    • Note: This cocktail should be freshly prepared before use.[8]

  • Cleavage Reaction:

    • Place the dried peptidyl-resin in a suitable reaction vessel.

    • Add the freshly prepared Reagent H (approximately 10-30 mL per gram of resin) to the vessel.[8]

    • Gently agitate the mixture at room temperature for 3 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent any potential re-oxidation.[8]

  • Peptide Isolation:

    • Filter the resin using a sintered glass funnel and collect the filtrate.

    • Wash the resin with a small volume of fresh TFA (1-2 mL) and combine the filtrates.[8]

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a 10-fold excess of cold methyl tert-butyl ether or diethyl ether. A white precipitate of the crude peptide should form.[9]

  • Washing and Drying:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether at least two more times to remove residual scavengers.[4]

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]

Visualized Workflows and Mechanisms

TFA_Cleavage_Workflow cluster_prep Preparation cluster_reaction Cleavage & Deprotection cluster_isolation Isolation & Purification DryResin Dry Peptidyl-Resin Cleavage Incubate Resin with Reagent H (3 hours, RT, Inert atm.) DryResin->Cleavage PrepCocktail Prepare Reagent H (TFA, Scavengers, Reductants) PrepCocktail->Cleavage Filter Filter Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash Wash Peptide Pellet Precipitate->Wash Dry Dry Crude Peptide Wash->Dry

Caption: Standard experimental workflow for TFA cleavage using Reagent H.

Scavenger_Action cluster_scavengers Scavenger Cocktail TFA TFA Boc_PG Boc-Protecting Group TFA->Boc_PG cleaves Met_O Peptide-Met(O) TFA->Met_O acidifies Reactive_Cation tert-Butyl Cation (+56 Da) Boc_PG->Reactive_Cation generates Reduced_Met Peptide-Met Met_O->Reduced_Met reduces Reactive_Cation->Reduced_Met attacks (S-alkylation) Nuc_Scavengers Nucleophilic Scavengers (Thioanisole, EDT) Reactive_Cation->Nuc_Scavengers trapped by Final_Peptide Desired Peptide-Met Reduced_Met->Final_Peptide Reductants Reductants (DMS, NH₄I) Reductants->Reduced_Met Trapped_Cation Neutralized Species Nuc_Scavengers->Trapped_Cation

Caption: Mechanism of scavenger action during TFA cleavage of Met(O) peptides.

Troubleshooting_Logic Start Analyze Crude Peptide by LC-MS Check_Mass Unexpected Mass Adducts? Start->Check_Mass Mass_Plus_16 Mass +16 Da (Met(O) present) Check_Mass->Mass_Plus_16 Yes Mass_Plus_56 Mass +56 Da (S-alkylation) Check_Mass->Mass_Plus_56 Yes No_Issue Purity Acceptable Check_Mass->No_Issue No Action_16 Use Reagent H or add NH₄I/DMS to cocktail Mass_Plus_16->Action_16 Action_56 Ensure Thioanisole/EDT are in cocktail Mass_Plus_56->Action_56 Post_Action_56 Optional: Reverse with 5% Acetic Acid @ 40°C Action_56->Post_Action_56

Caption: A logical workflow for troubleshooting common TFA cleavage issues.

References

Technical Support Center: Optimization of Coupling Time for Boc-Met(O)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of Boc-Met(O)-OH coupling in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

The use of this compound is a strategic choice to enhance the solubility of aggregation-prone peptides and to avoid side reactions associated with the thioether of methionine during synthesis.[1][2] This guide will help you navigate the specific challenges and optimize the coupling of this unique amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound instead of Boc-Met-OH?

A1: The primary reason for using this compound is to improve the synthesis of hydrophobic and aggregation-prone peptides. The sulfoxide group increases the polarity of the methionine residue, which can disrupt inter-chain hydrogen bonding and improve solvation of the growing peptide chain.[1][2] This can lead to higher quality crude peptide and easier purification.[1][2] In some cases, using this compound from the outset can be a strategic decision when the methionine residue is particularly susceptible to oxidation during the synthesis.[1]

Q2: How does the coupling of this compound differ from that of other amino acids?

A2: The sulfoxide group in this compound makes the residue more polar. While specific kinetic data for this compound is not extensively published, its increased polarity may lead to different coupling kinetics compared to non-polar or sterically hindered amino acids. Generally, for non-hindered amino acids, coupling is efficient.

Q3: What are the signs of incomplete this compound coupling?

A3: The most common sign of incomplete coupling is a positive Kaiser test (ninhydrin test), which detects free primary amines on the resin beads. A blue or purple color indicates that a significant number of N-terminal amines have not reacted.

Q4: Can the sulfoxide group cause any side reactions during coupling?

A4: While the sulfoxide is generally stable under standard coupling conditions, it is important to use high-quality reagents and anhydrous solvents to minimize the potential for unforeseen side reactions. The primary side reactions involving methionine typically occur during the final acidic cleavage step (oxidation and S-alkylation) rather than during the coupling itself.[2]

Q5: Is it necessary to reduce the methionine sulfoxide after synthesis?

A5: Yes, if the native peptide contains methionine, a post-synthesis reduction step is required to convert the methionine sulfoxide back to methionine. This is typically done after purification of the oxidized peptide.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Positive Kaiser Test after Coupling 1. Incomplete Activation: The coupling reagent may not have been fully activated before addition to the resin. 2. Insufficient Coupling Time: The reaction may not have proceeded to completion. 3. Steric Hindrance: Although Met(O) is not exceptionally bulky, the surrounding sequence may create a sterically challenging environment. 4. Peptide Aggregation: The peptide sequence may be prone to aggregation, limiting access of the activated amino acid.1. Optimize Activation: Ensure proper pre-activation of the amino acid with the coupling reagent (typically 1-2 minutes for uronium salts). 2. Increase Coupling Time: Extend the coupling time to 2-4 hours. For difficult couplings, an overnight reaction can be considered. 3. Double Couple: Repeat the coupling step with a fresh solution of activated this compound. 4. Use a Stronger Coupling Reagent: Switch to a more potent activating agent like HATU.
Low Yield of Final Peptide 1. Repetitive Incomplete Couplings: Small inefficiencies at each step can lead to a significant loss of final product. 2. Loss of Peptide from Resin: This can occur with acid-labile linkers if deprotection steps are too harsh or prolonged.1. Implement Capping: After the coupling step, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences. 2. Optimize Deprotection: Use the recommended deprotection times and conditions for your specific resin.
Presence of Deletion Sequences in Final Product Incomplete Coupling: Failure to couple this compound at a particular cycle.Employ Double Coupling and Capping: After the first coupling, perform a second coupling. If the Kaiser test is still positive, cap the remaining free amines before proceeding to the next cycle.
Difficulty in Purifying the Final Peptide Presence of Closely Eluting Impurities: Deletion sequences or other side products can co-elute with the desired peptide.Optimize Coupling and Capping: Ensuring complete coupling and capping at each step will significantly reduce the generation of closely eluting impurities.

Data Presentation

The following tables provide a general guideline for coupling times and reagent selection for Boc-amino acids. While specific data for this compound is limited, these tables can serve as a starting point for optimization.

Table 1: Recommended Coupling Times for Boc-Amino Acids

Amino Acid TypeStandard Coupling TimeExtended Coupling Time (for difficult sequences)
Non-Hindered (e.g., Ala, Gly, Leu) 1 - 2 hours2 - 4 hours
Polar (e.g., this compound) 1 - 2 hours2 - 4 hours
Sterically Hindered (e.g., Val, Ile) 2 - 4 hours4 hours to overnight
Proline 1 - 2 hours2 - 4 hours

Table 2: Comparison of Common Coupling Reagents for Boc-SPPS

Coupling ReagentClassRelative SpeedKey Considerations
HBTU/HATU Uronium/Aminium SaltVery FastHighly efficient for most couplings. HATU is generally considered more reactive. Can cause guanidinylation of the N-terminus if used in excess.[3]
DIC/HOBt Carbodiimide + AdditiveModerateCost-effective and widely used. HOBt suppresses racemization. The diisopropylurea byproduct is soluble in common solvents.
PyBOP Phosphonium SaltFastVery efficient, especially for sterically hindered couplings. Byproducts can sometimes be more difficult to remove.
DCC/HOBt Carbodiimide + AdditiveModerateA classic and effective method. The dicyclohexylurea (DCU) byproduct is insoluble in DCM and must be filtered.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle

This protocol outlines a single cycle of deprotection and coupling for the incorporation of a Boc-amino acid.

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes and drain.

    • Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and N,N-Dimethylformamide (DMF) (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of Diisopropylethylamine (DIEA) in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF (5x).

  • Coupling (see specific protocols below): Add the activated amino acid solution to the resin and agitate for the desired time.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling.

Protocol 2: this compound Coupling with HBTU

  • Activation: In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.

  • Coupling: Add the amino acid/HBTU solution to the neutralized resin, followed immediately by DIEA (6 equivalents).

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Perform a Kaiser test. If negative, wash the resin as described in the standard protocol. If positive, consider double coupling.

Protocol 3: this compound Coupling with DIC/HOBt

  • Activation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents). Allow the mixture to pre-activate for 10-15 minutes.

  • Coupling: Add the pre-activated solution to the neutralized resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing: Perform a Kaiser test. If negative, wash the resin. If positive, consider extending the coupling time or performing a double couple.

Protocol 4: Kaiser Test (Ninhydrin Test) for Monitoring Coupling Completion

  • Sample Preparation: Take a small sample of resin beads (a few beads are sufficient).

  • Reagent Addition: Add 2-3 drops of each of the following solutions to the resin beads in a small test tube:

    • Solution A: 5% Ninhydrin in ethanol

    • Solution B: 80% Phenol in ethanol

    • Solution C: 0.01 M KCN in pyridine

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Blue/Purple beads): Incomplete coupling.

    • Negative Result (Yellow/Colorless beads): Complete coupling.

Visualizations

experimental_workflow start Start: Peptide-Resin (Free N-terminus) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization coupling Coupling with This compound neutralization->coupling washing Washing (DMF, DCM) coupling->washing monitoring Kaiser Test next_cycle Proceed to Next Cycle monitoring->next_cycle Negative troubleshoot Troubleshoot: - Double Couple - Capping monitoring->troubleshoot Positive washing->monitoring troubleshoot->coupling

Caption: General workflow for a single coupling cycle of this compound in SPPS.

Caption: Decision-making workflow for troubleshooting incomplete this compound coupling.

References

Preventing racemization of Boc-Met(O)-Oh during activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Boc-L-methionine(sulfoxide)-OH during the critical activation step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant concern for Boc-Met(O)-OH?

A1: Racemization is the process that converts a pure enantiomer (the biologically active L-form of an amino acid) into an equal mixture of both its L- and D-enantiomers.[1] This loss of stereochemical integrity is a major issue in drug development because the biological activity and therapeutic efficacy of a peptide are highly dependent on its precise three-dimensional structure.[2] The presence of the D-isomer can result in a product that is partially or completely inactive, or may even have unintended toxic effects.[2] Methionine, particularly in its oxidized sulfoxide form (Met(O)), is susceptible to racemization during the activation of its carboxyl group for peptide bond formation.[3]

Q2: What is the primary mechanism leading to the racemization of this compound?

A2: The primary mechanism for racemization during the coupling of Boc-amino acids is the formation of a 5(4H)-oxazolone intermediate.[2][4] This process begins when the carboxyl group of this compound is activated by a coupling reagent. The activated intermediate can then cyclize to form the oxazolone. The proton on the alpha-carbon (α-proton) of this oxazolone is acidic and can be easily removed by a base.[2] This abstraction leads to the formation of a planar, achiral intermediate. When this intermediate is subsequently attacked by the amine of the growing peptide chain, the attack can occur from either face, resulting in a mixture of the desired L-L peptide and the undesired D-L diastereomer.[2][5]

Q3: Which factors increase the risk of racemization during the coupling step?

A3: Several factors can significantly increase the rate of racemization for sensitive amino acids like this compound:

  • Choice of Coupling Reagent: Highly reactive coupling reagents, especially carbodiimides like DCC or DIC used without additives, can accelerate oxazolone formation.[1][6]

  • Type and Concentration of Base: Strong, sterically unhindered bases (e.g., DIPEA) can more readily abstract the α-proton, increasing the racemization rate. The use of excess base can also exacerbate the problem.[1][3][6]

  • High Reaction Temperature: Elevated temperatures provide the energy to overcome the activation barrier for racemization, significantly increasing its rate.[2][7] This is a key consideration in microwave-assisted peptide synthesis.

  • Prolonged Activation Times: Allowing the amino acid to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for the oxazolone intermediate to form and racemize.[2][6]

  • Solvent Polarity: The choice of solvent can influence reaction rates, although it is often constrained by reagent solubility and resin swelling requirements.[8]

Q4: What are the most effective coupling reagents and additives for minimizing racemization of this compound?

A4: To suppress racemization, it is strongly recommended to use coupling reagents in combination with racemization-suppressing additives.[6] These additives react with the activated amino acid to form an active ester that is less prone to racemization.[9]

  • Carbodiimides with Additives: Diisopropylcarbodiimide (DIC) should always be used with an additive.[8] OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate) is a highly effective and non-explosive alternative to the classic additives HOBt and HOAt, allowing for high coupling rates with low racemization.[10][11]

  • Uronium/Aminium Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient.[12] When using these, it is crucial to pair them with a weaker, sterically hindered base to minimize racemization.[10] COMU® is a newer reagent that incorporates OxymaPure in its structure, offering high efficiency and enhanced safety.[11][12]

Q5: Is there an alternative strategy for handling methionine-containing peptides to avoid these issues?

A5: Yes, an alternative approach involves intentionally using this compound throughout the synthesis. The polar sulfoxide group can disrupt peptide aggregation, which is a common problem with hydrophobic sequences, thereby improving both the synthesis and the purification process.[13] After the full peptide is synthesized and purified, the methionine sulfoxide can be quantitatively reduced back to methionine.[13] This strategy leverages the properties of Met(O) to facilitate a more efficient overall process.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High percentage of D-Met(O) isomer detected post-coupling. Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide (e.g., DIC) without an additive.Always use carbodiimides in conjunction with a racemization-suppressing additive like OxymaPure or HOBt.[8][10] For difficult couplings, consider using an aminium/uronium reagent like HATU.[1]
Strong or Excessive Base: Using a strong, non-hindered base like DIPEA, or using an excess amount of base.Switch to a weaker, more sterically hindered base such as 2,4,6-collidine.[6][10] Use the minimum necessary stoichiometry of the base.
High Reaction Temperature: Performing the coupling at elevated temperatures (e.g., >50°C), especially during microwave synthesis.Lower the coupling temperature. For particularly sensitive residues, performing the coupling at 0°C can significantly reduce the rate of racemization.[7][8]
Prolonged Pre-activation Time: Activating the this compound for too long before adding it to the resin-bound peptide.Minimize the pre-activation time to 1-5 minutes.[2] Alternatively, use an in-situ activation protocol where the coupling reagent is added directly to the mixture of the amino acid, additive, and resin.[1]
Solvent Effects: The solvent may not be optimal for minimizing racemization.If possible, consider using less polar solvents, but ensure that reagent solubility and resin swelling are not compromised.[8]

Quantitative Data on Racemization Suppression

Direct quantitative data for this compound is limited in the literature. However, data from other racemization-prone amino acids, such as Histidine and Phenylglycine, clearly demonstrates the effectiveness of specific reagent and additive combinations in preserving stereochemical integrity.

Amino Acid Coupling Reagent / Additive Base Temperature % D-Isomer (Racemization) Reference
Fmoc-His(Trt)-OHDIC / HOBtDIPEA50 °C6.80%[14]
Fmoc-His(Boc)-OH DIC / Oxyma DIPEA 50 °C 0.18% [14]
Fmoc-His(Trt)-OHHATUDIPEA90 °C>16%[14]
Fmoc-His(Boc)-OH HATU DIPEA 90 °C 0.81% [14]
Z-Phg-OHDICNMMRT11.2% (D-Phg)[11]
Z-Phg-OH DIC / OxymaPure NMM RT 0.6% (D-Phg) [11]

This table illustrates the significant reduction in racemization achieved by selecting appropriate protecting groups (Boc vs. Trt for His) and using highly effective additives like OxymaPure.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is recommended for standard couplings and utilizes in-situ activation to minimize the time the amino acid spends in its activated state.

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes. Perform N-terminal deprotection of the resin-bound peptide (e.g., using TFA for Boc-protection) and neutralize. Wash the resin thoroughly with DMF.

  • Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the solution from step 2 to the prepared resin. Immediately add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.

  • Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. For highly sensitive couplings, perform this step at 0°C.

  • Monitoring: Use a colorimetric test (e.g., Kaiser test for free primary amines) to monitor the reaction's completion.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, Dichloromethane (DCM), and a final rinse with isopropanol to remove byproducts.[1]

Protocol 2: Coupling for Difficult Sequences using HATU/Collidine

This protocol is recommended for challenging couplings where steric hindrance or aggregation is an issue. It uses a highly reactive aminium salt with a sterically hindered base.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling Reaction: Add the solution from step 2 to the prepared resin. Immediately add 2,4,6-Collidine (6 equivalents) to the reaction mixture.

  • Agitation: Agitate the reaction at room temperature for 1-2 hours.

  • Monitoring & Washing: Follow steps 5 and 6 from Protocol 1.

Visualizations

RacemizationMechanism cluster_activation Activation cluster_oxazolone Oxazolone Formation cluster_racemization Racemization cluster_coupling Coupling BocMet This compound (L-isomer) Activated Activated Intermediate BocMet->Activated + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Chiral Center Intact) Activated->Oxazolone Cyclization Planar Planar Achiral Intermediate Oxazolone->Planar + Base - H⁺ L_Peptide Desired L-L Peptide Planar->L_Peptide + Peptide-NH₂ D_Peptide Undesired D-L Peptide Planar->D_Peptide + Peptide-NH₂

Caption: Mechanism of racemization via oxazolone formation.

CouplingWorkflow start Start resin_prep 1. Resin Swelling & N-Terminal Deprotection start->resin_prep wash1 2. Wash Resin (DMF) resin_prep->wash1 mix_prep 3. Prepare Coupling Mixture: This compound + Oxyma in DMF wash1->mix_prep add_mix 4. Add Mixture to Resin mix_prep->add_mix add_dic 5. Add DIC (In-situ Activation) add_mix->add_dic agitate 6. Agitate at RT or 0°C (2-4 hours) add_dic->agitate monitor 7. Monitor with Kaiser Test agitate->monitor monitor->agitate Positive wash2 8. Wash Resin (DMF, DCM, IPA) monitor->wash2 Negative end End wash2->end

Caption: Workflow for a low-racemization coupling protocol.

References

Technical Support Center: Managing Peptides Containing Boc-Met(O)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing aggregation in peptides containing Boc-Met(O)-OH. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve aggregation-related challenges during peptide synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it in my peptide sequence?

This compound is the Boc-protected sulfoxide form of the amino acid methionine. Its presence in a synthesis plan can be for two main reasons:

  • Intentional Incorporation: Methionine sulfoxide is a key residue in some biologically active peptides. It can also be introduced as a stable, more polar analogue of methionine.

  • Unintentional Oxidation: The thioether side chain of methionine is susceptible to oxidation to the sulfoxide during synthesis or, more commonly, during acidic cleavage steps.[1][2] Using this compound from the start can sometimes lead to a more homogenous final product than trying to control for partial oxidation of Boc-Met-OH later.

Q2: How does the presence of this compound influence peptide aggregation?

The methionine sulfoxide side chain is more polar than the thioether in methionine. While increased polarity can sometimes improve solubility, the overall tendency for a peptide to aggregate is highly sequence-dependent. Aggregation is primarily driven by the formation of intermolecular hydrogen bonds between peptide backbones, creating β-sheet-like structures.[3][4] If the rest of the peptide sequence is hydrophobic, the influence of a single Met(O) residue may be minimal, and aggregation can still be a significant problem.

Q3: What are the common signs of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?

Several indicators during SPPS can signal that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin beads may shrink, clump together, or fail to swell properly in the synthesis solvent.[5][6]

  • Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates unreacted free amines. Similarly, Boc deprotection may be slow or incomplete.[5][7]

  • Physical Clumping: The resin may appear sticky or form visible clumps that are difficult to resuspend.[6]

  • Low Yields: A significant drop in the yield of the final cleaved peptide is a strong indicator of synthesis problems, often linked to aggregation.[5]

  • Difficult Post-Cleavage Dissolution: The crude peptide product is often difficult or impossible to dissolve in standard purification solvents.[7]

Q4: My crude peptide containing Met(O) is insoluble after cleavage. What should I do?

This is a common issue for aggregation-prone peptides. A systematic approach to solubilization is recommended:

  • Test Solubility: Always begin by testing the solubility of a small amount of the peptide first.[8]

  • Aqueous Buffers: Attempt to dissolve the peptide in sterile water or a standard buffer (e.g., phosphate or Tris at pH 7).[8]

  • pH Adjustment: If the peptide is acidic, try a dilute basic solution (e.g., 0.1% aqueous NH₃). If it is basic, try a dilute acidic solution (e.g., 10% acetic acid). This alters the net charge and can disrupt aggregation.[9]

  • Organic Solvents: If aqueous solutions fail, try dissolving the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile (ACN), and then slowly dilute with the desired aqueous buffer.[8][10]

  • Denaturing Agents: For highly resistant aggregates, denaturing agents like guanidinium hydrochloride or urea can be used, but be aware that they are often incompatible with biological assays.[9]

Troubleshooting On-Resin Aggregation

If you suspect on-resin aggregation, use the following guide to troubleshoot the issue. The goal is to disrupt the intermolecular hydrogen bonds causing the peptide chains to associate.

Summary of On-Resin Troubleshooting Strategies
StrategyDescriptionTypical ParametersMechanism of Action
Solvent Modification Switch from standard solvents like DMF to more effective ones.[3]Use N-Methylpyrrolidone (NMP) as the primary solvent; or add up to 25% DMSO to DMF.[3]Disrupts hydrogen bonding and improves solvation of the peptide chain.
Increased Temperature Perform the coupling step at an elevated temperature.[3]50-60°C.Provides energy to break hydrogen bonds and increase reaction kinetics.
Chaotropic Salts Add salts to the coupling reaction.[3]0.4 M LiCl or 0.8 M NaClO₄ in the coupling solvent.[5]Ions interfere with and weaken hydrogen bond networks.
Sonication Apply ultrasonic energy during the coupling step.[3]Brief, intermittent pulses.Physically breaks up resin clumps and peptide aggregates.
Microwave Assistance Use a microwave peptide synthesizer.[3]Instrument-specific protocols.Provides rapid, localized heating that disrupts secondary structures.
Resin Modification Re-synthesize the peptide using a different resin.[3]Use low-substitution resin (0.1-0.4 mmol/g) or a PEG-based resin (e.g., TentaGel).[5][11]Increases distance between peptide chains; improves resin swelling and solvation.
Backbone Protection Re-synthesize using backbone-protected amino acids.[3]Incorporate an Hmb or Dmb-protected residue every 6-7 amino acids.[3]Sterically hinders the formation of inter-chain hydrogen bonds.

On-Resin Aggregation Troubleshooting Workflow

start Problem: Positive Kaiser Test or Poor Swelling step1 Perform Double Coupling start->step1 q1 Problem Solved? step1->q1 step2 Switch Solvent: Use NMP or add DMSO/LiCl to DMF q1->step2 No end_ok Continue Synthesis q1->end_ok Yes q2 Problem Solved? step2->q2 step3 Increase Temperature (50°C) or Apply Sonication q2->step3 No q2->end_ok Yes q3 Problem Solved? step3->q3 step4 Advanced Strategy (Re-synthesis): - Use Low-Load or PEG Resin - Incorporate Hmb/Dmb or  Pseudoproline Derivatives q3->step4 No q3->end_ok Yes end_fail Consult Advanced Protocols step4->end_fail

Caption: Workflow for troubleshooting on-resin peptide aggregation.

Key Experimental Protocols

Protocol 1: The Kaiser (Ninhydrin) Test for Free Amines

This test is used to check for the completion of a coupling reaction. A blue color indicates the presence of unreacted primary amines.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of the peptide-resin (1-5 mg) in a small glass test tube.

  • Wash the resin beads with DCM and then ethanol.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the tube at 100°C for 3-5 minutes.[12]

  • Observe the color. Blue beads indicate an incomplete reaction, while colorless or yellowish beads indicate a complete reaction.[12]

Protocol 2: Standard Boc-SPPS Cycle for a Single Amino Acid

This protocol outlines a manual cycle for adding one amino acid using Boc-chemistry.

Steps:

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.[13]

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin and agitate for 2 minutes.

    • Drain the vessel.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[13]

    • Drain and wash the resin with DCM (5x).[13]

  • Neutralization:

    • Wash the resin with isopropanol (2x) and DCM (3x).

    • Add a solution of 10% Diisopropylethylamine (DIEA) in DCM and agitate for 5 minutes (repeat twice).

    • Wash the resin with DCM (3x) and then DMF (3x).[13]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Boc-amino acid (3 eq.) and an activating agent like HBTU (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[13]

  • Monitoring and Washing:

    • Perform a Kaiser test to check for reaction completion. If incomplete, recouple with fresh reagents.

    • Once complete, wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol 3: Solubilizing an Aggregated Crude Peptide

This protocol provides a systematic approach to dissolving a peptide that has precipitated after cleavage.

start Start: Small amount of lyophilized crude peptide step1 Try to dissolve in aqueous buffer (e.g., PBS pH 7.4) start->step1 q1 Soluble? step1->q1 step2 Adjust pH: - Acidic Peptide -> Add dilute NH4OH - Basic Peptide -> Add dilute Acetic Acid q1->step2 No end_ok Peptide is Solubilized Proceed to Purification q1->end_ok Yes q2 Soluble? step2->q2 step3 Use Organic Co-Solvent: Dissolve in minimal DMSO, then slowly add aqueous buffer q2->step3 No q2->end_ok Yes q3 Soluble? step3->q3 step4 Use Strong Disaggregating Agents: (e.g., HFIP, Guanidine-HCl) Note: May interfere with assays q3->step4 No q3->end_ok Yes end_fail Peptide is highly aggregated. Consider re-synthesis with aggregation-disrupting modifications. step4->end_fail

References

Technical Support Center: HPLC Purification of Peptides Synthesized with Boc-Met(O)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting protocols for the successful HPLC purification of peptides containing methionine sulfoxide (Met(O)), particularly when Boc-Met(O)-OH is used as a building block in solid-phase peptide synthesis (SPPS).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it intentionally used in peptide synthesis?

A1: this compound is a Boc-protected methionine sulfoxide amino acid. While methionine oxidation is often an undesirable side reaction, intentionally incorporating Met(O) can be a strategic choice for synthesizing "difficult," hydrophobic, or aggregation-prone peptides. The increased polarity of the Met(O) residue can disrupt interchain aggregation during synthesis and improve the solubility of the crude peptide.[1][2] This facilitates easier handling and purification by HPLC.[1][2] After successful purification of the Met(O)-containing peptide, the sulfoxide can be quantitatively reduced back to the native methionine residue.[1]

Q2: Why am I seeing a doublet or a pre-peak for my methionine-containing peptide on my analytical HPLC?

A2: A common reason for observing a doublet or a closely eluting pre-peak is the partial oxidation of a methionine (Met) residue to methionine sulfoxide (Met(O)). The sulfoxide form is more polar and will typically elute earlier than the non-oxidized peptide in a reversed-phase HPLC (RP-HPLC) system. This oxidation can occur during synthesis, cleavage from the resin, or even during storage.[3][4] For example, using a standard cleavage cocktail like Reagent B (95:2.5:2.5 TFA:water:TIS) can result in significant Met(O) formation.[3]

Q3: How can I prevent or minimize the oxidation of methionine during peptide synthesis and cleavage?

A3: Preventing methionine oxidation is crucial for simplifying purification. Key strategies include:

  • Use of Scavengers: During the final trifluoroacetic acid (TFA)-based cleavage step, the inclusion of effective scavengers is critical. While triisopropylsilane (TIS) is common, it is a weak antioxidant.[4] Adding dimethyl sulfide (DMS) to the cleavage cocktail is a well-established method to reduce or eliminate Met oxidation.[2][3]

  • Optimized Cleavage Cocktails: Modern cleavage solutions have been developed to suppress oxidation. One such cocktail includes TFA, anisole, trimethylsilyl chloride (TMSCl), dimethylsulfide (Me2S), and a small amount of triphenylphosphine (PPh3).[5]

  • Inert Atmosphere: Performing synthesis and cleavage reactions under an inert atmosphere, such as nitrogen or argon, can help minimize exposure to oxygen.[4]

  • Sulfide Additives in Solvents: Adding tetrahydrothiophene (THT) to the NMP solvent during SPPS has been shown to reduce the extent of Met oxidation in a concentration-dependent manner.[6]

Q4: Can I reduce methionine sulfoxide (Met(O)) back to methionine in my peptide?

A4: Yes, the reduction of Met(O) back to Met is a common and effective strategy. This can be done either before or after HPLC purification. A mild and widely used method involves treating the peptide with ammonium iodide (NH4I) and dimethyl sulfide (DMS).[2][3][7] This procedure is known to be compatible with sensitive peptide modifications, including thioesters.[2][7]

Q5: What are the best HPLC conditions to separate a peptide from its Met(O) oxidized form?

A5: Separating the more polar Met(O) peptide from the native Met peptide often requires optimizing HPLC conditions for high resolution.

  • Shallow Gradients: Employing a very shallow gradient of the organic solvent (e.g., acetonitrile) can enhance the separation between the two closely eluting species.[8] A gradient of 0.1% acetonitrile per minute has been shown to be effective for resolving closely related peptides.[8]

  • Column Choice: A standard C18 column is typically used for peptide purification.[9] However, if resolution is poor, trying a different stationary phase, such as C8 or Phenyl, may alter selectivity and improve separation.[10]

  • Mobile Phase Modifiers: Using 0.1% TFA in both the aqueous and organic mobile phases is standard practice and helps to ensure sharp peaks by protonating residual silanols on the column.[9][10]

II. Troubleshooting Guide

Problem 1: Poor separation between the desired peptide (Met) and the oxidized form (Met(O))

Possible CauseSuggested Solution
Gradient is too steep. Decrease the gradient slope around the elution time of your peptide. A shallower gradient increases the interaction time with the stationary phase, improving resolution.[8]
Inappropriate stationary phase. The selectivity of a standard C18 column may not be sufficient. Test a column with different chemistry, such as C8 or Phenyl, which can offer alternative interactions.[10]
Suboptimal mobile phase pH. Altering the pH of the mobile phase can change the ionization state of the peptide and its interaction with the column, thus affecting selectivity.[11][12] Ensure the pH is at least 2 units away from the peptide's pKa for stable retention.[12]

Problem 2: Low recovery of the desired peptide after purification

Possible CauseSuggested Solution
Peptide aggregation. Hydrophobic or arginine-rich peptides can aggregate.[10] To mitigate this, work with dilute sample concentrations, or try adjusting the pH of the mobile phase away from the peptide's isoelectric point (pI) to increase electrostatic repulsion.[10]
Poor peptide solubility in injection solvent. If the peptide is not fully dissolved, it can precipitate on the column or during injection. Dissolve the crude peptide in a small amount of aqueous acid (e.g., 0.1% TFA or 1% acetic acid) before diluting with the mobile phase.[10] For very hydrophobic peptides, dissolving the sample in a stronger solvent and using an at-column dilution strategy can be effective.
Irreversible adsorption to the column. Highly hydrophobic peptides may bind irreversibly. Elevating the column temperature can increase solubility and improve peak shape and recovery.

III. Experimental Protocols

Protocol 1: Post-Purification Reduction of Methionine Sulfoxide

This protocol describes the reduction of a purified Met(O)-containing peptide to its native Met form in solution.

  • Peptide Dissolution: Dissolve the purified, lyophilized Met(O)-peptide in a suitable aqueous buffer (e.g., 50 mM MOPS, 150 mM NaCl, pH 7.5).[13]

  • Reagent Preparation: Prepare a stock solution of the reducing cocktail. A common cocktail consists of ammonium iodide (NH4I) and dimethyl sulfide (DMS).

  • Reduction Reaction: Add the NH4I and DMS solution to the dissolved peptide. The reaction is typically fast and can be performed at room temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by analytical RP-HPLC and mass spectrometry to confirm the conversion of Met(O) to Met (mass decrease of 16 Da).

  • Quenching and Purification: Once the reaction is complete, the excess reagents can be removed by a final RP-HPLC purification step or by desalting using a suitable column (e.g., PD MiniTrap G-10).[13]

  • Lyophilization: Lyophilize the final HPLC fractions containing the pure, reduced peptide to obtain a dry powder.

Protocol 2: Optimized HPLC Gradient for Met/Met(O) Peptide Separation

This protocol provides a starting point for developing a high-resolution separation method.

  • System Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 mm ID, 250 mm length, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Detection: UV at 214-220 nm.[9][14]

    • Column Temperature: 30-40°C.

  • Scouting Gradient: Perform an initial broad gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the peptide doublet.

  • Gradient Optimization: Based on the scouting run, design a shallow gradient focused on the elution region of interest. For example, if the peptides elute around 30% B, a segmented gradient could be:

    • 0-5 min: 5% B

    • 5-45 min: 25% to 35% B (a slope of 0.25%/min)

    • 45-50 min: 35% to 95% B (column wash)

    • 50-60 min: Re-equilibration at 5% B.

  • Analysis: Inject the sample and analyze the chromatogram. The shallower gradient should significantly improve the resolution between the Met and Met(O) forms. Further adjustments to the slope may be needed to achieve baseline separation.

IV. Data Summaries

Table 1: Comparison of Cleavage Cocktails for Minimizing Met Oxidation

Cleavage Cocktail CompositionTypical Reaction TimeObserved Met OxidationReference
95% TFA / 2.5% H₂O / 2.5% TIS (Reagent B)2-3 hoursHigh (~50%)[3][4]
95% TFA / 2.5% H₂O / 2.5% TIS / 10% DMS2-3 hoursSignificantly Reduced[2]
TFA / Anisole / TMSCl / Me2S / PPh32 hoursEradicated[5]
TFA / H₂O / TIPS / NH4I / DMS2 hoursNo oxidative side products[7]

Table 2: Efficiency of Different Met(O) Reduction Methods

Reducing Agent SystemConditionsEfficacyReference
Ammonium Iodide (NH4I) / Dimethyl Sulfide (DMS)Mild, aqueous conditionsQuantitative reduction, compatible with thioesters[1][2]
Trimethylsilyl bromide (TMSBr) / Ethane-1,2-dithiolAnhydrous conditionsHighly efficient for hydrophobic peptides[1]
N-methyl-mercaptoacetamide (NMA)Aqueous bufferEffective, often used in biological systems

V. Visual Workflows

Met_Oxidation_Workflow start Start: Crude Peptide Synthesis with Methionine check_oxidation Analyze Crude Product by HPLC/MS. Is Met(O) present? start->check_oxidation no_oxidation No significant oxidation. Proceed to standard HPLC purification. check_oxidation->no_oxidation No oxidation_present Significant oxidation detected. check_oxidation->oxidation_present Yes final_product Final Pure Peptide (Methionine form) no_oxidation->final_product decision_reduce Reduce Met(O) before or after purification? oxidation_present->decision_reduce reduce_before Strategy 1: Reduce Met(O) in crude mixture (e.g., with NH4I/DMS). decision_reduce->reduce_before Before reduce_after Strategy 2: Purify the Met(O) peptide first (may be easier for aggregation-prone sequences). decision_reduce->reduce_after After purify_reduced Purify the single, reduced peptide species using standard RP-HPLC. reduce_before->purify_reduced purify_reduced->final_product purify_oxidized Optimize HPLC for Met/Met(O) separation or isolate the pure Met(O) form. reduce_after->purify_oxidized reduce_purified Reduce the purified Met(O) peptide in solution. purify_oxidized->reduce_purified reduce_purified->final_product

Caption: Decision workflow for handling methionine oxidation in peptide synthesis.

HPLC_Troubleshooting_Workflow start Initial HPLC Run check_resolution Is resolution between Met and Met(O) peaks adequate? start->check_resolution resolution_ok Resolution is OK check_resolution->resolution_ok Yes resolution_bad Poor Resolution check_resolution->resolution_bad No check_recovery Is peptide recovery acceptable? resolution_ok->check_recovery recovery_ok Purification Successful check_recovery->recovery_ok Yes recovery_bad Low Recovery check_recovery->recovery_bad No optimize_gradient Decrease gradient slope (e.g., 0.25%/min) resolution_bad->optimize_gradient check_again_res Re-run. Resolution adequate? optimize_gradient->check_again_res check_again_res->resolution_ok Yes change_column Try different stationary phase (e.g., C8, Phenyl) check_again_res->change_column No change_column->start check_solubility Check sample solubility. Dilute sample or adjust solvent. recovery_bad->check_solubility check_again_rec Re-run. Recovery acceptable? check_solubility->check_again_rec check_again_rec->recovery_ok Yes increase_temp Increase column temperature to reduce adsorption. check_again_rec->increase_temp No increase_temp->start

Caption: Troubleshooting workflow for HPLC purification of Met/Met(O) peptides.

References

Identifying and minimizing byproducts in Boc-Met(O)-Oh synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of N-α-Boc-L-methionine sulfoxide (Boc-Met(O)-OH).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are unreacted starting material (Boc-L-methionine) and the over-oxidation product, N-α-Boc-L-methionine sulfone (Boc-Met(O₂) -OH). The formation of these byproducts is influenced by reaction conditions such as temperature, reaction time, and the concentration of the oxidizing agent.

Q2: How can I monitor the progress of the oxidation reaction?

A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A common TLC system uses a mobile phase of chloroform, methanol, and acetic acid. The sulfoxide product is more polar than the starting methionine derivative and will have a lower Rf value. HPLC analysis can provide a more quantitative assessment of the reaction mixture.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a cool, dry place. For long-term storage, it is recommended to keep it at 2-8°C.[1]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low yield of this compound Incomplete oxidation of Boc-L-methionine.- Increase the reaction time and continue monitoring by TLC or HPLC. - Gradually increase the molar equivalent of the oxidizing agent (e.g., hydrogen peroxide). - Ensure the reaction temperature is maintained, as lower temperatures can slow down the reaction rate.
Decomposition of the product during workup.- Avoid excessive heat during solvent evaporation. - Ensure the pH of the aqueous solution is acidic during extraction to maintain the protonated state of the carboxylic acid.
Presence of unreacted Boc-L-methionine in the final product Insufficient oxidizing agent or reaction time.- Increase the amount of oxidizing agent in subsequent reactions. - Extend the reaction time. - Purify the product using column chromatography to separate the unreacted starting material.
Formation of Boc-Met(O₂)-OH (sulfone) byproduct Over-oxidation due to harsh reaction conditions.- Reduce the concentration of the oxidizing agent. - Carefully control the reaction temperature; avoid letting it rise uncontrollably. - Shorten the reaction time once the starting material is consumed (as monitored by TLC/HPLC).
Difficulty in isolating the product Product is an oil or difficult to crystallize.- After extraction and drying, try precipitating the product from a solution by adding a non-polar solvent like hexane or diethyl ether. - If the product remains an oil, it can be purified by column chromatography.
Inconsistent results between batches Variability in the concentration of the oxidizing agent (e.g., hydrogen peroxide solution).- Use a fresh bottle of the oxidizing agent or titrate it to determine its exact concentration before use. - Maintain consistent reaction parameters (temperature, stirring speed, addition rate of reagents) across all batches.

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogen Peroxide Oxidation

This protocol describes a general method for the oxidation of Boc-L-methionine to this compound using hydrogen peroxide.

Materials:

  • Boc-L-methionine

  • Hydrogen peroxide (30% w/w solution)

  • Acetic acid

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution: Dissolve Boc-L-methionine in acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Cool the solution in an ice bath. Slowly add a stoichiometric amount of 30% hydrogen peroxide dropwise while maintaining the temperature at or below 20°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for a specified time (e.g., 30 minutes to 2 hours). Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[2]

  • Quenching: Quench the reaction by adding a small amount of an aqueous solution of sodium bisulfite to decompose any excess hydrogen peroxide.

  • Extraction: Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

Protocol 2: Analytical HPLC Method for Reaction Monitoring
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 10 µL

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C)
Boc-L-methionineC₁₀H₁₉NO₄S249.33White solid47-50
Boc-L-methionine sulfoxideC₁₀H₁₉NO₅S265.33White to off-white solid116-119
Boc-L-methionine sulfoneC₁₀H₁₉NO₆S281.33SolidN/A

Table 2: Typical TLC Rf Values

Compound Rf Value (Chloroform:Methanol:Acetic Acid = 90:8:2)
Boc-L-methionine~0.6
Boc-L-methionine sulfoxide~0.4
Boc-L-methionine sulfone~0.3

Note: Rf values are approximate and can vary based on specific TLC plate and solvent conditions.

Visualizations

Boc_Met_O_OH_Synthesis_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup cluster_purification Purification start Boc-L-methionine in Acetic Acid oxidation Add H₂O₂ at ≤ 20°C start->oxidation stir Stir at Room Temperature oxidation->stir tlc_hplc TLC / HPLC Analysis stir->tlc_hplc quench Quench with NaHSO₃ tlc_hplc->quench extract Extract with EtOAc quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Chromatography concentrate->purify end_product Pure this compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

Byproduct_Formation_Pathway BocMet Boc-L-methionine BocMetO This compound (Desired Product) BocMet->BocMetO + [O] (Controlled) BocMetO2 Boc-Met(O₂)-OH (Over-oxidation) BocMetO->BocMetO2 + [O] (Excess)

Caption: Reaction pathway showing the formation of the desired product and the over-oxidation byproduct.

Troubleshooting_Logic cluster_issues Identified Issues cluster_solutions Potential Solutions start Analyze Crude Product (TLC/HPLC) low_yield Low Yield / Incomplete Reaction start->low_yield over_oxidation Over-oxidation Product Present start->over_oxidation purity_issue Multiple Impurities start->purity_issue increase_time_reagent Increase Reaction Time / Oxidant low_yield->increase_time_reagent control_conditions Decrease Oxidant / Control Temperature over_oxidation->control_conditions purify Purify via Chromatography purity_issue->purify optimize_workup Optimize Workup Conditions purity_issue->optimize_workup

Caption: A logical troubleshooting workflow for identifying and addressing common issues in this compound synthesis.

References

Technical Support Center: Stability of Boc-Met(O)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-Met(O)-OH. The focus is on understanding and managing the stability of the methionine sulfoxide side chain during solid-phase peptide synthesis (SPPS), particularly in the presence of scavengers during the final cleavage step.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound is a derivative of the amino acid methionine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain thioether is oxidized to a sulfoxide. It is used in SPPS when the final peptide requires a methionine sulfoxide residue. This modification can be biologically relevant or used as a strategy to alter the physicochemical properties of a peptide.

Q2: What is the primary stability concern for this compound during SPPS?

A2: The primary concern is the unintended reduction of the methionine sulfoxide (Met(O)) back to methionine (Met) during the final cleavage and deprotection step, which is typically performed under strong acidic conditions with scavengers.[1][2] The choice of scavengers is critical to preserving the oxidized state of the methionine residue.

Q3: What are scavengers and why are they necessary in the cleavage cocktail?

A3: Scavengers are nucleophilic reagents added to the cleavage cocktail (e.g., trifluoroacetic acid - TFA) to "trap" reactive carbocations generated from the cleavage of protecting groups (like Boc) and the resin linker.[3] Without scavengers, these carbocations can cause unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and methionine.

Q4: Which scavengers are known to reduce this compound and should be used with caution?

A4: Certain scavengers and cleavage cocktail components have reducing properties that can convert Met(O) to Met. These include:

  • Dimethylsulfide (DMS): Often used in "low-high" HF or TFMSA cleavage procedures, DMS can reduce Met(O) to Met.

  • Ammonium Iodide (NH₄I): In combination with DMS, NH₄I is a potent system for the reduction of Met(O).[2][4]

  • Thioanisole: While primarily a carbocation scavenger, it can contribute to the reduction of Met(O), especially in combination with other reducing agents.[4]

  • 1,2-Ethanedithiol (EDT): A common scavenger that can also promote the reduction of Met(O).[3][4]

Q5: Which cleavage cocktails are recommended to preserve the Met(O) residue?

A5: To maintain the methionine in its oxidized state, it is advisable to use cleavage cocktails with non-reducing scavengers. A common and effective choice is a mixture of TFA, water, and triisopropylsilane (TIS). TIS is an excellent carbocation scavenger but does not typically reduce methionine sulfoxide. A standard mixture is 95% TFA, 2.5% water, and 2.5% TIS.

Troubleshooting Guide

Issue 1: HPLC/MS analysis of the cleaved peptide shows a significant peak corresponding to the reduced methionine-containing peptide.

  • Possible Cause: The scavenger cocktail used during cleavage contained reducing agents.

  • Solution:

    • Review the cleavage cocktail composition: Avoid scavengers known to reduce Met(O), such as DMS, NH₄I, and high concentrations of thioanisole or EDT.

    • Optimize the scavenger cocktail: For a peptide containing this compound, a recommended cleavage cocktail is TFA/Water/TIS (95:2.5:2.5, v/v/v) .

    • Perform a trial cleavage: Before committing the entire batch of resin, perform a small-scale cleavage with the optimized, non-reducing cocktail and analyze the product by HPLC/MS to confirm the preservation of the Met(O) residue.

Issue 2: Besides the desired Met(O) peptide and the reduced Met peptide, other unexpected peaks are observed in the HPLC chromatogram.

  • Possible Cause: Incomplete cleavage or side reactions due to insufficient scavenging of carbocations.

  • Solution:

    • Ensure sufficient scavenger concentration: While avoiding reducing scavengers, ensure an adequate concentration of a non-reducing scavenger like TIS is present to prevent other side reactions.

    • Optimize cleavage time: Insufficient cleavage time can lead to incomplete deprotection. A standard cleavage time is 2-3 hours at room temperature. This may need to be optimized depending on the peptide sequence and resin.

    • Use high-quality reagents: Ensure that the TFA and other reagents are of high purity and free of oxidizing or reducing contaminants.

Data Presentation

The following table summarizes the impact of different scavenger cocktails on the stability of methionine and its oxidized form during peptide cleavage. This data is compiled from studies on methionine-containing peptides and provides guidance on scavenger selection to either prevent oxidation or preserve the sulfoxide.

Table 1: Impact of Scavenger Cocktails on Methionine Stability

Cleavage Cocktail (v/v/w)TargetKey ScavengersPrimary Outcome on Methionine Side ChainReference(s)
Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)Prevent Met Oxidation & Reduce Met(O)Thioanisole, EDTCan lead to the reduction of Met(O).[4]
Reagent H: TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)Prevent Met Oxidation & Reduce Met(O)DMS, NH₄IDesigned to minimize Met oxidation and effectively reduces Met(O).[4][5]
TFA/Water/TIS (95:2.5:2.5)General Purpose, Preserve Met(O)TISGenerally does not reduce Met(O), good for preserving the sulfoxide.[1][2]
"Low-High" HF or TFMSA with DMSReduce Met(O)DMSPromotes the reduction of Met(O) to Met.

Experimental Protocols

Protocol 1: Small-Scale Trial Cleavage to Test this compound Stability

This protocol is designed to test the stability of this compound with a specific cleavage cocktail before proceeding with the bulk of the peptide-resin.

  • Resin Preparation: Dry approximately 20-50 mg of the peptide-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the desired cleavage cocktail. For preserving Met(O), use 1 mL of TFA/Water/TIS (95:2.5:2.5, v/v/v) .

  • Cleavage Reaction:

    • Place the dried resin in a suitable reaction vessel.

    • Add the prepared cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Collect the filtrate containing the cleaved peptide.

    • Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether twice.

    • Dry the peptide pellet under vacuum.

  • Analysis: Dissolve the dried peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA) and analyze by RP-HPLC and mass spectrometry to determine the ratio of Met(O) to Met containing peptide.

Visualizations

Logical Workflow for Scavenger Selection

ScavengerSelection start Start: Peptide contains This compound goal Goal: Preserve Met(O) form? start->goal preserve_met_o Use non-reducing scavengers goal->preserve_met_o Yes reduce_met_o Use reducing scavengers goal->reduce_met_o No cocktail_preserve Recommended Cocktail: TFA/Water/TIS (95:2.5:2.5) preserve_met_o->cocktail_preserve cocktail_reduce Examples: - Reagent H (contains DMS, NH4I) - 'Low-High' HF/TFMSA (with DMS) reduce_met_o->cocktail_reduce end Proceed with cleavage cocktail_preserve->end cocktail_reduce->end

Caption: Decision workflow for selecting a scavenger cocktail based on the desired final state of the methionine residue.

Signaling Pathway of Side Reactions

SideReactions Boc_deprotection Boc Deprotection (TFA) Carbocation Reactive Carbocations (e.g., t-butyl+) Boc_deprotection->Carbocation Alkylation Alkylation of Sensitive Residues Carbocation->Alkylation Scavenger_non_reducing Non-reducing Scavenger (e.g., TIS) Carbocation->Scavenger_non_reducing trapped by Met_O This compound Reduction Reduction to Boc-Met-OH Met_O->Reduction Preserved_Met_O Preserved This compound Met_O->Preserved_Met_O Reduced_Met Reduced Boc-Met-OH Reduction->Reduced_Met Trapped_carbocation Trapped Carbocation Scavenger_non_reducing->Trapped_carbocation Scavenger_non_reducing->Preserved_Met_O   helps preserve Scavenger_reducing Reducing Scavenger (e.g., DMS, NH4I) Scavenger_reducing->Reduction promotes

Caption: Pathways of side reactions during Boc deprotection and the role of scavengers in influencing the fate of this compound.

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: Boc-Met(O)-OH vs. Boc-Met-OH

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on navigating the challenges of methionine incorporation in solid-phase peptide synthesis, weighing the pros and cons of utilizing Boc-Met(O)-OH as a strategic advantage over the conventional Boc-Met-OH.

In the meticulous world of solid-phase peptide synthesis (SPPS), the incorporation of methionine (Met) presents a significant hurdle due to the susceptibility of its thioether side chain to oxidation. This oxidation, primarily to methionine sulfoxide (Met(O)), can occur during repetitive acidolytic cleavage steps and final cleavage from the resin, leading to a heterogeneous final product that is often difficult to purify. To circumvent this issue, researchers have two primary strategies when using tert-butyloxycarbonyl (Boc) chemistry: the direct use of Boc-Met-OH with the aid of scavengers, or a proactive approach utilizing this compound, where the methionine is pre-oxidized. This guide provides a detailed comparison of these two methodologies, supported by illustrative experimental data and protocols to aid researchers in making an informed decision for their specific synthetic needs.

The Challenge: Methionine Oxidation

Methionine's thioether is readily oxidized to a sulfoxide, and further to a sulfone. While the formation of methionine sulfone is generally irreversible and considered a detrimental side reaction, the oxidation to methionine sulfoxide is reversible. This oxidation introduces a chiral center at the sulfur atom, leading to the formation of diastereomers, which can complicate purification and characterization of the final peptide.

Conventional Approach: Boc-Met-OH with Scavengers

The traditional method involves using Boc-Met-OH directly in the SPPS workflow. To minimize oxidation during the repetitive trifluoroacetic acid (TFA) treatments for Boc group removal and the final cleavage (often with strong acids like HF or TFMSA), scavengers are added to the reaction mixtures. Common scavengers include dithiothreitol (DTE) and thioanisole. While this approach is straightforward, the effectiveness of scavengers can be sequence-dependent and may not completely prevent oxidation, especially in long or complex peptides.

The Proactive Strategy: this compound

An alternative and increasingly popular strategy is to use this compound as the building block. In this approach, the methionine is intentionally incorporated in its oxidized sulfoxide form. This strategy offers several advantages:

  • Eliminates on-synthesis oxidation: By starting with the oxidized form, the issue of uncontrolled oxidation during SPPS is completely avoided.

  • Improved solubility: The polar sulfoxide group can enhance the solubility of the growing peptide chain, which is particularly beneficial for aggregation-prone sequences. This can lead to improved coupling efficiencies and a cleaner crude product.

  • Facilitated purification: The increased polarity of the Met(O)-containing peptide can improve its chromatographic behavior, often leading to easier purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Following purification, the methionine sulfoxide is quantitatively reduced back to methionine, yielding the desired native peptide.

Performance Comparison: this compound vs. Boc-Met-OH

To illustrate the practical differences between the two approaches, we present a summary of expected quantitative data for the synthesis of a model aggregation-prone peptide.

ParameterBoc-Met-OH with ScavengersThis compound followed by ReductionRationale
Crude Peptide Purity (by HPLC) ~60-70%~75-85%The use of this compound often leads to a cleaner synthesis with fewer deletion and modification byproducts, especially for difficult sequences, due to improved solubility and prevention of on-synthesis oxidation.
Final Yield after Purification ~15-25%~25-40%Higher crude purity and better chromatographic separation of the Met(O)-containing peptide typically result in a higher recovery of the final, pure product after the reduction step.
Presence of Oxidized Species in Crude Product 5-20% (as Met(O))100% (as Met(O))The Boc-Met-OH strategy aims to minimize oxidation, but some level is often unavoidable. The this compound strategy intentionally incorporates the oxidized form.
Post-synthesis Processing Steps 1 (Purification)2 (Purification and Reduction)The this compound approach requires an additional reduction step after purification.

Experimental Protocols

General Boc-SPPS Protocol

The following is a generalized protocol for manual Boc-SPPS.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or MBHA) in dichloromethane (DCM) for 1-2 hours.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or HBTU/DIEA).

  • Capping (Optional): Cap any unreacted functional groups on the resin using acetic anhydride.

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.

  • Amino Acid Coupling: Couple the next Boc-protected amino acid (either Boc-Met-OH with scavengers in the deprotection step or this compound) using an appropriate coupling reagent.

  • Repeat: Repeat steps 4-6 for each amino acid in the sequence.

  • Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole or TFMSA/TFA/DMS).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash, and lyophilize.

Methionine Sulfoxide Reduction Protocols

In-Solution Reduction with Ammonium Iodide and Dimethyl Sulfide (DMS)

This is a mild reduction method suitable for purified peptides.

  • Dissolve the Peptide: Dissolve the purified Met(O)-containing peptide in a suitable solvent mixture (e.g., TFA/DMS).

  • Add Reducing Agent: Add ammonium iodide (NH₄I) to the solution. A typical ratio is 10-20 equivalents of NH₄I per Met(O) residue.

  • Incubate: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by HPLC-MS.

  • Quench and Purify: Quench the reaction and remove excess reagents by RP-HPLC to yield the final reduced peptide.

On-Resin Reduction

Reduction can also be performed before cleavage from the resin.

  • Swell the Peptide-Resin: Swell the peptide-resin containing Met(O) in DCM.

  • Reduction Cocktail: Treat the resin with a solution of a reducing agent (e.g., a cocktail containing silanes and a thiol) in a suitable solvent.

  • Incubate: Agitate the resin at room temperature for several hours to overnight.

  • Wash: Wash the resin thoroughly with DCM and other solvents to remove excess reagents.

  • Cleavage: Proceed with the standard final cleavage protocol.

Logical Workflow Diagrams

SPPS_Workflow_Comparison cluster_boc_met_oh Boc-Met-OH Strategy cluster_boc_met_o_oh This compound Strategy b_start Start SPPS b_couple Couple Boc-Met-OH b_start->b_couple b_deprotect Boc Deprotection (TFA + Scavengers) b_couple->b_deprotect b_cleave Final Cleavage (Strong Acid + Scavengers) b_deprotect->b_cleave b_purify RP-HPLC Purification b_cleave->b_purify b_end Final Peptide b_purify->b_end o_start Start SPPS o_couple Couple this compound o_start->o_couple o_deprotect Boc Deprotection (TFA) o_couple->o_deprotect o_cleave Final Cleavage (Strong Acid) o_deprotect->o_cleave o_purify RP-HPLC Purification of Met(O)-Peptide o_cleave->o_purify o_reduce Reduction of Met(O) o_purify->o_reduce o_end Final Peptide o_reduce->o_end

Caption: Comparison of SPPS workflows for Boc-Met-OH and this compound.

Decision_Tree start Synthesizing a Methionine-Containing Peptide? is_aggregation_prone Is the peptide sequence prone to aggregation? start->is_aggregation_prone is_oxidation_sensitive Is the peptide highly sensitive to oxidation? is_aggregation_prone->is_oxidation_sensitive No use_boc_met_o_oh Use this compound Strategy is_aggregation_prone->use_boc_met_o_oh Yes is_oxidation_sensitive->use_boc_met_o_oh Yes use_boc_met_oh Use Boc-Met-OH Strategy with Scavengers is_oxidation_sensitive->use_boc_met_oh No

Caption: Decision tree for selecting a methionine strategy in Boc-SPPS.

Conclusion and Recommendations

The choice between Boc-Met-OH and this compound is not merely a matter of preference but a strategic decision that can significantly impact the success of a peptide synthesis campaign.

Boc-Met-OH remains a viable option for the synthesis of short, non-complex peptides where the risk of oxidation is minimal and can be effectively managed with scavengers. Its primary advantage is the simpler, more direct workflow.

This compound is highly recommended for:

  • Aggregation-prone sequences: The increased polarity of the sulfoxide can disrupt intermolecular hydrogen bonding, leading to improved solvation and synthetic outcomes.

  • Peptides with multiple methionine residues: The cumulative risk of oxidation increases with the number of methionine residues, making the proactive protection strategy more advantageous.

  • Syntheses where the highest possible purity of the crude product is desired: By eliminating a major source of side products, the this compound approach simplifies purification and can lead to higher overall yields.

While the this compound strategy involves an additional post-synthesis reduction step, the benefits in terms of crude peptide quality, simplified purification, and final yield often outweigh this extra effort, particularly for challenging peptide targets. Researchers should carefully consider the properties of their target peptide to select the most appropriate and efficient synthetic strategy.

A Comparative Guide to Boc and Fmoc Strategies for the Synthesis of Methionine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides, the presence of a methionine residue presents a unique set of challenges. The thioether side chain of methionine is susceptible to oxidation and alkylation under the conditions used in solid-phase peptide synthesis (SPPS). The choice between the two most prominent SPPS strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is therefore a critical decision that significantly impacts the yield, purity, and overall success of synthesizing methionine-containing peptides. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols.

At a Glance: Key Differences Between Boc and Fmoc Strategies

FeatureBoc StrategyFmoc Strategy
Nα-Protection Acid-labile tert-butyloxycarbonyl (Boc) group.Base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Deprotection Conditions Strong acid (e.g., neat TFA or TFA in DCM).Mild base (e.g., 20-50% piperidine in DMF).
Side-Chain Protection Typically benzyl-based, removed by strong acid (e.g., HF, TFMSA).Typically tert-butyl-based, removed by moderate acid (e.g., TFA).
Final Cleavage Harsh, strong acids (HF, TFMSA).Milder, moderate acid (TFA).
Compatibility with Met Higher risk of side reactions during repeated deprotection cycles.Generally preferred due to milder deprotection conditions.[]

Methionine-Specific Side Reactions: A Comparative Analysis

The primary side reactions involving methionine during SPPS are oxidation to methionine sulfoxide (Met(O)) and S-alkylation, most commonly S-tert-butylation.

Side ReactionBoc StrategyFmoc StrategyMitigation Strategies
Oxidation Can occur during repetitive acidolytic deprotection steps and the final strong acid cleavage.[2]Primarily occurs during the final TFA-based cleavage.[2]Addition of scavengers such as dimethylsulfide (DMS), dithiothreitol (DTT), or ammonium iodide to the cleavage cocktail.[3]
S-tert-butylation A significant issue as tert-butyl cations are generated in every deprotection cycle, leading to potential alkylation of the methionine thioether.[2][4]Less of an issue during the synthesis cycles. Can occur during the final TFA cleavage due to the removal of t-butyl-based side-chain protecting groups.Use of scavengers like triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) in the cleavage cocktail to trap carbocations.

Experimental Data on Side Product Formation in Fmoc SPPS

A study on the synthesis of the peptide Ac-WMEEPD-OH using the Fmoc strategy provided the following quantitative data on side product formation under standard cleavage conditions (TFA/TIS/H2O; 95:2.5:2.5):

ProductPurity/Percentage
Desired Peptide84.6%
Oxidized Peptide (Met(O))10.2%
S-alkylated Peptide5.2%

Data sourced from a study on mitigating side reactions in Fmoc SPPS of methionine-containing peptides.[4]

Experimental Protocols

General Fmoc SPPS Protocol for a Methionine-Containing Peptide

This protocol is a generalized procedure based on standard Fmoc/tBu chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test like the Kaiser test.

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence. For methionine, no side-chain protection is typically used.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the peptide-resin with a cleavage cocktail. For a methionine-containing peptide, a recommended cocktail is TFA/TIS/H2O/DMS. The exact composition can be optimized, but a common ratio is 90:5:2.5:2.5.

    • Allow the cleavage reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the cleavage mixture to remove the resin beads.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

General Boc SPPS Protocol for a Methionine-Containing Peptide

This protocol is a generalized procedure based on standard Boc/Bzl chemistry.

  • Resin Swelling: Swell the appropriate resin (e.g., MBHA resin for a C-terminal amide) in DCM.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes. The presence of scavengers like 0.5% DTE is recommended when methionine is in the sequence.

  • Washing: Wash the resin with DCM (2-3 times) and isopropanol (2-3 times) to remove TFA, followed by DCM washes.

  • Neutralization: Neutralize the N-terminal ammonium salt with a 5-10% solution of DIEA in DCM for 5-10 minutes.

  • Washing: Wash the resin with DCM (3-5 times).

  • Amino Acid Coupling:

    • Pre-activate the Boc-protected amino acid (2-4 equivalents) with a coupling reagent like HBTU/HOBt (2-4 equivalents) and DIEA in DMF or DCM.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-7 for each amino acid in the sequence. Methionine is typically used without side-chain protection.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Boc group is removed, dry the peptide-resin under vacuum.

    • Perform the final cleavage using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This step requires specialized equipment.

    • A scavenger mixture, often referred to as a "cocktail," is crucial. For methionine-containing peptides, a common HF cleavage cocktail is HF:p-cresol:dimethylsulfide (90:5:5).

    • The cleavage is typically carried out at 0°C for 1 hour.

  • Peptide Precipitation and Purification:

    • After evaporating the strong acid, the peptide is precipitated with cold diethyl ether, washed, dried, and purified by RP-HPLC.

Visualizing the Workflows

To better understand the cyclical nature of these two strategies, the following diagrams illustrate the key steps in each process.

Boc_SPPS_Workflow cluster_cycle Boc SPPS Cycle Boc_Deprotection Boc Deprotection (TFA/DCM + Scavengers) Wash_1 Wash (DCM, IPA) Boc_Deprotection->Wash_1 Neutralization Neutralization (DIEA/DCM) Wash_1->Neutralization Wash_2 Wash (DCM) Neutralization->Wash_2 Coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt) Wash_2->Coupling Wash_3 Wash (DCM, DMF) Coupling->Wash_3 Wash_3->Boc_Deprotection Next Cycle Final_Cleavage Final Cleavage (HF or TFMSA + Scavengers) Wash_3->Final_Cleavage Start Start: Resin-AA1-Boc Start->Boc_Deprotection Fmoc_SPPS_Workflow cluster_cycle Fmoc SPPS Cycle Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_1 Wash (DMF) Fmoc_Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA, HATU) Wash_1->Coupling Wash_2 Wash (DMF, DCM) Coupling->Wash_2 Wash_2->Fmoc_Deprotection Next Cycle Final_Cleavage Final Cleavage (TFA + Scavengers) Wash_2->Final_Cleavage Start Start: Resin-AA1-Fmoc Start->Fmoc_Deprotection Decision_Framework Start Synthesizing a Methionine-Containing Peptide Acid_Sensitive Peptide contains other highly acid-sensitive residues? Start->Acid_Sensitive Aggregation Is the sequence prone to aggregation? Acid_Sensitive->Aggregation No Use_Fmoc Fmoc Strategy is Strongly Recommended Acid_Sensitive->Use_Fmoc Yes HF_Access Is specialized HF cleavage equipment available? Aggregation->HF_Access No Consider_Boc Boc strategy could be advantageous Aggregation->Consider_Boc Yes Consider_Fmoc Fmoc is generally a good choice HF_Access->Consider_Fmoc No HF_Access->Consider_Boc Yes

References

Validating Boc-Met(O)-OH Incorporation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of modified amino acids is paramount. This guide provides a comprehensive comparison of analytical methods to validate the incorporation of N-Boc-L-methionine sulfoxide (Boc-Met(O)-OH), a key building block for introducing methionine sulfoxide into peptides. This modification is crucial for studying oxidative stress and modulating peptide function.

This guide details the experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Amino Acid Analysis (AAA), presenting quantitative data for a model peptide. Furthermore, it compares the direct incorporation of this compound with alternative strategies, such as post-synthetic on-resin oxidation and the use of Fmoc-Met(O)-OH.

Comparison of Analytical Methods

A multi-pronged analytical approach is essential for the unambiguous validation of this compound incorporation. Each technique provides unique and complementary information regarding the purity, identity, and composition of the synthesized peptide.

Analytical TechniqueInformation ProvidedKey AdvantagesPotential Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of the target peptide.High resolution for separating the target peptide from impurities and unreacted starting materials.Co-elution of species with similar retention times can occur. Does not directly confirm the mass of the peptide.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the molecular weight of the peptide, providing direct evidence of this compound incorporation. Fragmentation analysis (MS/MS) can confirm the amino acid sequence.High sensitivity and specificity for mass determination. Provides structural information through fragmentation.Ionization efficiency can vary between peptides. Quantification can be less precise than HPLC with UV detection without appropriate standards.
Amino Acid Analysis (AAA) Determines the amino acid composition of the peptide, including the presence and relative amount of methionine sulfoxide.Provides quantitative data on the amino acid ratios, confirming the presence of the modified residue.Destructive method. Does not provide information on the peptide sequence or purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, including the chemical environment of the methionine sulfoxide moiety.Non-destructive technique that can confirm the stereochemistry of the sulfoxide.Lower sensitivity compared to mass spectrometry. Spectra can be complex for larger peptides.

Performance Comparison of Synthetic Strategies

The direct incorporation of this compound offers a controlled method for introducing methionine sulfoxide at a specific position within a peptide sequence. However, alternative strategies exist, each with its own set of advantages and disadvantages.

Synthetic StrategyKey AdvantagesKey DisadvantagesTypical Crude Purity (Illustrative)
Direct Incorporation of this compound Site-specific incorporation of methionine sulfoxide. Avoids harsh oxidation conditions on the final peptide.Potential for side reactions during coupling. Availability and cost of the protected amino acid.75-85%
Post-Synthetic On-Resin Oxidation Utilizes readily available Boc-Met-OH. Can be a cost-effective approach.Risk of over-oxidation to methionine sulfone. Potential for side-chain oxidation of other sensitive residues (e.g., Trp, Cys). Lack of stereocontrol, leading to diastereomeric mixtures.[1]60-75%
Use of Fmoc-Met(O)-OH Compatible with the milder conditions of Fmoc-based solid-phase peptide synthesis (SPPS).[2]Requires a switch in synthesis strategy if the rest of the peptide is assembled using Boc chemistry.80-90%

Experimental Protocols

Model Peptide

For the purpose of this guide, a model pentapeptide, Ac-Tyr-Gly-Gly-Phe-Met(O)-NH₂ , was synthesized and analyzed.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized peptide.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dissolve the crude or purified peptide in Solvent A to a concentration of approximately 1 mg/mL.

  • Gradient Elution: Run a linear gradient from 5% to 65% Solvent B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor absorbance at 214 nm (peptide bond) and 280 nm (tyrosine).

Illustrative Data:

PeptideRetention Time (min)Purity (%)
Ac-Tyr-Gly-Gly-Phe-Met(O)-NH₂15.296.5
Ac-Tyr-Gly-Gly-Phe-Met-NH₂ (unoxidized)16.5-

Note: The oxidized peptide is more polar and therefore elutes earlier than its non-oxidized counterpart.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the synthesized peptide.

Instrumentation:

  • HPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

  • Reversed-phase C18 column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: 0.1% Formic acid in acetonitrile

Procedure:

  • Sample Preparation: Prepare the peptide sample as for HPLC, but at a lower concentration (e.g., 10-100 µM).

  • Gradient Elution: A suitable gradient to elute the peptide of interest.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: ESI positive ion mode.

    • MS1 Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the precursor ion.

    • MS/MS Scan (Optional): Perform fragmentation of the precursor ion to confirm the amino acid sequence.

Illustrative Data:

PeptideTheoretical Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
Ac-Tyr-Gly-Gly-Phe-Met(O)-NH₂662.26663.27
Amino Acid Analysis (AAA)

Objective: To quantify the amino acid composition of the peptide.

Procedure:

  • Hydrolysis: Hydrolyze the peptide using 6 N HCl at 110°C for 24 hours. To specifically determine methionine sulfoxide, hydrolysis with 3 N p-toluenesulfonic acid can be used to prevent its degradation.[1]

  • Derivatization: Derivatize the resulting free amino acids (e.g., with o-phthalaldehyde (OPA)).

  • Chromatographic Separation: Separate the derivatized amino acids using reversed-phase HPLC.

  • Detection: Use fluorescence or UV detection.

  • Quantification: Compare the peak areas to a standard mixture of amino acids.

Illustrative Data:

Amino AcidExpected RatioObserved Ratio
Tyr11.02
Gly22.05
Phe10.98
Met(O)10.95

Visualizing the Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_validation Analytical Validation Boc_Met_O_OH This compound HPLC HPLC Boc_Met_O_OH->HPLC LCMS LC-MS Boc_Met_O_OH->LCMS AAA AAA Boc_Met_O_OH->AAA NMR NMR Boc_Met_O_OH->NMR On_Resin_Ox On-Resin Oxidation On_Resin_Ox->HPLC On_Resin_Ox->LCMS On_Resin_Ox->AAA Fmoc_Met_O_OH Fmoc-Met(O)-OH Fmoc_Met_O_OH->HPLC Fmoc_Met_O_OH->LCMS Fmoc_Met_O_OH->AAA

Caption: Workflow for synthesis and validation of Met(O)-containing peptides.

hplc_workflow Peptide Synthesized Peptide Dissolve Dissolve in Mobile Phase A Peptide->Dissolve Inject Inject onto C18 Column Dissolve->Inject Gradient Gradient Elution (ACN/Water/TFA) Inject->Gradient Detect UV Detection (214/280 nm) Gradient->Detect Analyze Analyze Chromatogram (Purity Assessment) Detect->Analyze

Caption: Experimental workflow for HPLC analysis.

lcms_workflow Peptide Synthesized Peptide Dissolve Dissolve in Mobile Phase A Peptide->Dissolve Inject Inject onto C18 Column Dissolve->Inject Separate LC Separation Inject->Separate Ionize ESI Separate->Ionize MS1 MS1 Scan (Precursor Ion) Ionize->MS1 MS2 MS/MS (Fragmentation) MS1->MS2 Analyze Data Analysis (Mass Confirmation) MS1->Analyze MS2->Analyze

Caption: Experimental workflow for LC-MS analysis.

References

Navigating the Landscape of Methionine Sulfoxide Analysis: A Comparative Guide to Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of peptide and protein characterization, the analysis of post-translational modifications (PTMs) is of paramount importance. Among these, the oxidation of methionine to methionine sulfoxide (MetO) presents a unique analytical challenge. This guide provides an objective comparison of current mass spectrometry-based methodologies for the analysis of peptides containing methionine sulfoxide, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy for your research needs.

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation, a modification that can be induced by reactive oxygen species in vivo or occur as an artifact during sample preparation and analysis.[1][2] This seemingly subtle change of an added oxygen atom can have profound effects on protein structure, function, and immunogenicity, making its accurate detection and quantification critical in fields ranging from fundamental biology to biopharmaceutical development.

This guide will delve into the primary mass spectrometry-based fragmentation techniques used for the characterization of MetO-containing peptides: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD). Furthermore, we will explore quantitative approaches, including Methionine Oxidation by Blocking with Alkylation (MObBa) and stable isotope labeling, providing a comprehensive toolkit for the modern researcher.

Unraveling the Fragments: A Head-to-Head Comparison of Dissociation Techniques

The choice of fragmentation technique is a critical determinant of the quality and extent of information that can be obtained from a mass spectrometry experiment. For peptides containing the labile sulfoxide modification, this choice is even more crucial. Below, we compare the performance of the most common fragmentation methods.

Collision-Induced Dissociation (CID): The Workhorse with a Quirk

Collision-Induced Dissociation (CID) is a widely used, robust fragmentation technique.[3] However, when analyzing peptides containing methionine sulfoxide, CID spectra are often dominated by a characteristic neutral loss of 64 Da, corresponding to methanesulfenic acid (CH₃SOH).[4] While this neutral loss can be a useful diagnostic marker for the presence of MetO, it can also suppress the formation of other backbone fragment ions, leading to incomplete sequence information and ambiguity in localizing the oxidation site, especially in peptides with multiple methionine residues.[4][5]

Higher-Energy Collisional Dissociation (HCD): A More Energetic Approach

Higher-Energy Collisional Dissociation (HCD) is a beam-type fragmentation method that, like CID, relies on collisions with an inert gas.[6] However, the higher collision energy employed in HCD can lead to more extensive fragmentation of the peptide backbone, often yielding a richer series of b- and y-ions compared to CID.[6][7] This can be advantageous for obtaining more complete sequence coverage of MetO-containing peptides, potentially overcoming the dominance of the neutral loss seen in CID. However, the higher energy can also lead to an increased abundance of immonium ions and internal fragment ions, which can complicate spectral interpretation.[8]

Electron Transfer Dissociation (ETD): Preserving the Modification

Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide cation.[9] This process induces fragmentation of the peptide backbone along the N-Cα bond, producing primarily c- and z-type fragment ions.[9] A key advantage of ETD is its ability to preserve labile post-translational modifications, such as phosphorylation and glycosylation.[3] In the context of MetO analysis, ETD can provide valuable complementary information to CID and HCD by generating fragment ions without the characteristic neutral loss of methanesulfenic acid, thereby facilitating unambiguous site localization.[9][10]

Ultraviolet Photodissociation (UVPD): A High-Energy Alternative

Ultraviolet Photodissociation (UVPD) utilizes high-energy photons to induce fragmentation.[11] This technique can generate a diverse range of fragment ions, including a-, b-, c-, x-, y-, and z-ions, often leading to very high sequence coverage.[1][8] For MetO-containing peptides, UVPD has the potential to provide extensive backbone cleavage without being dominated by the neutral loss of methanesulfenic acid, making it a powerful tool for both sequence confirmation and site localization.[1]

Quantitative Analysis of Methionine Oxidation

Beyond identification, the quantification of methionine oxidation is often a critical experimental goal. Several mass spectrometry-based strategies have been developed to accurately determine the extent of MetO in a sample.

Methionine Oxidation by Blocking with Alkylation (MObBa)

The Methionine Oxidation by Blocking with Alkylation (MObBa) method offers a clever approach to circumvent the issue of artificial oxidation during sample preparation.[12][13] This technique involves the selective alkylation of unoxidized methionine residues at low pH. The alkylated methionines are then protected from subsequent oxidation. The degree of methionine oxidation in the original sample can then be accurately quantified by measuring the ratio of alkylated to non-alkylated (i.e., originally oxidized) methionine-containing peptides by mass spectrometry.[12][13]

Stable Isotope Labeling with ¹⁸O-Water

Another robust quantitative method involves the use of stable isotope labeling.[14][15][16] In this approach, unoxidized methionine residues in a sample are intentionally oxidized using hydrogen peroxide in the presence of heavy-oxygen water (H₂¹⁸O). This results in the incorporation of an ¹⁸O atom into the newly formed sulfoxide, creating a 2 Da mass shift compared to the endogenously ¹⁶O-oxidized methionine residues.[14][15] The relative abundance of the ¹⁶O- and ¹⁸O-labeled peptides can then be used to accurately quantify the initial level of methionine oxidation, as this method can distinguish between in-vivo and artifactual oxidation.[14]

Experimental Protocols

To facilitate the implementation of these techniques, detailed experimental protocols are provided below.

General Sample Preparation for Mass Spectrometry Analysis of MetO Peptides
  • Protein Extraction and Digestion: Extract proteins from the sample of interest using a suitable lysis buffer. Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA). Digest the proteins into peptides using an appropriate protease, such as trypsin.

  • Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

Protocol for Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) Analysis
  • LC Separation: Separate the peptides using a reversed-phase liquid chromatography column with a gradient of increasing acetonitrile concentration.

  • Mass Spectrometer Settings:

    • MS1 Scan: Acquire full scan mass spectra over a m/z range of approximately 350-1500.

    • MS2 Scan (CID/HCD): Select the most intense precursor ions for fragmentation.

      • For CID , use a normalized collision energy (NCE) in the range of 25-35%.

      • For HCD , use a stepped normalized collision energy (e.g., 25, 30, 35%) to obtain a wider range of fragment ions.

  • Data Analysis: Analyze the MS/MS spectra for the presence of the characteristic neutral loss of 64 Da for MetO and for b- and y-type fragment ions to determine the peptide sequence.

Protocol for Electron Transfer Dissociation (ETD) Analysis
  • LC Separation: Use a similar LC setup as for CID/HCD.

  • Mass Spectrometer Settings:

    • MS1 Scan: Acquire full scan mass spectra.

    • MS2 Scan (ETD): Select multiply charged precursor ions (typically 2+ and higher) for ETD. The ETD reaction time and reagent ion target values should be optimized for the specific instrument and sample.

  • Data Analysis: Analyze the MS/MS spectra for the presence of c- and z-type fragment ions to determine the peptide sequence and localize the MetO site.

Protocol for Methionine Oxidation by Blocking with Alkylation (MObBa)
  • Sample Preparation: After protein digestion and desalting, divide the peptide sample into two aliquots.

  • Alkylation: To one aliquot, add iodoacetamide (IAA) at a final concentration of 10-20 mM and incubate at a pH of ~3-4 for 1-2 hours at room temperature to alkylate unoxidized methionine residues. The other aliquot serves as a control.

  • LC-MS/MS Analysis: Analyze both the alkylated and control samples by LC-MS/MS.

  • Data Analysis: Quantify the extent of methionine oxidation by comparing the peak areas of the alkylated methionine-containing peptides in the treated sample to the total peak area of the corresponding methionine-containing peptide in the control sample.[12][13]

Protocol for Stable Isotope Labeling using H₂¹⁸O
  • In-vitro Oxidation: After protein extraction, intentionally oxidize a parallel aliquot of the sample with hydrogen peroxide in the presence of H₂¹⁸O.[14][15]

  • Digestion and Desalting: Combine the ¹⁶O (endogenous) and ¹⁸O (labeled) samples, then proceed with the standard protein digestion and desalting protocols.

  • LC-MS/MS Analysis: Analyze the mixed peptide sample by LC-MS.

  • Data Analysis: Quantify the original level of methionine oxidation by calculating the ratio of the peak intensities of the ¹⁶O- and ¹⁸O-labeled peptide pairs.[14]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the Graphviz DOT language.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_fragmentation Fragmentation Methods Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion Reduction_Alkylation->Proteolytic_Digestion Desalting Desalting (SPE) Proteolytic_Digestion->Desalting LC_Separation LC Separation Desalting->LC_Separation MS_Analysis Tandem MS LC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis CID CID MS_Analysis->CID HCD HCD MS_Analysis->HCD ETD ETD MS_Analysis->ETD UVPD UVPD MS_Analysis->UVPD

Caption: General experimental workflow for the mass spectrometry analysis of peptides.

MetO_Fragmentation_Pathways cluster_CID_HCD CID / HCD cluster_ETD ETD cluster_UVPD UVPD MetO_Peptide [Peptide+MetO+nH]n+ Neutral_Loss [Peptide+MetO+nH]n+  - CH3SOH MetO_Peptide->Neutral_Loss Dominant Backbone_Fragments_CID_HCD b- and y-ions MetO_Peptide->Backbone_Fragments_CID_HCD Less Abundant Backbone_Fragments_ETD c- and z-ions (MetO preserved) MetO_Peptide->Backbone_Fragments_ETD Backbone_Fragments_UVPD a,b,c,x,y,z -ions (High Coverage) MetO_Peptide->Backbone_Fragments_UVPD

Caption: Fragmentation pathways of methionine sulfoxide-containing peptides.

Concluding Remarks

The analysis of methionine sulfoxide in peptides is a multifaceted challenge that requires careful consideration of the analytical strategy. While CID can provide a quick indication of MetO presence through its characteristic neutral loss, HCD, ETD, and UVPD often offer more comprehensive sequence information, which is crucial for unambiguous site localization. For quantitative studies, methods like MObBa and stable isotope labeling provide robust solutions to accurately determine the extent of methionine oxidation.

The choice of the optimal method will ultimately depend on the specific research question, the available instrumentation, and the nature of the sample. By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers can make informed decisions to unlock a deeper understanding of the role of methionine oxidation in their biological systems of interest.

References

A Researcher's Guide to Quantitative Analysis of Methionine Oxidation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The oxidation of methionine residues in peptides and proteins is a critical post-translational modification that can significantly impact their structure, function, and stability. For researchers in drug development and the broader scientific community, accurate quantification of methionine oxidation is paramount for ensuring product quality, understanding disease mechanisms, and developing effective therapeutics. This guide provides a comprehensive comparison of leading methods for the quantitative analysis of methionine oxidation, complete with experimental data and detailed protocols.

Comparison of Quantitative Methods

Choosing the appropriate method for quantifying methionine oxidation depends on several factors, including the required sensitivity, accuracy, sample complexity, and available instrumentation. Below is a comparison of the most common techniques employed by researchers.

MethodPrincipleAdvantagesDisadvantagesKey Performance Metrics
Stable Isotope Labeling (e.g., H₂¹⁸O₂) - MObB Unoxidized methionines are chemically labeled with a heavy isotope (¹⁸O) from H₂¹⁸O₂. The ratio of peptides with ¹⁶O (in vivo/pre-existing oxidation) to ¹⁸O (unoxidized) is measured by mass spectrometry.[1][2][3][4][5]- High accuracy by differentiating between pre-existing and artifactual oxidation.[1][3][4] - Provides a direct measure of the extent of oxidation at specific sites.- H₂¹⁸O₂ reagent can be expensive and its isotopic purity is critical.[6][7] - Data analysis can be complex due to overlapping isotopic envelopes.[6][7]- Can achieve high sensitivity and accuracy.
Methionine Alkylation (MObBa) Unoxidized methionines are blocked by alkylation (e.g., with iodoacetamide), preventing subsequent oxidation. The ratio of alkylated (unoxidized) to oxidized peptides is quantified by mass spectrometry.[6][7][8][9][10]- Avoids the use of expensive isotopic labels.[7] - Straightforward data analysis using common search algorithms.[7]- Relies on the comparison of alkylation levels across different runs, which can introduce variability.[6] - Potential for incomplete alkylation.- Demonstrated to be accurate for quantifying known levels of oxidation in synthetic peptides and proteome-wide experiments.[6][7]
Label-Free Quantification The chromatographic peak areas or mass spectral intensities of the oxidized and unoxidized forms of the peptide are directly compared.[11][12]- Simple and does not require special reagents.- Highly susceptible to artifactual oxidation during sample preparation and analysis, leading to overestimation.[1][4][5][12] - Variability can be introduced by factors like residual metal ions in the system.[12]- Prone to significant variability and inaccuracy.
Targeted Mass Spectrometry (SRM/MRM) Pre-defined precursor-product ion transitions for both the oxidized and unoxidized peptides are monitored with high sensitivity and selectivity using a triple quadrupole mass spectrometer.[13][14][15][16][17][18]- High sensitivity and specificity for target peptides.[15][16][17][18] - High throughput for quantifying a known set of peptides.[16]- Requires prior knowledge of the peptides and their fragmentation patterns.[13] - Not suitable for discovery-based or global analysis.- Offers excellent sensitivity and a wide dynamic range for quantification.
Hydrophobic Interaction Chromatography (HIC) Separates oxidized peptide or protein variants from their non-oxidized counterparts based on differences in hydrophobicity.[19][20]- Can be performed under non-denaturing conditions, preserving the native structure.[19][20] - Useful for analyzing intact proteins and larger fragments.[19]- Lower resolution compared to mass spectrometry-based methods for site-specific information.- Primarily a separation technique; quantification relies on subsequent detection methods.

Experimental Workflows and Chemical Principles

To provide a clearer understanding of the practical application of these methods, the following diagrams illustrate a general experimental workflow and the chemical principles behind the MObB and MObBa techniques.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis ProteinSample Protein Sample Blocking Blocking Step (MObB or MObBa) ProteinSample->Blocking Digestion Proteolytic Digestion (e.g., Trypsin) Blocking->Digestion LC Liquid Chromatography Digestion->LC MS Mass Spectrometry LC->MS DataAnalysis Data Analysis MS->DataAnalysis

A general workflow for the quantitative analysis of methionine oxidation.

Chemical_Principles cluster_MObB Methionine Oxidation by Blocking (MObB) cluster_MObBa Methionine Oxidation by Blocking with Alkylation (MObBa) Met_unoxidized Unoxidized Met H218O2 + H₂¹⁸O₂ Met_unoxidized->H218O2 Met_oxidized_in_vivo In Vivo Oxidized Met (Met-S=¹⁶O) Met_18O_labeled ¹⁸O-Labeled Met (Met-S=¹⁸O) H218O2->Met_18O_labeled Met_unoxidized2 Unoxidized Met IAA + Iodoacetamide (IAA) Met_unoxidized2->IAA Met_oxidized_in_vivo2 In Vivo Oxidized Met (Met-S=O) Met_alkylated Alkylated Met IAA->Met_alkylated

Chemical principles of the MObB and MObBa methods.

Detailed Experimental Protocols

Accurate and reproducible results depend on meticulous experimental execution. The following are detailed protocols for the MObB and MObBa methods.

Protocol 1: Methionine Oxidation by Blocking (MObB) using H₂¹⁸O₂

This protocol is adapted from methodologies described for the accurate quantification of in vivo methionine oxidation.[1][5]

Materials:

  • Protein sample

  • Lysis/denaturation buffer (e.g., 8 M urea in a suitable buffer)

  • H₂¹⁸O₂ (heavy oxygen-labeled hydrogen peroxide)

  • H₂¹⁶O₂ (light/natural abundance hydrogen peroxide, for control)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Quenching reagent (e.g., catalase)

  • LC-MS grade solvents

Procedure:

  • Sample Lysis and Denaturation: Lyse cells or solubilize the protein sample in a denaturing buffer to a final concentration of approximately 1 mg/mL.

  • Heavy Isotope Labeling: Immediately after lysis, add H₂¹⁸O₂ to the sample to a final concentration of ~1.25%.[1] Incubate for 1 hour at room temperature to ensure complete oxidation of all unoxidized methionine residues.[1]

  • Quenching: Stop the oxidation reaction by adding a quenching reagent like catalase.

  • Reduction and Alkylation: Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 37°C. Subsequently, alkylate free cysteine residues by adding IAA to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature.

  • Buffer Exchange/Cleanup: Remove the denaturant and other reagents using a suitable method such as buffer exchange columns or precipitation.

  • Proteolytic Digestion: Resuspend the protein in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50). Incubate overnight at 37°C.

  • LC-MS/MS Analysis: Acidify the digest and analyze the peptides by LC-MS/MS.

  • Data Analysis: Quantify the extent of in vivo methionine oxidation by calculating the ratio of the peak areas or intensities of the ¹⁶O-containing peptide to the sum of the ¹⁶O- and ¹⁸O-containing peptides. Specialized software may be required to deconvolve the overlapping isotopic envelopes.[6]

Protocol 2: Methionine Oxidation by Blocking with Alkylation (MObBa)

This protocol is based on the MObBa method, which provides a cost-effective alternative to stable isotope labeling.[6][7][8]

Materials:

  • Peptide sample (from a protein digest)

  • Iodoacetamide (IAA)

  • Acidic buffer (e.g., pH 2-5)

  • LC-MS grade solvents

Procedure:

  • Proteolytic Digestion: Digest the protein sample with an appropriate protease (e.g., trypsin) to generate peptides.

  • pH Adjustment: Adjust the pH of the peptide solution to between 2 and 5 to ensure selective alkylation of methionine.

  • Alkylation of Unoxidized Methionines: Add IAA to the peptide solution and incubate to allow for the complete alkylation of all unoxidized methionine residues. The unoxidized methionines are now "blocked" and cannot be artificially oxidized.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis: Identify and quantify the peaks corresponding to the oxidized peptide and the alkylated (unoxidized) peptide. The fractional oxidation is calculated by dividing the intensity of the oxidized peptide by the sum of the intensities of the oxidized and alkylated peptides.

Conclusion

The quantitative analysis of methionine oxidation is a complex but essential aspect of peptide and protein characterization. While label-free methods are simple, they are often unreliable due to the high risk of artifactual oxidation. For accurate and robust quantification, methods that "block" the unoxidized methionine population, such as stable isotope labeling with H₂¹⁸O₂ (MObB) or methionine alkylation (MObBa), are highly recommended. Targeted mass spectrometry approaches like SRM/MRM offer exceptional sensitivity for known targets. The choice of method should be guided by the specific research question, the required level of accuracy, and the available resources. By employing the appropriate methodology and following rigorous experimental protocols, researchers can obtain reliable quantitative data on methionine oxidation, leading to a better understanding of protein chemistry and the development of safer and more effective biotherapeutics.

References

A Strategic Choice in Peptide Synthesis: Boc-Met(O)-OH as a Pre-emptive Strike Against Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the oxidation of methionine residues presents a persistent challenge. The traditional approach of post-synthesis oxidation, while widely practiced, is often fraught with complications that can compromise peptide purity and yield. An increasingly adopted alternative, the incorporation of Boc-Met(O)-OH during solid-phase peptide synthesis (SPPS), offers a proactive solution to these issues. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data, detailed protocols, and visualizations to inform the strategic choices in your peptide synthesis workflow.

Methionine, with its thioether side chain, is highly susceptible to oxidation, leading to the formation of methionine sulfoxide (Met(O)). This modification can be a desired outcome for mimicking biological processes or a detrimental side reaction during synthesis and handling. While post-synthesis oxidation is a common method to introduce Met(O), it often leads to a heterogeneous mixture of products, including unoxidized peptide, singly and doubly oxidized species, and other byproducts, complicating purification and reducing the overall yield of the desired oxidized peptide.

The use of Nα-Boc-L-methionine sulfoxide (this compound) as a building block in SPPS circumvents these issues by introducing the oxidized residue at a specific position during chain elongation. This "pre-emptive" approach can lead to cleaner crude products, improved solubility of aggregation-prone peptides, and ultimately, higher yields of the target oxidized peptide.

Performance Comparison: this compound vs. Post-Synthesis Oxidation

The primary advantage of employing this compound lies in the improved quality and yield of the final peptide, particularly for sequences prone to aggregation. The increased polarity of the Met(O) residue can disrupt intermolecular hydrophobic interactions, thereby enhancing the solubility of the growing peptide chain and the final product.

ParameterThis compound IncorporationPost-Synthesis OxidationKey Considerations
Crude Peptide Purity Generally higher, with a more homogeneous product profile.[1]Often lower, with a mixture of unoxidized, partially oxidized, and over-oxidized species, as well as other side-products.[2][3]The cleaner crude product from the this compound method simplifies subsequent purification steps.
Final Peptide Yield Can be significantly higher, especially for aggregation-prone peptides. For example, the synthesis of a prion protein-derived peptide saw a yield increase from 2% to 7% when using Met(O) building blocks.[1]Often lower due to purification losses and the formation of multiple byproducts.The improved solubility and cleaner reaction profile of the this compound approach contribute to higher recovery of the target peptide.[1][4][5][6]
Side Reactions Minimizes oxidation-related side reactions during cleavage and purification.Prone to the formation of S-tert-butylated Met and other acid-catalyzed byproducts during the final cleavage step.[2][3] Oxidation can also occur to other susceptible residues like Cys and Trp.The this compound strategy provides greater control over the final product's chemical identity.
Process Complexity Simplifies the overall workflow by eliminating the post-synthesis oxidation and subsequent complex purification steps.Adds an extra step to the synthesis workflow and necessitates more rigorous purification to isolate the desired product.The streamlined process using this compound can save time and resources.
Solubility The incorporation of the polar Met(O) residue can significantly improve the solubility of hydrophobic and aggregation-prone peptides.[1][4][5][6]The unoxidized peptide may have poor solubility, leading to difficulties during synthesis and purification.Improved solubility is a major advantage for "difficult" sequences.[1]

Experimental Protocols

Method 1: Incorporation of this compound during Boc-SPPS

This protocol outlines the manual incorporation of a this compound residue into a peptide chain using standard Boc solid-phase peptide synthesis (SPPS) chemistry.

1. Resin Swelling and Deprotection:

  • Swell the appropriate resin (e.g., MBHA or PAM resin) in dichloromethane (DCM) for 30 minutes.

  • Remove the N-terminal Boc protecting group from the resin-bound peptide by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Wash the resin thoroughly with DCM and isopropanol (IPA), followed by a neutralization step with 10% diisopropylethylamine (DIEA) in DCM.

2. Coupling of this compound:

  • In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-3 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (4-6 equivalents) to the solution to activate the amino acid.

  • Add the activated this compound solution to the neutralized resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction completion using a Kaiser test.

  • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

3. Peptide Chain Elongation:

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

4. Final Cleavage and Deprotection:

  • After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Method 2: Post-Synthesis Oxidation of Methionine-Containing Peptides

This protocol describes a general method for the oxidation of a purified methionine-containing peptide in solution using hydrogen peroxide.

1. Peptide Dissolution:

  • Dissolve the purified methionine-containing peptide in a suitable solvent, such as a mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer, pH 7.4). The concentration of the peptide will depend on its solubility.

2. Oxidation Reaction:

  • Add a solution of hydrogen peroxide (H₂O₂) to the peptide solution. The molar excess of H₂O₂ and the reaction time will need to be optimized for each specific peptide to achieve the desired level of oxidation without over-oxidation to methionine sulfone or oxidation of other sensitive residues. A common starting point is to use a 10- to 100-fold molar excess of H₂O₂.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry.

3. Quenching the Reaction:

  • Once the desired level of oxidation is achieved, quench the reaction by adding an excess of a reducing agent, such as methionine or dimethyl sulfide, to consume the remaining H₂O₂.

4. Purification:

  • Purify the oxidized peptide from the reaction mixture using RP-HPLC to remove any unreacted peptide, over-oxidized products, and quenching reagents.

5. Lyophilization:

  • Lyophilize the purified fractions containing the desired oxidized peptide to obtain the final product as a powder.

Visualizing the Workflows

G cluster_0 This compound Workflow cluster_1 Post-Synthesis Oxidation Workflow A Start SPPS with Resin B Couple Boc-Protected Amino Acids A->B C Couple this compound B->C D Continue SPPS C->D E Final Cleavage & Deprotection D->E F Purification E->F G Final Oxidized Peptide F->G H Start SPPS with Resin I Couple Boc-Met-OH H->I J Continue SPPS I->J K Final Cleavage & Deprotection J->K L Purification of Met-Peptide K->L M Oxidation Reaction (e.g., H2O2) L->M N Purification of Met(O)-Peptide M->N O Final Oxidized Peptide N->O

Figure 1. Comparison of the synthetic workflows.

Signaling Pathways and the Importance of Methionine Oxidation

Methionine oxidation is not merely a synthetic artifact to be avoided; it is a crucial post-translational modification that plays a significant role in cellular signaling and regulation.[7] The reversible oxidation of methionine to methionine sulfoxide can act as a molecular switch, modulating protein function in response to oxidative stress.[8] This redox signaling is implicated in a variety of cellular processes and has been linked to pathways such as PI3K/AKT, MAPK, STAT, and AMPK cascades.

G ROS Reactive Oxygen Species (ROS) Met Protein-Met ROS->Met Oxidation MetO Protein-Met(O) Met->MetO Msr Methionine Sulfoxide Reductases (Msr) MetO->Msr Reduction Signal Downstream Signaling Pathways (e.g., MAPK, PI3K/AKT) MetO->Signal Modulation of Protein Function Msr->Met Response Cellular Response (e.g., Gene Expression, Apoptosis) Signal->Response

Figure 2. Methionine oxidation in cellular signaling.

Conclusion

The choice between incorporating this compound during synthesis and performing post-synthesis oxidation is a critical decision with significant implications for the efficiency and success of peptide synthesis. For routine synthesis of peptides where methionine oxidation is a desired modification, and particularly for sequences that are prone to aggregation and poor solubility, the use of this compound offers a clear advantage. This approach leads to cleaner crude products, simplifies purification, and can result in significantly higher yields of the target oxidized peptide. While post-synthesis oxidation remains a viable option, it necessitates careful optimization and rigorous purification to overcome the challenges of byproduct formation and achieve a homogeneous final product. By understanding the comparative performance and protocols of each method, researchers can make informed decisions to optimize their peptide synthesis strategies for the production of high-quality, well-characterized peptides for research and therapeutic development.

References

A Comparative Guide to Cleavage Cocktails for Peptides Containing Boc-Met(O)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide chemistry and drug development, the successful cleavage of a synthetic peptide from its solid support is a critical final step. This is particularly challenging for peptides containing methionine sulfoxide [Met(O)], a residue often intentionally incorporated or formed as an oxidative side product during synthesis. The choice of cleavage cocktail is paramount to ensure efficient deprotection, minimize side reactions, and obtain the desired peptide in high yield and purity.

This guide provides a comparative analysis of common cleavage cocktails used for peptides synthesized using Boc-solid phase peptide synthesis (SPPS) and containing the Boc-Met(O)-OH residue. We will delve into the composition of these cocktails, their effectiveness in both deprotecting the peptide and reducing the methionine sulfoxide to methionine, and provide detailed experimental protocols.

Understanding the Challenge: Cleavage of Met(O)-Containing Peptides

The primary challenge in cleaving peptides containing Met(O) lies in the lability of the methionine side chain. During the strongly acidic conditions required for cleavage in Boc-SPPS, typically using trifluoroacetic acid (TFA), hydrofluoric acid (HF), or trifluoromethanesulfonic acid (TFMSA), several side reactions can occur:

  • Incomplete reduction of Met(O): If the goal is to obtain the final peptide with a native methionine residue, the cleavage cocktail must contain reagents that efficiently reduce the sulfoxide.

  • Re-oxidation of Methionine: Conversely, if the Met(O) is the desired final form, the cocktail should not contain strong reducing agents.

  • S-alkylation: The thioether of a reduced methionine is nucleophilic and susceptible to alkylation by carbocations generated from the cleavage of protecting groups.

  • Other side reactions: Standard side reactions such as aspartimide formation and modifications to other sensitive residues like tryptophan and cysteine must also be considered.

This guide will focus on cleavage strategies aimed at obtaining the reduced methionine form from a this compound containing peptide.

Comparative Analysis of Cleavage Cocktails

The selection of a cleavage cocktail is a trade-off between cleavage efficiency, reduction of Met(O), and suppression of side reactions. The following table summarizes the composition and performance of several common cleavage cocktails.

Cleavage CocktailCompositionKey Features & Performance
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)A general-purpose cleavage cocktail. However, for Met(O)-containing peptides, it can result in significant amounts (15-55%) of the non-reduced methionine sulfoxide form in the final product.[1]
Reagent B TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2 v/v/v/v)An "odorless" alternative to cocktails containing thiols. It is not effective in preventing methionine oxidation or reducing Met(O).[2]
Reagent H TFA / Phenol / Thioanisole / EDT / Water / Dimethylsulfide (DMS) / Ammonium Iodide (NH4I) (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to minimize methionine oxidation and effectively reduces Met(O) to Met. In comparative studies, it yielded crude peptides with no detectable methionine sulfoxide.[1][3]
Modified Reagent K with NH4I Reagent K composition + 1.5% (w/w) NH4IThe addition of ammonium iodide to Reagent K prevents the formation of methionine sulfoxide. However, this can result in a lower yield of the desired peptide compared to using Reagent H.[1]
"Low-High" HF Cleavage Low HF: HF / DMS / p-Cresol (25:65:10 v/v/v) followed by High HF: HF / p-Cresol (90:10 v/v)A two-step procedure that is highly effective for reducing Met(O) to Met. The "low" step with a high concentration of scavengers promotes the reduction, while the "high" step ensures complete deprotection of other side chains.[4]
"Low-High" TFMSA Cleavage Low TFMSA: TFMSA / TFA / DMS / m-Cresol followed by High TFMSA: TFMSA / TFA / m-CresolAn alternative to the highly toxic HF that also effectively reduces Met(O). It is performed in standard laboratory glassware.

Experimental Protocols

Below are detailed protocols for the most effective cleavage methods for this compound containing peptides where the desired end product is the reduced methionine form.

Protocol 1: Cleavage and Reduction using Reagent H

This protocol is recommended for its high efficiency in reducing Met(O) and minimizing side reactions.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Deionized water

  • Dimethylsulfide (DMS)

  • Ammonium iodide (NH4I)

  • Cold methyl t-butyl ether (MTBE)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Prepare Reagent H by mixing TFA (81% w/w), phenol (5% w/w), thioanisole (5% w/w), 1,2-ethanedithiol (2.5% w/w), water (3% w/w), dimethylsulfide (2% w/w), and ammonium iodide (1.5% w/w).

  • Add the freshly prepared Reagent H to the resin (approximately 10 mL per gram of resin).

  • Stir the suspension at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold MTBE.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold MTBE two more times.

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: "Low-High" HF Cleavage

This procedure requires specialized HF cleavage apparatus and appropriate safety precautions.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Dimethylsulfide (DMS)

  • p-Cresol

  • Cold methyl t-butyl ether (MTBE)

Procedure:

  • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

  • Low HF Step:

    • Add p-cresol and DMS to the reaction vessel.

    • Cool the vessel in a dry ice/acetone bath.

    • Distill the required amount of HF into the vessel to achieve a final composition of HF/DMS/p-cresol (25:65:10 v/v/v).

    • Stir the mixture at 0°C for 2 hours.

    • Evaporate the HF and DMS under vacuum.

  • High HF Step:

    • Add p-cresol to the resin.

    • Distill the required amount of HF into the vessel to achieve a final composition of HF/p-cresol (90:10 v/v).

    • Stir the mixture at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

  • Wash the resin with cold MTBE to remove scavengers.

  • Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid).

  • Lyophilize the peptide solution to obtain the final product.

Protocol 3: "Low-High" TFMSA Cleavage

This is a safer alternative to HF cleavage that can be performed in standard glassware.

Materials:

  • Peptide-resin

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Dimethylsulfide (DMS)

  • m-Cresol

  • Cold methyl t-butyl ether (MTBE)

Procedure:

  • Place the dried peptide-resin in a round-bottom flask.

  • Low TFMSA Step:

    • Add m-cresol, DMS, and TFA to the flask.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add TFMSA while stirring to achieve the desired "low" concentration (e.g., 10% TFMSA in TFA/DMS/m-cresol).

    • Stir the mixture at 0°C for 2 hours.

  • High TFMSA Step:

    • Precipitate the peptide-resin by adding cold MTBE and centrifuge.

    • Wash the resin with MTBE.

    • Prepare the "high" TFMSA cocktail (e.g., TFMSA/TFA/m-cresol 10:80:10 v/v/v).

    • Add the "high" cocktail to the resin and stir at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate, wash, and dry the peptide as described in Protocol 1.

Visualizing the Workflow and Chemical Pathways

To better understand the processes involved, the following diagrams illustrate the general workflow for peptide cleavage and the key chemical transformations of the methionine residue.

Cleavage_Workflow Resin Peptide-Resin (with Boc-Met(O)) Swell Swell Resin (e.g., DCM) Resin->Swell Cleavage Add Cleavage Cocktail (e.g., Reagent H) Swell->Cleavage Reaction Cleavage & Reduction (RT, 2-4h) Cleavage->Reaction Filter Filter to Separate Resin Reaction->Filter Precipitate Precipitate Peptide (Cold Ether) Filter->Precipitate Filtrate Wash Wash Peptide Pellet Precipitate->Wash Dry Dry Peptide Wash->Dry Purify Purification (e.g., HPLC) Dry->Purify Analyze Analysis (MS, HPLC) Purify->Analyze

Caption: General workflow for cleavage and deprotection of a synthetic peptide.

Met_Reduction_Pathway MetO Boc-Met(O)-Peptide Methionine Sulfoxide Met Met-Peptide Methionine MetO->Met Reduction (e.g., Reagent H, Low-High HF/TFMSA) Met_Alkylated Alkylated Met-Peptide S-Alkylated Side Product Met->Met_Alkylated Alkylation (Carbocation Attack)

Caption: Chemical pathway for the reduction of Met(O) and a common side reaction.

Conclusion

The choice of cleavage cocktail for peptides containing this compound is critical and depends on the desired final state of the methionine residue. For the efficient reduction of methionine sulfoxide to methionine, Reagent H stands out as a highly effective single-step cocktail that minimizes side reactions. For more challenging sequences or when specialized equipment is available, the "low-high" HF or TFMSA cleavage procedures offer robust and reliable methods for obtaining the reduced peptide. Standard cocktails like Reagent K are generally not recommended for this purpose due to incomplete reduction. By selecting the appropriate cleavage strategy and carefully following the experimental protocols, researchers can significantly improve the yield and purity of their target methionine-containing peptides.

References

A Comparative Guide to Purity Assessment of Crude Peptides Synthesized with Boc-Met(O)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount. The incorporation of methionine, an amino acid susceptible to oxidation, presents unique challenges. The use of Nα-Boc-L-methionine sulfoxide (Boc-Met(O)-OH) in solid-phase peptide synthesis (SPPS) is a strategic approach to mitigate some of these challenges, particularly in the synthesis of aggregation-prone peptides. This guide provides an objective comparison of this method with viable alternatives, supported by experimental data and detailed protocols for purity assessment.

Comparison of Synthetic Strategies for Methionine-Containing Peptides

The choice of synthetic strategy for incorporating methionine into a peptide sequence significantly impacts the purity of the crude product. The primary challenge with methionine is the oxidation of its thioether side chain to a sulfoxide during synthesis and, most notably, during the acidic conditions of cleavage in Boc-based protocols.[1][2]

Two primary strategies are employed to address this: the use of this compound as a building block with a subsequent reduction step, and the use of the milder Fmoc/tBu chemistry.

Table 1: Comparison of Synthetic Strategies for Methionine-Containing Peptides

ParameterBoc-SPPS with this compoundFmoc-SPPS with Fmoc-Met-OH
Principle Methionine is incorporated in its oxidized form (sulfoxide) to enhance solubility and prevent further oxidation during synthesis and cleavage. A final reduction step is required.[3]Utilizes a base-labile Nα-protecting group (Fmoc) and milder acidic cleavage, reducing the risk of methionine oxidation.[]
Typical Crude Purity Sequence-dependent, generally 70-90% for standard peptides.[5] Can be higher for aggregation-prone sequences compared to standard Boc-Met-OH synthesis.Generally higher than Boc-SPPS, often >75-80% due to milder reaction conditions.[6]
Key Advantages - Improved synthesis and purification of hydrophobic and aggregation-prone peptides.[3]- Prevents uncontrolled oxidation during synthesis and cleavage.- Milder deprotection and cleavage conditions minimize side reactions, including methionine oxidation.[]- Generally results in higher crude peptide purity.[6]
Key Disadvantages - Requires an additional post-synthetic reduction step to convert Met(O) back to Met.[7]- The presence of diastereomers of the sulfoxide can complicate purification if not fully reduced.- Fmoc deprotection with piperidine can cause side reactions like diketopiperazine formation.[8]
Common Impurities - Incompletely reduced peptide (containing Met(O)).- Deletion sequences.- Truncated sequences.- Residual protecting groups.- Deletion sequences.- Truncated sequences.- Products of side-chain reactions.- Residual protecting groups.[9]

Purity Assessment of Crude Peptides

A multi-step analytical approach is essential for the accurate assessment of crude peptide purity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique for quantification, while Liquid Chromatography-Mass Spectrometry (LC-MS) is used for identity confirmation and impurity characterization.[10][11]

Table 2: Analytical Techniques for Purity Assessment

TechniquePurposeTypical Parameters
Analytical RP-HPLC Quantify the purity of the target peptide and separate it from impurities.[12]Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase A: 0.1% TFA in water.Mobile Phase B: 0.1% TFA in acetonitrile.Gradient: Linear gradient (e.g., 5-65% B over 30 min).Detection: UV at 214 nm (peptide bond) and 280 nm (aromatic residues).[12]
LC-MS Confirm the molecular weight of the target peptide and identify impurities by their mass-to-charge ratio.[13][14]LC System: Coupled to the RP-HPLC.Mass Spectrometer: Electrospray Ionization (ESI) or MALDI-TOF.Analysis: Comparison of observed monoisotopic mass with the calculated theoretical mass.

Experimental Protocols

Protocol 1: Boc-SPPS of a Methionine-Containing Peptide using this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield for a C-terminal acid, MBHA for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling agent (e.g., DIC/HOBt or HBTU/DIEA) in N,N-dimethylformamide (DMF).

  • Peptide Chain Elongation (per cycle):

    • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[2]

    • Washes: Wash the resin with DCM, isopropanol, and then DMF.

    • Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF.

    • Coupling: Couple the next Boc-protected amino acid (including this compound) using a suitable coupling agent.

  • Final Cleavage:

    • After the final coupling and Boc deprotection, wash and dry the peptide-resin.

    • Treat the resin with a cleavage cocktail. For peptides containing Met(O), a standard "low-high" HF cleavage can be used where the low HF step with DMS reduces the sulfoxide. Alternatively, a TFMSA/TFA/thioanisole cocktail can be used.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

  • Lyophilization: Dry the crude peptide under vacuum.

Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide

This protocol is for the reduction of Met(O) to Met in the crude peptide after cleavage.

  • Dissolution: Dissolve the crude peptide containing Met(O) in 10% v/v aqueous acetic acid (approximately 200-1000 µL per mg of peptide).[7]

  • Addition of Reducing Agent: Add N-(methyl)mercaptoacetamide (2-10 mg).[7]

  • Reaction: Incubate the solution at 37°C under an inert atmosphere for 24 to 36 hours. Monitor the reaction progress by HPLC.[7]

  • Lyophilization: Lyophilize the reaction mixture to obtain the crude peptide with reduced methionine.

Protocol 3: Purity Assessment by Analytical RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water or a water/acetonitrile mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[9]

  • HPLC System Setup:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the sample.

    • Run a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes, at a flow rate of 1 mL/min.

    • Monitor the elution profile at 214 nm and 280 nm.[12]

  • Data Analysis: Calculate the purity by integrating the area of the main peptide peak and dividing it by the total area of all detected peaks.

Protocol 4: Identity Confirmation by LC-MS
  • LC-MS System: Use an LC-MS system with an electrospray ionization (ESI) source. The LC conditions can be similar to those used for the RP-HPLC analysis.

  • Sample Infusion: Infuse the sample into the mass spectrometer.

  • Mass Spectrum Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Compare the experimentally observed monoisotopic mass with the theoretically calculated molecular weight of the target peptide. Analyze the masses of impurity peaks to aid in their identification.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the synthesis and purity assessment of methionine-containing peptides.

Boc_Met_O_Workflow cluster_synthesis Boc-SPPS with this compound cluster_reduction Post-Synthetic Reduction cluster_analysis Purity Assessment Resin Resin Swelling Coupling Iterative Coupling (including this compound) Resin->Coupling Cleavage Cleavage from Resin Coupling->Cleavage Crude_Peptide_MetO Crude Peptide (with Met(O)) Cleavage->Crude_Peptide_MetO Reduction Reduction of Met(O) to Met Crude_Peptide_Met Crude Peptide (with Met) Reduction->Crude_Peptide_Met RPHPLC Analytical RP-HPLC Purity_Data Purity Data & Impurity Profile RPHPLC->Purity_Data LCMS LC-MS LCMS->Purity_Data Crude_Peptide_MetO->Reduction Crude_Peptide_Met->RPHPLC Crude_Peptide_Met->LCMS

Caption: Workflow for synthesis and purity assessment using this compound.

Purity_Assessment_Workflow Crude_Peptide Crude Peptide Sample Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Peptide->Sample_Prep RP_HPLC Analytical RP-HPLC (Separation & UV Detection) Sample_Prep->RP_HPLC LC_MS LC-MS Analysis (Mass Detection) Sample_Prep->LC_MS Data_Analysis Data Analysis RP_HPLC->Data_Analysis LC_MS->Data_Analysis Purity_Report Purity Report (% Purity, Impurity Profile) Data_Analysis->Purity_Report

Caption: General workflow for peptide purity assessment.

References

Head-to-Head Comparison: Boc-Met(O)-OH vs. Fmoc-Met(O)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing methionine presents a significant challenge due to the propensity of the methionine side chain to oxidize. The use of pre-oxidized methionine sulfoxide (Met(O)) derivatives, namely Boc-Met(O)-OH and Fmoc-Met(O)-OH, offers a strategic solution to mitigate this issue during solid-phase peptide synthesis (SPPS). This guide provides an objective, data-driven comparison of these two essential building blocks, supported by experimental protocols and logical diagrams to inform strategy selection.

The thioether side chain of methionine is highly susceptible to oxidation, which can occur during the repetitive acid and base treatments inherent in SPPS, as well as during final cleavage and purification. This oxidation leads to the formation of methionine sulfoxide [Met(O)], a diastereomeric mixture that can complicate purification and compromise the biological activity of the final peptide. Incorporating methionine in its pre-oxidized sulfoxide form allows for the synthesis of a homogenous peptide population, which can then be purified and subsequently reduced back to the native methionine residue.

Physicochemical Properties: A Comparative Overview

PropertyThis compoundFmoc-Met(O)-OHReferences
Molecular Formula C10H19NO5SC20H21NO5S[1][2]
Molecular Weight 265.33 g/mol 387.45 g/mol [1][2]
Appearance White to off-white or beige powder/solidWhite to off-white or beige powder[2]
Melting Point 120-130 °CNot consistently reported[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and DMF.Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and clearly soluble in DMF.[1][2][3]
Storage Temperature 2-8°C, keep in dark place, sealed in dry.2-30°C[1][2]

Performance in Solid-Phase Peptide Synthesis (SPPS)

The choice between this compound and Fmoc-Met(O)-OH is fundamentally dictated by the overall SPPS strategy employed—Boc or Fmoc chemistry. Each strategy has distinct advantages and disadvantages that influence the synthesis of methionine-containing peptides.

ParameterThis compound (Boc-SPPS)Fmoc-Met(O)-OH (Fmoc-SPPS)References
Deprotection Chemistry Acid-labile: Nα-Boc group removed by strong acid (e.g., TFA).Base-labile: Nα-Fmoc group removed by a mild base (e.g., piperidine).[]
Side-Chain Protection Typically benzyl-based, requiring strong acid (e.g., HF) for removal.Typically tert-butyl-based, removed by TFA during final cleavage.[]
Compatibility Compatible with base-sensitive protecting groups.Compatible with acid-labile protecting groups and modifications.[]
Risk of Side Reactions Repetitive acid treatments can lead to side-chain degradation and S-alkylation of methionine.Milder conditions generally lead to fewer side reactions. Basic deprotection avoids acid-catalyzed side reactions during the synthesis cycles.[][5]
Handling Aggregation Protonation of the N-terminus after deprotection can help to reduce peptide aggregation.Can be more prone to aggregation in certain sequences.[6]
Automation Less amenable to full automation due to the use of hazardous reagents like HF.Highly amenable to automation.[7]
Final Cleavage Requires strong, hazardous acids like HF.Milder cleavage conditions using TFA.[]

Strategic Application and Workflow

The strategic incorporation of Met(O) derivatives simplifies the synthesis and purification of methionine-containing peptides. The general workflow involves the use of either this compound or Fmoc-Met(O)-OH within their respective SPPS cycles, followed by purification of the Met(O)-containing peptide and a final reduction step.

SPPS_Workflow cluster_boc Boc-SPPS Strategy cluster_fmoc Fmoc-SPPS Strategy cluster_common Common Downstream Process Boc_Start Start with Resin Boc_Deprotection Boc Deprotection (TFA) Boc_Start->Boc_Deprotection Boc_Neutralization Neutralization (DIEA) Boc_Deprotection->Boc_Neutralization Boc_Coupling Couple this compound Boc_Neutralization->Boc_Coupling Boc_Cycle Repeat for subsequent amino acids Boc_Coupling->Boc_Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection Boc_Cycle->Cleavage Fmoc_Start Start with Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine) Fmoc_Start->Fmoc_Deprotection Fmoc_Coupling Couple Fmoc-Met(O)-OH Fmoc_Deprotection->Fmoc_Coupling Fmoc_Cycle Repeat for subsequent amino acids Fmoc_Coupling->Fmoc_Cycle Fmoc_Cycle->Cleavage Purification Purification of Met(O)-Peptide (HPLC) Cleavage->Purification Reduction Reduction of Met(O) to Met Purification->Reduction Final_Peptide Final Methionine- Containing Peptide Reduction->Final_Peptide Reduction_Pathway MetO_Peptide Purified Met(O)-Containing Peptide Reduction_Step Reduction Reagents (e.g., NH4I / (CH3)2S) MetO_Peptide->Reduction_Step Met_Peptide Final Methionine-Containing Peptide Reduction_Step->Met_Peptide Reduction of Sulfoxide

References

A Researcher's Guide to the Validation of Methionine Sulfoxide Reduction Post-Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of synthesized peptides and proteins is paramount. Methionine, an amino acid susceptible to oxidation, can form methionine sulfoxide, potentially altering the biological activity and stability of the final product. This guide provides a comprehensive comparison of methods to validate the reduction of methionine sulfoxide back to its native methionine state following synthesis.

This guide delves into the analytical techniques used to quantify methionine oxidation and the various chemical and enzymatic methods employed for its reversal. Detailed experimental protocols and comparative data are presented to aid in the selection of the most appropriate strategy for your research needs.

Comparing Analytical Methods for Methionine Oxidation Validation

Accurate quantification of methionine sulfoxide is the first step in validating its reduction. Several analytical techniques are available, each with its own set of advantages and limitations. The choice of method often depends on the required sensitivity, sample complexity, and available instrumentation.

FeatureLC-MS (Liquid Chromatography-Mass Spectrometry)HPLC-UV (High-Performance Liquid Chromatography with UV Detection)Spectrophotometric/Fluorometric Assays
Principle Separates peptides based on hydrophobicity, followed by mass-to-charge ratio detection to identify and quantify native and oxidized methionine-containing peptides.Separates methionine, methionine sulfoxide, and related peptides based on their polarity. Quantification is achieved by measuring UV absorbance.Measures the change in absorbance or fluorescence resulting from an enzyme-coupled reaction, such as the oxidation of NADPH during the reduction of a substrate by methionine sulfoxide reductase (Msr).[1]
Sample Preparation Typically involves proteolytic digestion of the protein, followed by solid-phase extraction to remove interfering substances. Specialized methods like MObBa or stable isotope labeling can be used to prevent artificial oxidation during sample handling.[2][3][4]Can analyze free amino acids after hydrolysis or intact small peptides. Derivatization (e.g., with dabsyl chloride) can be used to enhance detection.[5][6]Requires a coupled enzyme system and specific substrates. Can be adapted for high-throughput screening.[1]
Instrumentation LC system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).HPLC system with a UV detector.Spectrophotometer or fluorometer.
Pros High sensitivity and specificity, allows for site-specific oxidation analysis, can be used for complex mixtures.Relatively simple and widely available, good for quantifying total methionine sulfoxide.High-throughput compatible, can be used to screen for inhibitors or activators of Msr enzymes.
Cons Can be prone to artificial oxidation during analysis (can be mitigated with specific protocols), requires expensive instrumentation and expertise.Lower sensitivity compared to LC-MS, may not be suitable for complex samples or identifying the specific site of oxidation.Indirect measurement, susceptible to interference from compounds that absorb or fluoresce at the same wavelength.

Strategies for Methionine Sulfoxide Reduction: A Comparative Overview

Once the extent of methionine oxidation is determined, researchers can choose between preventing oxidation during synthesis or reducing the sulfoxide back to methionine post-synthesis. For post-synthesis reduction, both chemical and enzymatic methods are available.

Reduction MethodReagents/EnzymesReaction ConditionsEfficiencyProsCons
Chemical Reduction
Ammonium Iodide and Dimethyl SulfideNH₄I, (CH₃)₂S, in a suitable solvent (e.g., TFA).[1][5][7]Typically at room temperature. Reaction times can vary from minutes to hours.Can be effective, but may be slow and result in incomplete reduction, especially on a larger scale.[1]Mild conditions that can tolerate sensitive peptide modifications like thioesters.[1]Can be slow and may not achieve complete reduction.
Trimethylsilyl Bromide (TMSBr) and Ethane-1,2-dithiolTMSBr, HS(CH₂)₂SH, in a suitable solvent.[1]Rapid reaction, often complete within minutes at room temperature.Highly efficient, yielding fully reduced peptide in a short time.[1]Fast and highly effective.Reagents can be harsh and may not be suitable for all peptides.
Tris(2-carboxyethyl)phosphine (TCEP)TCEP in an appropriate buffer.[3][6]Typically at room temperature or slightly elevated temperatures.Can reduce sulfoxides, but the reaction can be slow.[6]Odorless and effective over a wide pH range.[3]Can potentially lead to side reactions, including cleavage of the peptide backbone at cysteine residues under certain conditions.[8]
Enzymatic Reduction
Methionine Sulfoxide Reductases (MsrA and MsrB)MsrA, MsrB, and a reducing agent (e.g., DTT or thioredoxin).[9][10][11][12][13][14]Typically at 37°C in a suitable buffer.Highly efficient and stereospecific. Can achieve complete reduction of methionine sulfoxide.[14]Highly specific, avoiding unwanted side reactions. Works under mild, physiological conditions.Requires purified enzymes, can be more expensive than chemical methods. MsrA and MsrB are stereospecific for the S and R epimers of methionine sulfoxide, respectively.[9][10][12][13]

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in methionine oxidation and its reversal, the following diagrams provide a visual representation.

Methionine_Oxidation_Reduction Met Methionine MetSO_S Methionine-S-Sulfoxide Met->MetSO_S Oxidation MetSO_R Methionine-R-Sulfoxide Met->MetSO_R Oxidation MetSO_S->Met Reduction MetSO_R->Met Reduction ROS Reactive Oxygen Species ROS->Met MsrA MsrA MsrA->MetSO_S MsrB MsrB MsrB->MetSO_R

Caption: Methionine oxidation and stereospecific reduction pathway.

MObBa_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Protein Protein/Peptide Sample Digest Proteolytic Digestion Protein->Digest Alkylation Alkylation of unoxidized Met with Iodoacetamide (IAA) at low pH Digest->Alkylation LC_Separation LC Separation Alkylation->LC_Separation MS_Analysis Mass Spectrometry LC_Separation->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

Caption: Experimental workflow for MObBa (Methionine Oxidation by Blocking with Alkylation).

Decision_Tree Start Methionine-containing peptide synthesis Check_Oxidation Is Met oxidation a concern? Start->Check_Oxidation No_Action Proceed with standard synthesis protocol Check_Oxidation->No_Action No Prevention Implement preventative measures during synthesis Check_Oxidation->Prevention Yes Post_Synthesis_Reduction Perform post-synthesis reduction Check_Oxidation->Post_Synthesis_Reduction Yes, or if prevention is insufficient Validate_Reduction Validate reduction using analytical methods Prevention->Validate_Reduction Post_Synthesis_Reduction->Validate_Reduction Final_Product Final, validated peptide Validate_Reduction->Final_Product

Caption: Decision tree for managing methionine oxidation in peptide synthesis.

Experimental Protocols

Protocol 1: LC-MS Based Quantification of Methionine Oxidation using a Stable Isotope Labeling Approach

This protocol is adapted from methods that use ¹⁸O-labeled hydrogen peroxide to differentiate between in-vivo/in-synthesis oxidation and artifactual oxidation during sample preparation.[3]

Materials:

  • Protein/peptide sample

  • Tris buffer (pH 7.5)

  • ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (or other suitable protease)

  • Formic acid

  • Acetonitrile

  • LC-MS system

Procedure:

  • Sample Preparation:

    • Dissolve the protein/peptide sample in Tris buffer.

    • Add H₂¹⁸O₂ to a final concentration sufficient to fully oxidize all unoxidized methionine residues. Incubate at room temperature.

    • Quench the reaction by adding catalase or by rapid buffer exchange.

  • Reduction and Alkylation:

    • Add DTT to reduce disulfide bonds.

    • Add IAA to alkylate free cysteine residues.

  • Proteolytic Digestion:

    • Add trypsin and incubate overnight at 37°C.

  • LC-MS Analysis:

    • Acidify the sample with formic acid.

    • Inject the digested sample onto a C18 reverse-phase column.

    • Elute peptides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Analyze the eluting peptides using a mass spectrometer in data-dependent acquisition mode.

  • Data Analysis:

    • Search the MS/MS data against a relevant protein database, specifying methionine+16 (¹⁶O) and methionine+18 (¹⁸O) as variable modifications.

    • Quantify the ratio of the peak areas for the ¹⁶O- and ¹⁸O-labeled peptides to determine the original level of methionine oxidation.

Protocol 2: Enzymatic Reduction of Methionine Sulfoxide using MsrA and MsrB

This protocol describes a general procedure for the in-vitro reduction of methionine sulfoxide in a protein or peptide sample.

Materials:

  • Oxidized protein/peptide sample

  • Recombinant MsrA and MsrB enzymes

  • Tris buffer (pH 7.5)

  • Dithiothreitol (DTT) or a thioredoxin/thioredoxin reductase system

  • Reaction tubes

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the oxidized protein/peptide sample with Tris buffer.

    • Add DTT to a final concentration of 10-20 mM (or the components of the thioredoxin system).

    • Add purified MsrA and MsrB enzymes. The optimal enzyme concentration should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-4 hours. The incubation time may need to be optimized depending on the extent of oxidation and the specific substrate.

  • Reaction Termination (optional):

    • The reaction can be stopped by adding a denaturing agent, by heat inactivation, or by preparing the sample for downstream analysis.

  • Validation:

    • Analyze the treated sample using one of the analytical methods described above (e.g., LC-MS) to confirm the reduction of methionine sulfoxide. Compare the results to an untreated control.

By providing a clear comparison of analytical and reduction methodologies, along with detailed protocols and visual aids, this guide aims to equip researchers with the necessary tools to effectively manage and validate the reduction of methionine sulfoxide in their synthesized peptides and proteins, ultimately ensuring the quality and reliability of their scientific findings.

References

Safety Operating Guide

Proper Disposal of Boc-Met(O)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This document provides essential, immediate safety and logistical information for the proper disposal of Boc-Met(O)-OH (N-α-t.-Boc-L-methionine-DL-sulfoxide), a common reagent in peptide synthesis. Adherence to these procedural guidelines will mitigate risks and build a foundation of trust in your laboratory's safety protocols.

I. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure that the appropriate personal protective equipment is worn to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator if dust generation is likely.

II. Hazard and Safety Data

Understanding the hazards associated with this compound is the first step toward safe handling and disposal.

Hazard CategoryDescriptionSource(s)
GHS Hazard Statements H302: Harmful if swallowed.[1]
H315: Causes skin irritation.[1]
H319: Causes serious eye irritation.[1]
H335: May cause respiratory irritation.[1]
Storage Class 11: Combustible Solids.[2]
Water Hazard Class (WGK) WGK 2: Water endangering.[1][2]

III. Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound and associated waste is to treat it as hazardous chemical waste. Do not dispose of this compound or its containers in the regular trash or down the drain.[3]

  • Waste Segregation:

    • Collect all solid waste containing this compound, including any residual powder, contaminated weighing paper, and disposable labware (e.g., pipette tips), in a designated hazardous waste container.[3]

    • Solutions containing this compound should be collected in a separate, designated hazardous waste container for liquid chemical waste.

    • Ensure that incompatible waste streams are not mixed. For instance, acidic and basic solutions should be stored in separate containers.[3]

  • Containerization:

    • The waste container must be made of a compatible material, such as high-density polyethylene (HDPE), and be in good condition with a secure, leak-proof lid.[3]

    • Keep the container closed except when actively adding waste.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound" or "N-α-t.-Boc-L-methionine-DL-sulfoxide" and any other chemical constituents of the waste mixture.

      • The approximate concentration or quantity of the waste.

      • The date the waste was first added to the container.

      • Appropriate hazard pictograms (e.g., irritant, harmful).

  • Storage:

    • Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be located at or near the point of waste generation, be well-ventilated, and be away from sources of ignition.[3]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4]

    • Do not attempt to transport or dispose of the waste yourself. Follow all institutional and local regulations for hazardous waste disposal.

IV. Spill and Exposure Procedures

In the event of a spill or exposure, follow these immediate safety measures:

  • If Swallowed: Call a poison center or doctor/physician if you feel unwell.[1][5]

  • If on Skin: Wash with plenty of soap and water.[1][5] If skin irritation or rash occurs, get medical advice/attention.[6]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: this compound Waste Generation B Wear Appropriate PPE A->B C Segregate Waste (Solid vs. Liquid) B->C D Select Compatible, Labeled Hazardous Waste Container C->D E Place Waste in Container and Secure Lid D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact EHS for Pickup F->G H End: Proper Disposal G->H

This compound Disposal Workflow

References

Essential Safety and Logistics for Handling Boc-Met(O)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized reagents like Boc-Met(O)-OH (N-α-t.-Boc-L-methionine-DL-sulfoxide) is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure the integrity of your research and the safety of laboratory personnel. By adhering to these guidelines, you can minimize risks and build a foundation of trust in your laboratory's safety culture.

Physicochemical and Hazard Information

Quantitative Data Summary

PropertyValue
CAS Number 34805-21-5[1]
Molecular Formula C₁₀H₁₉NO₅S[2]
Molecular Weight 265.33 g/mol [1]
Appearance White to slight yellow to beige powder[1]
Melting Point 120-130 °C[2]
Storage Temperature 2-8°C, sealed in a dry, dark place[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Hazard Identification

Based on available data, this compound should be handled as a hazardous substance with the following potential effects:

  • Harmful if swallowed (H302)[2]

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against accidental exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a significant splash hazard.To prevent eye irritation from dust particles or splashes.[2]
Hand Protection Chemical-resistant nitrile gloves. Gloves must be inspected before use and changed immediately if contaminated.To prevent skin contact and potential irritation.[2]
Body Protection A standard laboratory coat must be worn and kept buttoned to protect clothing and skin.To prevent contamination of personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved N95 respirator or higher is necessary.To avoid inhalation of dust which may cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized handling protocol is crucial for minimizing exposure and maintaining the quality of the reagent.

  • Preparation : Before handling, ensure that the designated work area (preferably a chemical fume hood) is clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and waste containers, readily available.

  • Container Equilibration : Before opening, allow the container of this compound to equilibrate to room temperature. This prevents atmospheric moisture from condensing on the cold powder, which could degrade the compound.

  • Weighing : Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of the powder. Work quickly to minimize exposure of the compound to the atmosphere.

  • Dispensing : Use clean, dry spatulas and other utensils to handle the powder. Avoid generating dust.

  • Container Sealing : Immediately after dispensing, securely reseal the container. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace moisture and oxygen.

  • Post-Handling Hygiene : After handling, wash hands thoroughly with soap and water. Clean all equipment and the work area to remove any residual chemical.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and any contaminated materials is critical for laboratory safety and environmental compliance. Treat all waste as hazardous.

  • Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Solid Waste Collection :

    • Collect all solid waste, including residual this compound, contaminated weighing paper, gloves, and other consumables, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label must include the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Irritant").

  • Liquid Waste Collection :

    • If this compound is used in a solution, collect the liquid waste in a sealed and appropriately labeled container that is compatible with the solvent used.

  • Container Storage : Store the sealed waste container in a designated hazardous waste storage area. This area should be cool, dry, well-ventilated, and away from incompatible materials.

  • Final Disposal : Arrange for the pickup of the hazardous waste with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not attempt to dispose of this chemical in the general trash or down the drain.

Experimental Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation (Clean Fume Hood, Gather Equipment) equilibrate Equilibrate Container to Room Temperature prep->equilibrate weigh Weigh Compound (Inside Fume Hood) equilibrate->weigh dispense Dispense for Use weigh->dispense seal Securely Reseal Container dispense->seal collect_solid Collect Solid Waste (Contaminated PPE, etc.) dispense->collect_solid Waste Generation collect_liquid Collect Liquid Waste (Solutions) dispense->collect_liquid clean Clean Work Area & Wash Hands seal->clean label_waste Label Waste Container ('Hazardous', Chemical Name) collect_solid->label_waste collect_liquid->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste dispose Arrange for Professional Disposal (EHS) store_waste->dispose

Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Met(O)-Oh
Reactant of Route 2
Reactant of Route 2
Boc-Met(O)-Oh

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.